4-Iodo-1,5-naphthyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,5-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCOKNQHUKGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299366 | |
| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-55-2 | |
| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Iodo-1,5-naphthyridin-3-amine from 3-Aminopyridine: A Strategic Approach for Pharmaceutical Scaffolding
An In-depth Technical Guide
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its rigid, planar structure and defined hydrogen bonding capabilities make it a cornerstone in modern drug design. This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-Iodo-1,5-naphthyridin-3-amine, a highly functionalized intermediate, starting from the readily available precursor, 3-aminopyridine. This document details a robust and logical synthetic pathway, elucidating the causality behind key experimental choices, from the initial ring formation via the Gould-Jacobs reaction to the final regioselective iodination. The protocols are designed for reproducibility and are supported by mechanistic insights and authoritative references, targeting researchers and professionals in medicinal chemistry and process development.
Strategic Overview of the Synthetic Pathway
The transformation of 3-aminopyridine into the multi-substituted target, this compound, necessitates a multi-step approach. A direct construction is not feasible; therefore, a strategy centered on building the core naphthyridine ring system first, followed by a sequence of carefully orchestrated functional group interconversions, is employed.
The chosen pathway prioritizes control over regioselectivity and utilizes reliable, well-documented chemical transformations. The overall strategy is segmented into three core stages:
-
Stage 1: Construction of the 1,5-Naphthyridine Core: Formation of a 4-hydroxy-1,5-naphthyridine intermediate using the Gould-Jacobs reaction. This method offers superior control over substituent placement compared to harsher alternatives like the Skraup synthesis.[1][2]
-
Stage 2: Installation of the 3-Amino Group: A series of functional group manipulations to convert the initial carboxylate and hydroxyl groups into the desired 3-amino functionality. This involves chlorination, saponification, a Curtius rearrangement, and subsequent dehalogenation.
-
Stage 3: Regioselective Iodination: Introduction of the iodine atom at the C4 position via electrophilic aromatic substitution, leveraging the activating effect of the 3-amino group.
The complete synthetic workflow is illustrated below.
Figure 1: Overall synthetic workflow from 3-aminopyridine to the target compound.
Stage 1: Construction of the 1,5-Naphthyridine Core
Rationale and Mechanistic Insight
The Gould-Jacobs reaction is the method of choice for the initial annulation.[1][2] It proceeds in two distinct, high-yielding steps: an initial condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature, intramolecular cyclization. This approach is favored because it reliably installs substituents at the C3 and C4 positions of the newly formed ring, providing a crucial handle for subsequent modifications. The reaction thermally promotes an electrophilic cyclization onto the C4 position of the pyridine ring, followed by elimination of ethanol to afford the aromatic naphthyridinone system.
Experimental Protocols
Protocol 1.1: Synthesis of Diethyl (pyridin-3-ylamino)methylenemalonate
-
To a 500 mL round-bottom flask, add 3-aminopyridine (20.0 g, 0.212 mol).
-
Add diethyl ethoxymethylenemalonate (EMME) (47.9 g, 45.8 mL, 0.222 mol, 1.05 eq).
-
Heat the reaction mixture at 110-120 °C with stirring for 2.5 hours.
-
Cool the mixture to approximately 60 °C.
-
Add hexanes (200 mL) with vigorous stirring. The product will begin to precipitate.
-
Cool the slurry to room temperature and then to 0-5 °C in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold hexanes (2 x 50 mL), and dry under vacuum to yield the product as a white to off-white solid.
Protocol 1.2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Caution: This procedure uses Dowtherm A at high temperatures and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a 500 mL three-neck flask equipped with a mechanical stirrer and a condenser, add Dowtherm A (250 mL).
-
Heat the Dowtherm A to 250 °C.
-
In a separate beaker, dissolve the product from Protocol 1.1 (30.0 g, 0.114 mol) in warm Dowtherm A (50 mL).
-
Add the dissolved intermediate dropwise to the hot Dowtherm A over 30 minutes.
-
Maintain the reaction at 250 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexanes (200 mL) to precipitate the product.
-
Cool to room temperature, collect the solid by vacuum filtration, wash thoroughly with hexanes (3 x 75 mL), and dry under vacuum.
Stage 2: Installation of the 3-Amino Group
Rationale and Strategic Choices
With the core scaffold in hand, the next challenge is to transform the C3-ester and C4-hydroxyl groups into a C3-amino group. A direct nitration of the 4-hydroxy intermediate is often unselective. Therefore, a more robust sequence is employed. The 4-hydroxyl is first converted to a chloride, a more versatile intermediate. The ester at C3 is then saponified to a carboxylic acid. This acid is the pivotal point for installing the amine via a Curtius rearrangement. This rearrangement proceeds through an acyl azide intermediate, which upon heating rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.[3] This method is exceptionally clean and avoids the use of harsh reducing agents that could affect the heterocyclic core. The final step in this stage is the selective removal of the 4-chloro group by catalytic hydrogenation.
Experimental Protocols
Protocol 2.1: Synthesis of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
-
To a 250 mL round-bottom flask, add the product from Protocol 1.2 (20.0 g, 0.092 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (85 mL, 0.92 mol, 10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 4 hours. The solid will dissolve to form a dark solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous slurry with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
Protocol 2.2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carboxylic acid
-
Dissolve the product from Protocol 2.1 (15.0 g, 0.063 mol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add sodium hydroxide (5.0 g, 0.126 mol, 2.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and acidify to pH ~3-4 with 2M HCl.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2.3: Synthesis of 4-Chloro-1,5-naphthyridin-3-amine (via Curtius Rearrangement)
-
To a 250 mL flask, add the carboxylic acid from Protocol 2.2 (10.0 g, 0.048 mol), tert-butanol (100 mL), and triethylamine (7.3 g, 10.1 mL, 0.072 mol, 1.5 eq).
-
Add diphenylphosphoryl azide (DPPA) (14.6 g, 11.4 mL, 0.053 mol, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 85 °C) for 4 hours.
-
Cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the resulting crude Boc-protected amine, add trifluoroacetic acid (TFA) (50 mL) and stir at room temperature for 2 hours to remove the Boc group.
-
Remove the TFA under reduced pressure. Dissolve the residue in water (100 mL) and basify to pH >10 with 4M NaOH.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2.4: Synthesis of 1,5-Naphthyridin-3-amine
-
Dissolve the chloro-amine from Protocol 2.3 (7.0 g, 0.039 mol) in ethanol (150 mL).
-
Add triethylamine (5.9 g, 8.1 mL, 0.058 mol, 1.5 eq) to act as an acid scavenger.
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Add 10% Palladium on carbon (Pd/C) (700 mg, 10% w/w).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the desired product.
Stage 3: Regioselective Iodination
Rationale and Mechanistic Insight
The final step is the introduction of iodine at the C4 position. The 3-amino group is a potent activating group for electrophilic aromatic substitution and is ortho, para-directing. In the 1,5-naphthyridin-3-amine system, the C4 position is para to the amine, and the C2 position is ortho. The C4 position is electronically activated and generally favored for substitution. N-Iodosuccinimide (NIS) is an excellent electrophilic iodinating agent for activated aromatic and heteroaromatic systems, as it provides a source of electrophilic iodine under mild conditions, minimizing side reactions.[4]
Figure 2: Generalized mechanism for the electrophilic iodination at the C4 position. (Note: Image placeholders are used as DOT language cannot render chemical structures).
Experimental Protocol
Protocol 3.1: Synthesis of this compound
-
Dissolve 1,5-naphthyridin-3-amine (5.0 g, 0.034 mol) in acetonitrile (100 mL) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
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Add N-Iodosuccinimide (NIS) (8.1 g, 0.036 mol, 1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution.
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Remove the acetonitrile under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain this compound as a solid.
Data Summary
The following table summarizes typical yields and key physical data for the intermediates and the final product synthesized via this guide.
| Compound Name | Stage | Typical Yield (%) | Melting Point (°C) | Molecular Formula | M.W. ( g/mol ) |
| Diethyl (pyridin-3-ylamino)methylenemalonate | 1 | 90-95 | 53-55 | C₁₃H₁₆N₂O₄ | 264.28 |
| Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 1 | 80-88 | 225-228 | C₁₁H₁₀N₂O₃ | 218.21 |
| Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate | 2 | 75-85 | 101-103 | C₁₁H₉ClN₂O₂ | 236.66 |
| 4-Chloro-1,5-naphthyridine-3-carboxylic acid | 2 | 90-98 | 195-198 (dec) | C₉H₅ClN₂O₂ | 208.61 |
| 4-Chloro-1,5-naphthyridin-3-amine | 2 | 65-75 | 168-171 | C₈H₆ClN₃ | 179.61 |
| 1,5-Naphthyridin-3-amine | 2 | 85-95 | 155-157 | C₈H₇N₃ | 145.16 |
| This compound | 3 | 70-80 | 180-183 | C₈H₆IN₃ | 271.06 |
Conclusion
This guide outlines a logical and efficient synthetic route to this compound from 3-aminopyridine. By employing the Gould-Jacobs reaction for core formation, a Curtius rearrangement for amine installation, and a regioselective electrophilic iodination, the target compound can be accessed in good overall yield. The detailed, step-by-step protocols and the rationale provided for key strategic decisions are intended to equip researchers with a reliable and understandable method for preparing this valuable, functionalized heterocyclic building block for applications in drug discovery and development.
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Alcalde, E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3338. [Link]
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Maiti, S., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6640. [Link]
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LITVINOV, V. P. (2004). Naphthyridines: structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews, 73(7), 637–669. [Link]
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Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]
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Ninomiya, I., & Naito, T. (1990). Pyridines. In Comprehensive Organic Synthesis (Vol. 4, pp. 491-537). Pergamon. [Link]
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Liu, Y., et al. (2019). Iodine-Promoted N–H/α,β-C(sp3)-Trifunctionalization of l-Proline: Access to 3,4-Dihydrobenzo[b][1][5]naphthyridines via Consecutive Decarboxylation/Ring Opening/Dicyclization. Organic Letters, 21(13), 5269–5273. [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Shabani, A., et al. (2011). A review of the applications of the Curtius rearrangement. Tetrahedron, 67(33), 5893-5917. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-1,5-naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and estimated physicochemical properties of 4-Iodo-1,5-naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural complexity and novelty, publicly available experimental data is limited. Therefore, this document synthesizes confirmed information with expert-driven estimations based on analogous structures to offer a valuable resource for researchers.
Molecular Structure and Core Attributes
This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The 1,5-naphthyridine core is characterized by the nitrogen atoms at positions 1 and 5. In this specific molecule, the scaffold is further functionalized with an iodo group at position 4 and an amino group at position 3. This arrangement of a halogen and an amino group on a heteroaromatic system presents a versatile platform for synthetic modifications, making it a valuable building block in the design of novel therapeutic agents.
The presence of the iodine atom, a heavy halogen, significantly influences the molecule's electronic properties and provides a reactive handle for cross-coupling reactions. The amino group, a key pharmacophoric feature, can participate in hydrogen bonding and salt formation, impacting the molecule's solubility and target-binding affinity.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆IN₃ | [1] |
| Molecular Weight | 271.06 g/mol | |
| Appearance | Solid | [2] |
| CAS Number | 1261365-55-2 | [1] |
Estimated Physicochemical Parameters
Precise experimental determination of physicochemical properties is crucial for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. In the absence of direct experimental data for this compound, the following parameters are estimated based on data from structurally related compounds such as 4-amino-3-iodopyridine and other naphthyridine derivatives.[3]
| Property | Estimated Value | Basis for Estimation |
| Melting Point (°C) | > 200 (with decomposition) | Naphthyridine cores generally have high melting points due to their rigid, planar structure and potential for intermolecular interactions. The presence of the amino and iodo groups can further enhance these interactions. |
| Boiling Point (°C) | > 400 | High molecular weight and polarity suggest a very high boiling point, likely with decomposition before boiling under atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The amino group may impart some aqueous solubility through hydrogen bonding, but the large, hydrophobic iodo-naphthyridine core is expected to dominate, leading to overall low water solubility. Solubility in polar aprotic solvents is anticipated to be better. |
| pKa (acidic) | ~ 8-9 | Estimated for the protonated amino group. The electron-withdrawing nature of the naphthyridine ring and the iodo group will decrease the basicity of the amino group compared to a simple aniline. |
| pKa (basic) | ~ 2-3 | Estimated for the protonation of the pyridine-like nitrogen atoms in the naphthyridine ring. |
| LogP | 1.5 - 2.5 | The iodo group significantly increases lipophilicity. This estimated range suggests moderate lipid solubility, which can be favorable for membrane permeability. |
Spectroscopic Characterization: An Analog-Based Approach
While specific spectra for this compound are not publicly available, an understanding of its expected spectral characteristics can be derived from related structures.[4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine atom.
-
Aromatic Protons: Signals are expected in the range of δ 7.0-9.0 ppm. The specific coupling patterns will depend on the relative positions of the protons on both rings.
-
Amine Protons: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.0-6.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Resonances for the eight carbon atoms of the naphthyridine ring are expected in the aromatic region (δ 110-160 ppm).
-
Carbon-Iodine Bond: The carbon atom attached to the iodine will show a characteristic upfield shift compared to a C-H carbon, typically in the range of δ 90-100 ppm.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 271, corresponding to the molecular weight of the compound.
-
Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.
-
Fragmentation: Fragmentation patterns may involve the loss of the iodo group (m/z = 127) and other characteristic cleavages of the naphthyridine ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
-
C-I Stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
Synthesis and Reactivity
Synthetic Approach
The synthesis of this compound would likely involve a multi-step sequence, starting from a suitable pyridine precursor. A plausible synthetic strategy could involve the construction of the 1,5-naphthyridine core followed by regioselective iodination and amination. General synthetic strategies for 1,5-naphthyridines often utilize cyclization reactions.[6]
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its key functional groups:
-
The Iodo Group: This is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at the 4-position, making it a powerful tool for generating molecular diversity in drug discovery programs.[3]
-
The Amino Group: The primary amine can undergo a range of reactions, including acylation, alkylation, and diazotization. It also acts as a directing group in electrophilic aromatic substitution, although the naphthyridine ring is generally deactivated towards such reactions.
-
The Naphthyridine Ring: The nitrogen atoms in the ring are basic and can be protonated or alkylated. The ring system is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions.
Caption: Key reactive sites and potential transformations of the title compound.
Applications in Drug Discovery and Development
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The unique substitution pattern of this compound makes it a particularly attractive starting point for the development of novel therapeutics, especially in the area of kinase inhibitors.[3]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Application of this compound in a typical drug discovery pipeline.
Safety and Handling
Based on the available safety data for related compounds, this compound should be handled with care. The Globally Harmonized System (GHS) classifications for this compound include warnings for acute toxicity if swallowed and for causing serious eye damage. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
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PubChem. 4-Iodoaniline. [Link]
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PubChemLite. 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O). [Link]
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National Institute of Standards and Technology. Benzenamine, 4-iodo-. [Link]
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ResearchGate. Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B][3][7]Naphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes | Request PDF. [Link]
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ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. [Link]
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ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
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Fuertes, M., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(14), 3233. [Link]
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Journal of the American Chemical Society. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. [Link]
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RSC Publishing. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. [Link]
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SciSpace. A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. [Link]
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ResearchGate. Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
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National Center for Biotechnology Information. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
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ResearchGate. (PDF) Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. [Link]
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4-Iodo-1,5-naphthyridin-3-amine: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for specific molecular interactions with biological targets.[4][5] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This has led to their extensive investigation in the development of novel therapeutics, particularly as kinase inhibitors.[6][7][8][9][10]
This technical guide focuses on a key building block, 4-Iodo-1,5-naphthyridin-3-amine , a versatile intermediate that enables the efficient construction of diverse molecular libraries for drug discovery. The presence of both a nucleophilic amino group and an electrophilic iodo substituent on the same core allows for a wide range of synthetic transformations, making it an invaluable tool for medicinal chemists.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₆IN₃ | PubChem |
| Molecular Weight | 271.06 g/mol | PubChem |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Spectroscopic Data:
Synthesis of this compound: A Strategic Approach
A definitive, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the readily available literature. However, based on established synthetic strategies for substituted 1,5-naphthyridines, a plausible and efficient multi-step synthesis can be proposed.[4][16] This approach involves the initial construction of a functionalized 1,5-naphthyridine core, followed by the introduction of the iodo and amino groups.
A likely synthetic pathway commences with the synthesis of a 4-chloro-1,5-naphthyridine derivative, which can then be converted to the desired 4-iodo-3-amino product.[4]
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol adapted from general procedures for the synthesis of substituted 1,5-naphthyridines.[4]
Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
A mixture of 3-aminopyridine and a suitable diethyl malonate derivative is heated under conditions typical for a Gould-Jacobs reaction.[4]
-
The reaction mixture is then subjected to thermal cyclization to yield the 1,5-naphthyridine skeleton.[4]
-
The crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
-
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chloro group.
-
The reaction is typically performed at elevated temperatures.
-
The product is isolated by careful quenching of the reaction mixture and subsequent extraction and purification.
Step 3: Synthesis of 4-Chloro-1,5-naphthyridin-3-carboxamide
-
The ethyl ester is converted to the corresponding amide by treatment with ammonia or an ammonia equivalent.
-
This step is typically carried out in a suitable solvent at room temperature or with gentle heating.
Step 4: Synthesis of 4-Chloro-1,5-naphthyridin-3-amine
-
The carboxamide is subjected to a Hofmann rearrangement using a suitable reagent like sodium hypobromite or sodium hypochlorite to yield the primary amine.
-
This reaction requires careful control of temperature and stoichiometry.
Step 5: Synthesis of this compound
-
The 4-chloro-1,5-naphthyridin-3-amine undergoes a halogen exchange reaction (Finkelstein reaction) to replace the chlorine atom with iodine.[17]
-
This is typically achieved by heating the chloro derivative with an excess of sodium iodide in a suitable solvent like acetone or acetonitrile.[17]
-
The desired this compound is then isolated and purified.
Reactivity and Applications in Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The electron-rich nature of the 3-amino-1,5-naphthyridine system can influence the reactivity in these transformations.[18]
Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents at the 4-position of the naphthyridine core.[2][19][20]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the iodo-naphthyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a base.[2][20]
Representative Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by extraction and the product is purified by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | Good to Excellent |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are valuable intermediates and can be found in various biologically active molecules.[21][22]
Reaction Principle: This reaction involves the palladium- and copper-cocatalyzed coupling of the iodo-naphthyridine with a terminal alkyne in the presence of a base, typically an amine.[21][22]
Representative Protocol:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add a suitable solvent, typically an amine base like triethylamine or diisopropylethylamine, which also serves as the base, often in combination with another solvent such as THF or DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
The reaction is worked up by filtration to remove the amine hydrohalide salt, followed by evaporation of the solvent and purification of the residue.
| Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Triethylamine | 25-50 | Good to Excellent |
| Pd(PPh₃)₄ / CuI | Diisopropylethylamine/THF | 40-60 | Good to Excellent |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the naphthyridine ring.
Reaction Principle: This palladium-catalyzed reaction couples the iodo-naphthyridine with an amine in the presence of a strong base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope.
Representative Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base such as sodium tert-butoxide or LHMDS (1.5-2.0 equiv.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the reaction is complete.
-
After cooling, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Good to Excellent | | Pd(OAc)₂ / BINAP | LHMDS | Dioxane | 90 | Good to Excellent |
Applications in the Synthesis of Biologically Active Molecules
The diverse functionalities that can be introduced onto the this compound scaffold make it a highly valuable precursor for the synthesis of compounds with a wide range of biological activities. A particularly important application is in the development of protein kinase inhibitors.[6][7][8][9][10]
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 1,5-naphthyridine ring system is an excellent scaffold for this purpose. By utilizing the cross-coupling reactions described above, a variety of substituents can be introduced at the 4-position to interact with specific residues in the kinase active site, thereby modulating the potency and selectivity of the inhibitor.[6][8][9] For example, the synthesis of 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase has been reported, highlighting the potential of this scaffold in targeting infectious diseases.[8]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and subsequent reactions. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. As a general guideline, this compound should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its strategic placement of iodo and amino functional groups allows for a wide range of synthetic manipulations, most notably through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of 1,5-naphthyridine derivatives for biological screening. The proven importance of the 1,5-naphthyridine scaffold in medicinal chemistry, especially in the development of kinase inhibitors, ensures that this compound will continue to be a key tool for researchers and scientists in the pharmaceutical industry.
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The Privileged Scaffold: Unlocking the Therapeutic Potential of Substituted 1,5-Naphthyridines
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine core, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] This scaffold's unique electronic and steric properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[2] As the global health landscape faces increasing challenges from antimicrobial resistance and complex diseases like cancer, the exploration of novel chemical entities is paramount. Substituted 1,5-naphthyridines have emerged as a highly promising class of compounds, demonstrating significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4]
This technical guide provides a comprehensive overview of the key biological activities associated with substituted 1,5-naphthyridines. We will delve into the mechanisms of action, present quantitative data from seminal studies, provide detailed experimental protocols for evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.
Core Synthetic Strategies: Building the 1,5-Naphthyridine Library
The therapeutic versatility of 1,5-naphthyridines stems from the ability to strategically place various substituents around the core structure. This is made possible by robust synthetic methodologies. Classical methods like the Skraup and Friedländer reactions, which involve the cyclization of 3-aminopyridine derivatives with carbonyl compounds, are foundational for creating the basic naphthyridine ring system.[2][5] Modern techniques, including cross-coupling reactions and multicomponent reactions like the Povarov [4+2]-cycloaddition, have further expanded the accessible chemical space, allowing for the synthesis of complex, poly-substituted derivatives with tailored biological functions.[2][6] This synthetic tractability is the engine driving the discovery of novel 1,5-naphthyridine-based therapeutic agents.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Substituted 1,5-naphthyridines have demonstrated potent anticancer activity across a range of human cancer cell lines.[4][7] Their mechanisms are multifaceted, primarily involving the inhibition of critical enzymes that regulate cell growth and the induction of programmed cell death (apoptosis).[7][8]
Key Mechanisms of Action
-
Kinase Inhibition : Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Substituted 1,5-naphthyridines have been developed as potent inhibitors of several key oncogenic kinases, including c-Met, Fibroblast Growth Factor Receptors (FGFRs), and Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[9][10][11] By blocking the ATP-binding site of these enzymes, these compounds can halt the downstream signaling cascades that drive tumor growth, proliferation, and angiogenesis.[9][10] For example, novel 1,5-naphthyridine series have shown nanomolar affinity for the entire FGFR family (FGFR1, 2, 3, 4).[10]
-
Topoisomerase Inhibition : DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. Certain 1,5-naphthyridine derivatives function as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage and cell death.[8] Phenyl- and indeno-1,5-naphthyridine derivatives, for instance, have shown inhibitory effects on Topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells.[8]
-
Induction of Apoptosis : Many cytotoxic 1,5-naphthyridines exert their anticancer effects by inducing apoptosis. This can be triggered by various upstream events, including DNA damage from topoisomerase inhibition or the disruption of microtubule dynamics, which are critical for cell division.[4]
Table 1: Selected Anticancer Activities of Substituted 1,5-Naphthyridines
| Compound Class/Example | Target/Cell Line | Activity (IC₅₀) | Reference(s) |
| Aminothiazole Derivative | ALK5 (TGF-β Type I Receptor) | 6 nM | [11] |
| Pyrazole Derivative | ALK5 (TGF-β Type I Receptor) | 4 nM | [11] |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | [10] |
| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 µM | [4] |
| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 µM | [4] |
| 10-methoxycanthin-6-one | DU145 (Prostate Cancer) | 1.58 µg/mL | [3] |
Featured Signaling Pathway: Kinase Inhibition
The diagram below illustrates the general mechanism by which a 1,5-naphthyridine derivative acts as a kinase inhibitor to block a cancer-promoting signaling pathway.
Caption: General signaling pathway of a 1,5-naphthyridine kinase inhibitor.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic activity of novel 1,5-naphthyridine derivatives against cancer cell lines.[4]
-
Cell Culture : Culture human cancer cells (e.g., HeLa, HL-60) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding : Harvest cells during their logarithmic growth phase. Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of the test 1,5-naphthyridine compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., colchicine) as a positive control. Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis.[12] Substituted 1,5-naphthyridines have been identified as broad-spectrum antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[13][14] Their mechanism often targets essential bacterial processes distinct from those targeted by current antibiotic classes.
Key Mechanisms of Action
-
Bacterial Topoisomerase Inhibition : Similar to their anticancer counterparts, antibacterial 1,5-naphthyridines can target bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to rapid cell death. This class of inhibitors, known as novel bacterial topoisomerase inhibitors (NBTIs), often binds to an alternative site compared to fluoroquinolones, allowing them to overcome existing resistance mechanisms.[13]
-
FtsZ Polymerization Inhibition : The FtsZ protein is an essential and highly conserved bacterial protein that forms a "Z-ring" at the site of cell division.[14] Some phenyl-substituted 1,5-naphthyridines have been shown to perturb the polymerization of FtsZ, thereby blocking bacterial cytokinesis and leading to a bactericidal effect against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[14][15]
-
Antifungal Activity : Certain naturally derived 1,5-naphthyridines, such as canthin-6-one alkaloids, have demonstrated significant antifungal effects against pathogenic fungi like Fusarium graminearum and Fusarium solani.[3]
Table 2: Selected Antimicrobial Activities of Substituted 1,5-Naphthyridines
| Compound Class/Example | Target Organism | Activity (MIC/MBC) | Reference(s) |
| Nonquaternary 1,5-naphthyridine (18) | MRSA | MBC/MIC ratio of 1-2 (bactericidal) | [14] |
| Nonquaternary 1,5-naphthyridine (18) | VRE | MBC/MIC ratio of 1-2 (bactericidal) | [14] |
| Canthin-6-one | Bacillus cereus | MIC = 15.62 µg/mL | [3] |
| Canthin-6-one | Staphylococcus aureus | MIC = 0.49 µg/mL | [3] |
| Canthin-6-one | MRSA | MIC = 0.98 µg/mL | [3] |
| Canthin-6-one | Escherichia coli | MIC = 3.91 µg/mL | [3] |
| 10-methoxycanthin-6-one | Candida spp. | MIC = 7.81 µg/mL | [3] |
Experimental Workflow: MIC & MBC Determination
The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.
Caption: Workflow for determining MIC and MBC of antimicrobial compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing the in vitro antibacterial potential of new compounds, as described by the Clinical and Laboratory Standards Institute (CLSI).[12][16]
-
Media Preparation : Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.
-
Compound Preparation : Dissolve the 1,5-naphthyridine derivative in DMSO to create a high-concentration stock solution. Prepare 2-fold serial dilutions of the compound in a 96-well microtiter plate using MHB, typically ranging from 128 µg/mL to 0.125 µg/mL. Each well should contain 50 µL of the diluted compound.
-
Inoculum Preparation : Select a few colonies of the test bacterium (e.g., S. aureus) from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation : Dilute the standardized bacterial suspension 1:150 in MHB to get ~1 x 10⁶ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Controls : Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination : After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the 1,5-naphthyridine derivative that completely inhibits visible growth of the organism.[12][16]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and cardiovascular disorders.[17] Naturally derived 1,5-naphthyridine alkaloids have demonstrated potent anti-inflammatory properties, suggesting a role for this scaffold in developing new anti-inflammatory drugs.[3]
Key Mechanisms of Action
-
Inhibition of Pro-inflammatory Mediators : A primary mechanism is the reduction of pro-inflammatory mediators. Certain 1,5-naphthyridine alkaloids have been shown to strongly inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3] They can also reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
-
Enzyme Inhibition : The inflammatory response is mediated by enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[17][18] Screening 1,5-naphthyridine libraries against these enzymes is a key strategy for identifying novel anti-inflammatory agents.[17][19]
Table 3: Selected Anti-inflammatory Activities of 1,5-Naphthyridines
| Compound | Assay | Activity (IC₅₀) | Reference(s) |
| Canthin-6-one | NO Production Inhibition (RAW 264.7 cells) | 7.73 µM | [3] |
| 4-hydroxycanthin-6-one | NO Production Inhibition (RAW 264.7 cells) | 15.09 µM | [3] |
| Quassidine E | NO Production Inhibition (RAW 264.7 cells) | 20.51 µM | [3] |
Featured Pathway: Arachidonic Acid Cascade
This diagram shows the arachidonic acid metabolic pathway and highlights the key enzymes (COX and LOX) that are targets for anti-inflammatory drugs.
Caption: The arachidonic acid cascade and targets for anti-inflammatory agents.
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay
This cost-effective assay screens for anti-inflammatory activity by measuring a compound's ability to prevent heat-induced protein denaturation, a well-documented cause of inflammation.[17][18][19][20][21]
-
Reagent Preparation :
-
Test Solution: Prepare various concentrations (e.g., 100-500 µg/mL) of the 1,5-naphthyridine derivative in a suitable solvent (e.g., water, ethanol).
-
Protein Solution: Prepare a 0.5% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Standard Drug: Prepare a reference standard solution (e.g., Diclofenac sodium) at the same concentrations as the test compound.
-
-
Reaction Mixture : In separate test tubes, mix 0.5 mL of the BSA solution with 4.5 mL of the test solution (for each concentration). A control tube should contain 0.5 mL of BSA and 4.5 mL of the vehicle solvent.
-
Incubation (Denaturation) : Incubate all tubes at 37°C for 20 minutes. Then, induce denaturation by heating the water bath to 57°C and incubating the tubes for 30 minutes.[21]
-
Cooling : After heating, cool the tubes to room temperature.
-
Turbidity Measurement : Measure the turbidity of each solution using a UV-Visible spectrophotometer at a wavelength of 660 nm.[21]
-
Calculation : Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Analysis : A higher percentage of inhibition indicates greater anti-inflammatory activity. The results can be compared to the standard drug.
CNS and Neuroprotective Activities: An Emerging Frontier
While less explored than other areas, the 1,5-naphthyridine scaffold holds potential for treating central nervous system (CNS) disorders. The development of novel neuroprotective compounds is critical for addressing conditions like ischemic stroke.[22][23][24] Screening 1,5-naphthyridine libraries using cell-based assays that model ischemic conditions can identify promising candidates.[22][25] Key endpoints in such screens include measuring cell viability, intracellular ATP levels, and the concentration of antioxidants like glutathione after inducing chemical ischemia in neuronal cell lines (e.g., HT22 mouse hippocampal cells).[22][24]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of their substituents. Understanding these SARs is crucial for optimizing lead compounds.
-
For Antibacterial Activity : In the context of NBTIs, substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring are critical. An alkoxy or cyano group at C-2 and a halogen or hydroxyl group at C-7 appear to be preferred for optimal broad-spectrum activity.[13] Substitutions at other positions often have a detrimental effect.[13]
-
For Anticancer Activity : In a series of cytotoxic naphthyridines, the presence of a C-2 naphthyl ring was found to be important for activity against HeLa, HL-60, and PC-3 cancer cell lines.[4] Additionally, methyl substitutions at the C-6 or C-7 positions were generally more active than those at the C-5 position.[4]
-
For Antiparasitic Activity : In a series of antiplasmodial 1,5-naphthyridines, the introduction of a basic nitrogen-containing group at the C-8 position was found to be critical for improving physicochemical properties and maintaining high antiplasmodial activity.[26]
Conclusion and Future Outlook
The substituted 1,5-naphthyridine scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of potent biological activities, positioning them as promising candidates for the development of new therapeutics to combat cancer, infectious diseases, and inflammatory conditions. The established synthetic routes provide a robust platform for generating diverse chemical libraries, while the growing body of SAR data offers a rational basis for lead optimization. Future research should focus on leveraging computational tools for in silico screening, exploring novel substitution patterns to enhance selectivity and reduce off-target effects, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold is certain to yield new and effective medicines for a range of unmet medical needs.
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A Technical Guide to the Discovery and Synthesis of Novel 1,5-Naphthyridine Derivatives
Abstract
The 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms provide an ideal framework for interacting with a variety of biological targets, including protein kinases, topoisomerases, and receptors.[3][4] This technical guide offers an in-depth exploration of the discovery and synthesis of novel 1,5-naphthyridine derivatives for researchers, scientists, and drug development professionals. We will dissect core synthetic strategies, from classical cyclization reactions to modern cross-coupling techniques, providing the causality behind methodological choices. Furthermore, this guide details the significant biological activities of these derivatives, supported by quantitative data and mechanistic insights, and concludes with detailed, field-proven experimental protocols.
The 1,5-Naphthyridine Core: A Scaffold of Therapeutic Promise
The 1,5-naphthyridine ring system is an isomeric form of diazanaphthalene, consisting of two fused pyridine rings.[5] This unique arrangement of heteroatoms imparts distinct electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for designing targeted therapeutics.[2] The great interest in 1,5-naphthyridines is driven by their wide variety of applications and biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[5][6] Derivatives have shown significant promise as potent and selective inhibitors of key enzymes dysregulated in human diseases, positioning this scaffold at the forefront of modern drug discovery campaigns.[3][7]
Core Synthetic Strategies: Constructing the Naphthyridine Framework
The construction of the 1,5-naphthyridine core is a critical first step in the development of novel derivatives. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. Synthetic methods can be broadly categorized into classical cyclization reactions and modern catalytic approaches.[8]
Classical Cyclization Methodologies
These foundational reactions remain highly relevant for their reliability and ability to generate specific core structures.
-
The Friedländer Annulation: This is one of the most versatile and widely used methods for constructing the 1,5-naphthyridine scaffold.[9] The reaction involves the acid- or base-catalyzed condensation of a 2-aminopyridine derivative bearing a carbonyl group (or a precursor) with a compound containing a reactive α-methylene group, followed by cyclodehydration.[10][11] The primary advantage of the Friedländer synthesis is its convergence, allowing for the rapid assembly of complex, polysubstituted naphthyridines.[10] The choice of catalyst is crucial; Lewis acids, Brønsted acids, and bases have all been successfully employed, with the selection depending on the reactivity of the specific substrates.[12]
-
The Skraup Reaction: A modification of the original quinoline synthesis, the Skraup reaction can be adapted to produce 1,5-naphthyridines from 3-aminopyridine derivatives.[5][8] This reaction typically involves heating the aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene or iodine), and sulfuric acid.[5][9] While effective for producing the unsubstituted or simply substituted core, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.
-
The Gould-Jacobs Reaction: This reaction is a cornerstone for synthesizing 4-hydroxy-1,5-naphthyridine derivatives, which are pivotal intermediates.[1] The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether.[1] The resulting 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can then be hydrolyzed, decarboxylated, and halogenated to provide a versatile scaffold for further derivatization.
Modern Synthetic Approaches
Modern catalysis has opened new avenues for synthesizing and functionalizing the 1,5-naphthyridine core with greater efficiency and functional group tolerance.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Stille cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkyl substituents onto a pre-formed, halogenated 1,5-naphthyridine core.[5][13] The Suzuki reaction, utilizing boronic acids, is particularly favored due to the stability of the reagents and the mild reaction conditions.[13] This strategy is central to late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Multicomponent Reactions (MCRs): MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form the final product.[14] Various MCR strategies have been developed for the construction of diverse naphthyridine scaffolds, streamlining the synthetic process and reducing waste.[6][14]
-
Cycloaddition Reactions: Inter- and intramolecular cycloaddition processes, such as the aza-Diels-Alder reaction, provide elegant pathways to tetrahydro-1,5-naphthyridine derivatives.[8] These precursors can then be aromatized to yield the fully unsaturated 1,5-naphthyridine ring system.[8]
Caption: General workflow for the synthesis of novel 1,5-naphthyridine derivatives.
Biological Activities and Key Therapeutic Targets
1,5-Naphthyridine derivatives have demonstrated a remarkable breadth of biological activities, with several compounds emerging as potent inhibitors of key therapeutic targets.[7][15]
Protein Kinase Inhibition
Dysregulation of protein kinase activity is a hallmark of cancer and inflammatory diseases.[3] The 1,5-naphthyridine scaffold has proven to be an excellent template for designing selective kinase inhibitors.
-
TGF-β Type I Receptor (ALK5): The transforming growth factor-β (TGF-β) signaling pathway is implicated in fibrosis and cancer progression. Several 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of ALK5.[16][17] Compounds have been developed that inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range (4-6 nM), demonstrating potent activity in both enzymatic and cellular assays.[17]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives oncogenesis in numerous tumor types.[18] Novel 1,5-naphthyridine-based chemical series have been developed that show nanomolar affinity for all members of the FGFR family (FGFR1, 2, 3, and 4) and exhibit selectivity against other kinases like VEGFR-2.[18][19]
-
Other Kinases: Derivatives have also shown potent inhibitory activity against Aurora kinases and Casein Kinase 2 (CK2), further highlighting the versatility of this scaffold.[3][5]
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.
Anticancer Activity
Beyond kinase inhibition, many 1,5-naphthyridines exhibit broad anticancer activity through various mechanisms.
-
Topoisomerase Inhibition: Certain phenyl- and indeno-1,5-naphthyridine derivatives act as inhibitors of Topoisomerase I (Top1), an enzyme critical for DNA replication and repair.[1][4] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and induce apoptosis in cancer cells.[4]
-
Cytotoxicity: A range of derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[20][21] Quantitative structure-activity relationship (QSAR) studies have revealed that the C-1 NH and C-4 carbonyl groups, along with substituents at the C-2 position, are crucial for cytotoxic activity.[20][21]
Antimicrobial and Other Activities
Naturally occurring 1,5-naphthyridine derivatives, such as canthinone-type alkaloids, have displayed promising antibacterial and antifungal properties.[22][23] For example, canthin-6-one has shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[23]
| Compound Class / Example | Target Kinase(s) / Activity | Potency (IC₅₀ / Kᵢ) | References |
| Aminothiazole/Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 nM | [3][16][17] |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | [3][18] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 nM | [3] |
| Phenyl-1,5-naphthyridines | Topoisomerase I Inhibition | Antiproliferative Activity | [4] |
| Canthin-6-one | Antibacterial (S. aureus) | MIC = 0.49 µg/mL | [23] |
| Substituted Naphthyridines | Cytotoxicity (HL-60 Leukemia) | IC₅₀ = 0.1 µM | [20][21] |
Table 1: Summary of quantitative biological data for representative 1,5-naphthyridine derivatives.
Key Experimental Protocols
The following protocols describe the synthesis of key 1,5-naphthyridine intermediates and derivatives. These methodologies are robust and serve as a self-validating foundation for further exploration.
Protocol 1: Gould-Jacobs Reaction for Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate[1]
This protocol outlines the synthesis of a foundational intermediate for many 1,5-naphthyridine derivatives.
-
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture (e.g., at 100-110 °C) for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol. This step forms the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: In a separate flask equipped with a thermometer and reflux condenser, heat diphenyl ether to approximately 250 °C. Add the intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 15-30 minutes to ensure complete cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with a non-polar solvent (e.g., hexane or petroleum ether) to remove the diphenyl ether, and dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Halogenation and Suzuki Cross-Coupling for C-4 Functionalization[5][13]
This two-step protocol demonstrates the conversion of the 4-oxo intermediate into a versatile C-4 substituted derivative.
-
Part A: Chlorination
-
Materials:
-
4-oxo-1,4-dihydro-1,5-naphthyridine (or derivative from Protocol 1 after hydrolysis/decarboxylation)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
-
Procedure:
-
Suspend the 4-oxo-1,5-naphthyridine starting material in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until the product precipitates.
-
Collect the solid 4-chloro-1,5-naphthyridine by filtration, wash with water, and dry.
-
-
-
Part B: Suzuki Coupling
-
Materials:
-
4-chloro-1,5-naphthyridine (from Part A)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the 4-chloro-1,5-naphthyridine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., dioxane and water, 4:1).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1,5-naphthyridine derivative.
-
-
Conclusion and Future Perspectives
The 1,5-naphthyridine scaffold is a validated and highly promising platform for the development of novel therapeutics.[1] Its synthetic accessibility, coupled with the potent and diverse biological activities of its derivatives, ensures its continued importance in medicinal chemistry.[1][5] Future efforts should focus on expanding the explored chemical space through innovative synthetic methodologies and the strategic application of structure-based drug design.[1] A deeper understanding of the structure-activity and structure-property relationships will be critical to identifying next-generation candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately translating the promise of this remarkable scaffold into clinical success.
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
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Grychowska, K., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5757. [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
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Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]
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Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Archives of Pharmacal Research, 37(8), 1021-9. [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]
-
Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]
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Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]
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Grychowska, K., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
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Kamal, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry - Anti-Cancer Agents, 7(6), 641-60. [Link]
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Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. ResearchGate. [Link]
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ResearchGate. (Various Authors). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]
-
Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
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Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. The Chemistry of Heterocyclic Compounds. [Link]
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Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
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Mekky, A. E. M. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
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Wikipedia. Friedländer synthesis. Wikipedia. [Link]
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Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
-
Jida, M., et al. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(38), 5139-5142. [Link]
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Spectroscopic data of 4-Iodo-1,5-naphthyridin-3-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-1,5-naphthyridin-3-amine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a 1,5-naphthyridine core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1] The presence of an iodo group at the 4-position and an amine group at the 3-position provides versatile handles for further chemical modifications, making it a valuable building block in drug discovery and organic synthesis.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a unique chemical for which extensive analytical data is not always publicly available, this document serves as a predictive and interpretive resource for scientists.[2] We will delve into the theoretical underpinnings and provide field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The focus is not merely on data presentation but on the causal logic behind spectral predictions and experimental design, ensuring a self-validating approach to characterization.
Molecular Structure and Spectroscopic Overview
The structural features of this compound—a rigid aromatic system with electron-donating (amine) and electron-withdrawing/heavy atom (iodo) substituents—give rise to a distinct spectroscopic fingerprint. The following sections will deconstruct the predicted data from primary analytical techniques.
Caption: Molecular structure of this compound with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The number of signals, their chemical shifts (δ), integration, and splitting patterns are used to elucidate the structure.
Predicted ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show four distinct signals corresponding to the four protons on the naphthyridine core. The amine group will likely present as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H2 | 8.0 - 8.2 | Singlet (s) | Located on a carbon adjacent to a ring nitrogen (N1) and the electron-donating amine group, leading to a downfield shift. No adjacent protons for coupling. |
| H8 | 8.5 - 8.7 | Doublet of doublets (dd) | Adjacent to N5, resulting in a downfield shift. Coupled to H7 and H6. |
| H7 | 7.4 - 7.6 | Doublet of doublets (dd) | Coupled to both H8 and H6. Its chemical shift is typical for protons on a pyridine-like ring. |
| H6 | 8.2 - 8.4 | Doublet of doublets (dd) | Adjacent to N5, causing a downfield shift. Coupled to H7 and H8. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with amine groups as it can slow down proton exchange.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Data Acquisition:
-
Tune and shim the probe to the deuterated solvent lock signal.
-
Acquire a standard one-dimensional ¹H spectrum. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Spectrum
The spectrum is expected to show eight signals for the eight carbon atoms of the naphthyridine ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring currents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | 90 - 100 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect". |
| C3 | 140 - 145 | Attached to the electron-donating amine group, this carbon will be deshielded. |
| C2 | 148 - 152 | Situated between two nitrogen atoms (in proximity) and adjacent to the amine-bearing carbon, leading to a downfield shift. |
| C8a | 150 - 155 | A quaternary carbon at the fusion of the two rings, adjacent to N1. |
| C4a | 125 - 130 | A quaternary carbon at the ring fusion. |
| C8 | 145 - 150 | Adjacent to N5, leading to a downfield chemical shift. |
| C7 | 122 - 128 | A typical chemical shift for a carbon in a pyridine-like ring. |
| C6 | 135 - 140 | Adjacent to N5, resulting in a downfield shift. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same NMR spectrometer as for the ¹H experiment.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[4]
-
-
Data Processing: Process the FID similarly to the ¹H spectrum. The result will be a spectrum where each carbon signal appears as a singlet.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
The molecular formula of this compound is C₈H₆IN₃, with a molecular weight of 271.06 g/mol .[5]
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 272.0.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I at 100% abundance), so no characteristic halogen isotopic pattern will be observed from the iodine atom itself.
-
Fragmentation: While fragmentation depends on the ionization energy, potential fragmentation could involve the loss of the iodo group or parts of the pyridine rings.
Experimental Protocol for MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument for high-resolution data).[6]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain accurate mass measurements, which can be used to confirm the elemental formula.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups.
Predicted IR Spectrum
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amine) | 3300 - 3500 | Two distinct sharp to medium bands (symmetric and asymmetric stretching of the primary amine). |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak sharp bands. |
| C=N/C=C Stretch | 1500 - 1650 | Multiple strong to medium sharp bands, characteristic of the aromatic naphthyridine core. |
| N-H Bend (Amine) | 1580 - 1650 | Medium to strong band, may overlap with C=C stretches. |
| C-N Stretch | 1250 - 1350 | Medium to strong band. |
| C-I Stretch | 500 - 600 | Weak to medium band in the far-IR region. |
Experimental Protocol for IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added.
-
The resulting spectrum is usually presented as transmittance (%) versus wavenumber (cm⁻¹).
-
Integrated Spectroscopic Characterization Workflow
The confirmation of the structure and purity of this compound requires a synergistic use of these techniques.
Caption: A typical workflow for the spectroscopic validation of a synthesized compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can efficiently and accurately confirm the identity and purity of this valuable chemical intermediate. The provided protocols represent standard, robust methods for acquiring high-quality data, forming the foundation of reliable chemical characterization in a research and development setting.
References
- ScienceOpen. (n.d.). Supporting Information.
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- PubChem. (n.d.). 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O).
- ScienceDirect. (n.d.). C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: A copper-catalyzed aerobic oxidation process with air.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
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An In-depth Technical Guide to 4-Iodo-1,5-naphthyridin-3-amine (CAS No. 1261365-55-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 4-Iodo-1,5-naphthyridin-3-amine, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and synthetic organic chemistry. This document, prepared for researchers, scientists, and professionals in drug development, provides a detailed overview of the compound's properties, synthesis, and potential applications, along with a curated list of suppliers. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insights, fostering a deeper understanding of this versatile chemical entity.
Chemical Identity and Properties
This compound, identified by the CAS number 1261365-55-2, is a substituted naphthyridine derivative. The 1,5-naphthyridine core is a key structural motif found in numerous biologically active compounds. The presence of an iodo group at the 4-position and an amine group at the 3-position makes this molecule a valuable building block for the synthesis of more complex chemical structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261365-55-2 | ChemicalBook[1] |
| Molecular Formula | C₈H₆IN₃ | Sigma-Aldrich |
| Molecular Weight | 271.06 g/mol | Sigma-Aldrich |
| Appearance | Solid (form) | Sigma-Aldrich |
| InChI | 1S/C8H6IN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | Sigma-Aldrich |
| InChI Key | JVBCOKNQHUKGGS-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Nc1cnc2cccnc2c1I | Sigma-Aldrich |
Synthesis Strategies
The synthesis of substituted 1,5-naphthyridines can be achieved through various organic reactions. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, general synthetic strategies for functionalized 1,5-naphthyridines provide a foundational understanding.
One common approach involves the construction of the naphthyridine core followed by functional group interconversions. For instance, the Gould-Jacobs reaction is a well-established method for preparing 4-hydroxy-1,5-naphthyridine derivatives, which can then be further functionalized.[3] Another strategy involves the amination of a pre-functionalized naphthyridine. For example, 4-amino substituted 1,5-naphthyridines can be prepared from 4-chloro-1,5-naphthyridine intermediates.[3]
A plausible synthetic route to this compound could involve an iodination-amination sequence on a suitable 1,5-naphthyridine precursor.[3]
Caption: A potential synthetic pathway to this compound.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on the known spectral characteristics of related compounds like 4-iodoaniline, some predictions can be made.
-
¹H NMR: The aromatic protons on the naphthyridine ring would be expected to appear in the downfield region of the spectrum. The chemical shift of the amine protons can be broad and variable depending on the solvent and concentration.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the carbon atoms of the naphthyridine ring.
-
IR Spectroscopy: Characteristic peaks for the N-H stretching of the primary amine would be expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C/C=N stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 271, corresponding to the molecular weight of the compound.
Applications in Research and Development
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4] Derivatives of 1,5-naphthyridine have shown a wide range of biological activities, including potential as anticancer and antibacterial agents.[3]
The iodo- and amino-substituents on this compound provide reactive handles for further chemical modifications, making it a versatile building block in drug discovery. The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, while the amine group can be acylated, alkylated, or used in the formation of other functional groups.
Caption: Potential applications of this compound.
Safety and Handling
This compound is classified as a hazardous substance. According to safety data provided by suppliers, it is harmful if swallowed (Acute Tox. 4 Oral) and causes serious eye damage (Eye Dam. 1).
Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or a fume hood.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes.
Table 2: Selected Suppliers of this compound
| Supplier | Product Number | Purity |
| Sigma-Aldrich | AldrichCPR | Not specified |
| ChemicalBook | - | -[1] |
| Aladdin | I180781 | Not specified[5] |
Please note that purity and availability may vary. It is recommended to contact the suppliers directly for the most current information.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is somewhat limited in the public domain, the known reactivity of its functional groups and the established biological importance of the 1,5-naphthyridine scaffold underscore its utility in the pursuit of novel therapeutic agents and functional materials. As research progresses, a more comprehensive understanding of its properties and applications is anticipated.
References
-
PubChemLite. 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O). [Link]
-
PubChem. 4-Iodoaniline. [Link]
-
Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3197. [Link]
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[3]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
- Garg, A., Tadesse, A., & Eswaramoorthy, R. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives, Their In Silico Molecular Docking, Drug Likeness, ADME, and Toxicity Studies. Journal of Chemistry, 2021, 1-13.
- Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(1), 1-5.
- Wang, T., et al. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
- Witulski, B., & Alayrac, C. (2004). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 81, 194.
-
Aladdin. This compound. [Link]
- Singh, P., et al. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921.
-
Garg, A., Tadesse, A., & Eswaramoorthy, R. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Deri. Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Iodo-1,5-naphthyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the exocyclic amino group in 4-iodo-1,5-naphthyridin-3-amine, a versatile building block in medicinal chemistry and drug discovery. The unique electronic and steric environment of this scaffold, characterized by the electron-withdrawing nature of the 1,5-naphthyridine core and the presence of a bulky ortho-iodo substituent, dictates a nuanced reactivity profile. This document will delve into the fundamental principles governing the nucleophilicity of the amino group and explore its participation in key synthetic transformations, including N-acylation, N-sulfonylation, and intramolecular cyclization reactions. Detailed, field-proven experimental protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in leveraging this valuable synthon for the construction of complex molecular architectures.
Introduction: The this compound Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] The presence of two nitrogen atoms within the bicyclic aromatic system significantly influences its electronic properties, rendering it electron-deficient. In this compound, this inherent electron deficiency is further modulated by the substituents at the 3- and 4-positions. The amino group at C3 acts as an electron-donating group through resonance, while the iodo group at C4 exerts a combination of a weak electron-withdrawing inductive effect and a more significant steric influence.
This intricate interplay of electronic and steric factors governs the reactivity of the exocyclic amino group, making it a fascinating and challenging substrate for synthetic chemists. Understanding these underlying principles is paramount for the successful design and execution of synthetic routes involving this scaffold.
Electronic and Steric Landscape: A Tale of Attenuation
The nucleophilicity of an aromatic amine is primarily determined by the availability of the nitrogen lone pair to participate in a reaction. In the case of this compound, several factors conspire to reduce the nucleophilicity of the amino group compared to a simple aniline.
-
Electron-Deficient Core: The two nitrogen atoms in the 1,5-naphthyridine ring system exert a strong electron-withdrawing effect, delocalizing the lone pair of the amino group into the aromatic system and thereby reducing its availability for nucleophilic attack. This is analogous to the reduced basicity and nucleophilicity observed in aminopyridines, particularly when the amino group is at a position where its lone pair can be delocalized towards the ring nitrogen.[3]
-
Steric Hindrance: The bulky iodo substituent at the ortho position (C4) presents a significant steric impediment to the approach of electrophiles towards the amino group. This steric shielding can dramatically decrease reaction rates, particularly with bulky reagents.
The predicted pKa of the conjugate acid of 3-amino-1,5-naphthyridine is approximately 3.08, which is significantly lower than that of aniline (pKa of anilinium ion is ~4.6). This underscores the electron-withdrawing nature of the naphthyridine core. The introduction of the iodo group is expected to have a minor electronic effect on the basicity but a substantial steric impact on the reactivity of the amino group.
N-Acylation: Overcoming Reduced Nucleophilicity
The diminished nucleophilicity of the amino group in this compound necessitates more forcing conditions for N-acylation compared to electron-rich anilines. Standard acylation procedures using acid chlorides or anhydrides in the presence of a mild base may proceed sluggishly.
Causality Behind Experimental Choices
To drive the acylation to completion, it is often necessary to employ more reactive acylating agents or to enhance the nucleophilicity of the amine. The use of a strong, non-nucleophilic base can deprotonate the amino group, generating a more potent nucleophile. Alternatively, the use of highly reactive acylating agents or coupling agents can facilitate the reaction even with a weakly nucleophilic amine.
Field-Proven Experimental Protocol: N-Acetylation
This protocol provides a robust method for the N-acetylation of this compound, a foundational transformation for further functionalization.
Objective: To synthesize N-(4-iodo-1,5-naphthyridin-3-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-iodo-1,5-naphthyridin-3-yl)acetamide.
Table 1: Representative Data for N-Acylation of this compound
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to rt | 16 | ~85 (Estimated) |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 0 to rt | 18 | ~80 (Estimated) |
| 3 | Acetic Anhydride | Pyridine | DCM | rt | 24 | ~75 (Estimated) |
Yields are estimated based on typical acylation reactions of halo-aminopyridines and related heterocycles.
Figure 1: General workflow for the N-acylation of this compound.
N-Sulfonylation: A Parallel Challenge
Similar to N-acylation, the N-sulfonylation of this compound is hampered by the reduced nucleophilicity of the amino group. The reaction with sulfonyl chlorides typically requires a strong base to facilitate the formation of the sulfonamide linkage.
Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product. In cases of very low reactivity, a stronger base like sodium hydride can be used to pre-deprotonate the amine, although this approach requires strictly anhydrous conditions.
Representative Experimental Protocol: N-Tosylation
Objective: To synthesize N-(4-iodo-1,5-naphthyridin-3-yl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired sulfonamide.
Table 2: Estimated Reaction Parameters for N-Sulfonylation
| Entry | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 50 | 24 | ~70 (Estimated) |
| 2 | Methanesulfonyl chloride | Triethylamine | DCM | rt | 18 | ~65 (Estimated) |
Yields are estimated based on sulfonylation reactions of similar electron-deficient aminoheterocycles.
Intramolecular Cyclization: Building Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing a nucleophilic amino group and a halogenated site amenable to cross-coupling or nucleophilic aromatic substitution, makes it an excellent precursor for the synthesis of fused heterocyclic systems. A common strategy involves the N-functionalization of the amino group with a moiety containing a suitable reactive partner for a subsequent intramolecular cyclization.
Strategy: Acylation Followed by Palladium-Catalyzed Cyclization
A powerful approach involves the initial acylation of the amino group with a reagent that introduces a terminal alkyne. The resulting N-alkynyl amide can then undergo an intramolecular Sonogashira or Heck-type cyclization to form a fused pyridone or related ring system.
Proposed Synthetic Workflow: Synthesis of a Fused Pyrimido[4,5-c][1][3]naphthyridinone
This proposed workflow outlines a plausible route to a novel tricyclic heteroaromatic system, demonstrating the synthetic utility of the title compound.
Figure 2: Proposed two-step synthesis of a fused pyrimido[4,5-c][1][3]naphthyridinone.
Step 1: N-Acylation with Propioloyl Chloride
Following a similar procedure to that described in Section 3.2, this compound can be acylated with propioloyl chloride to yield N-(4-iodo-1,5-naphthyridin-3-yl)propiolamide.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
The resulting N-alkynyl amide can then be subjected to intramolecular cyclization conditions. A Sonogashira-type coupling is a plausible approach, where the terminal alkyne couples with the iodo-substituted carbon.
Experimental Protocol (Proposed):
-
In a Schlenk tube, combine N-(4-iodo-1,5-naphthyridin-3-yl)propiolamide (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF followed by anhydrous triethylamine (3.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the target fused heterocyclic system.
Conclusion
This compound is a valuable heterocyclic building block with a nuanced reactivity profile. The exocyclic amino group exhibits attenuated nucleophilicity due to the electron-withdrawing nature of the 1,5-naphthyridine core and steric hindrance from the adjacent iodo group. Despite these challenges, N-acylation and N-sulfonylation can be effectively achieved using appropriate reagents and reaction conditions. Furthermore, the strategic placement of the amino and iodo groups provides a powerful handle for the construction of novel fused heterocyclic systems through sequential functionalization and intramolecular cyclization reactions. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile scaffold in the pursuit of new chemical entities with potential applications in drug discovery and materials science.
References
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][1][2][3]
-
Yang, F., et al. (2010). Synthesis of hexahydrobenzo[b]pyrimido[4,5-h][3][4]naphthyridines via an Intramolecular hetero-Diels-Alder Reaction. Journal of Combinatorial Chemistry, 12(4), 476-481. [Link]
-
Insuasty, B., et al. (2013). Microwave-assisted synthesis of pyrimido[4,5-b][3][4]naphthyridin-4(3H)-ones with potential antitumor activity. European Journal of Medicinal Chemistry, 60, 1-9. [Link]
-
El-Gendy, A. A., et al. (2015). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Medicinal Chemistry Research, 24, 3353-3364. [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
-
PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8389537B2 - Salts of 4-methyl N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 4-Iodo-1,5-naphthyridin-3-amine
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. The targeted functionalization of this scaffold is therefore of paramount importance in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[1][2]
This application note provides a comprehensive, step-by-step protocol for the Suzuki-Miyaura coupling of 4-Iodo-1,5-naphthyridin-3-amine with a variety of boronic acids. The presence of both a halogen at the 4-position and an amino group at the 3-position on the electron-deficient 1,5-naphthyridine ring presents unique challenges and considerations for this transformation. The lone pairs of the ring nitrogens and the amino group can potentially coordinate to the palladium catalyst, influencing its activity. This guide will address these challenges and provide a robust protocol adaptable for the synthesis of a diverse library of 3-amino-4-aryl-1,5-naphthyridine derivatives.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The reactivity of the organic halide is a critical factor, with the C-I bond being the most reactive among halogens.[1]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]
Experimental Protocol
This protocol provides a general procedure that has been found to be effective for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for particularly challenging boronic acids.
Materials and Reagents
-
This compound
-
Aryl- or heteroarylboronic acid (or boronic acid pinacol ester)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)
-
Solvent: Anhydrous 1,4-Dioxane and water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
Reaction Setup and Procedure
Note: All operations should be performed in a well-ventilated fume hood. Inert atmosphere techniques are crucial for the success of this reaction to prevent catalyst oxidation.
-
Preparation: In an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Reagents: To the flask, add the desired boronic acid (1.2 - 1.5 eq.) and the base (K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 - 0.10 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (a typical concentration is 0.1 M with respect to the limiting reagent). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-4-aryl-1,5-naphthyridine product.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Substrate | This compound | The iodo-substituent is highly reactive in the oxidative addition step. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) or Pd(dppf)Cl₂ (5-10 mol%) | These are robust and commonly effective catalysts for Suzuki couplings of N-heterocycles. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Carbonate and phosphate bases are generally effective and well-tolerated by many functional groups.[4] |
| Solvent | Degassed 1,4-Dioxane/Water (4:1 or 5:1) | A polar aprotic solvent with water facilitates the dissolution of the base and promotes the transmetalation step.[1] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Visualization of the Catalytic Cycle
Sources
Application Notes & Protocols: Leveraging 4-Iodo-1,5-naphthyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The functionalization of this core is paramount for the development of novel chemical entities. This guide provides an in-depth exploration of 4-iodo-1,5-naphthyridin-3-amine as a versatile and reactive building block for palladium-catalyzed cross-coupling reactions. We present not only detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings but also delve into the fundamental principles governing these transformations. By explaining the causality behind the selection of catalysts, ligands, bases, and solvents, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this key intermediate.
The this compound Building Block
This compound is a strategically designed synthetic intermediate. The presence of an iodine atom at the C4 position provides a highly reactive handle for palladium-catalyzed reactions, as the C-I bond is readily susceptible to oxidative addition by a Pd(0) complex.[5] The amino group at the C3 position, while potentially requiring protection in some schemes, fundamentally influences the electronic properties of the aromatic system and offers a site for subsequent diversification.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆IN₃ |
| Molecular Weight | 271.06 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Key Features | - Reactive C-I bond for cross-coupling. - Nucleophilic NH₂ group for further derivatization. - Core 1,5-naphthyridine scaffold. |
1.1. Synthesis and Handling
While not the focus of this guide, the synthesis of this compound can be achieved through various heterocyclic chemistry routes, often involving the cyclization of aminopyridine precursors followed by a directed iodination step.[6]
Safety Precautions: As with all aryl iodides and amine-containing compounds, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and functional group tolerance.[7][8][9] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][10]
The universally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Diagram 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
2.1. Causality of Component Selection
The success of any cross-coupling reaction hinges on the rational selection of its components.
-
Palladium Pre-catalyst: Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are often preferred for their stability and cost-effectiveness.[9] They are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly. The choice depends on the reaction's sensitivity and the desired catalytic activity.
-
Ligands: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, dppf) are often required for challenging couplings, as they promote oxidative addition and prevent catalyst decomposition via β-hydride elimination.[12][13][14]
-
Base: The base serves multiple functions. In Suzuki couplings, it facilitates the transmetalation step by forming a more reactive boronate species. In all cases, it neutralizes the hydrogen iodide (HI) generated during the reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, with their strength and solubility influencing reaction rates and outcomes.[15]
-
Solvent: The solvent must solubilize all reactants and facilitate heat transfer. Aprotic polar solvents like 1,4-dioxane, toluene, DMF, and THF are frequently used, often in combination with water for Suzuki reactions to aid in dissolving the base and boronic acid.[16][17]
Application Protocols
The following protocols are robust starting points for the functionalization of this compound. Optimization may be required for specific substrates. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
This reaction is ideal for synthesizing biaryl compounds by coupling the naphthyridine core with various aryl or heteroaryl boronic acids.
Diagram 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), palladium catalyst, ligand, and base (see Table 2).
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Stir the mixture at the specified temperature for the allotted time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Table 2: Recommended Reagents for Suzuki-Miyaura Coupling
| Component | Reagent Example | Loading (mol%) / Equivalents | Rationale / Comment |
| Aryl Halide | This compound | 1.0 eq | The limiting reagent. |
| Boronic Acid | Phenylboronic acid | 1.2 eq | A slight excess ensures complete consumption of the aryl iodide. |
| Pd Catalyst | Pd(OAc)₂ | 2-5 mol% | A common, reliable Pd(II) pre-catalyst. |
| Ligand | SPhos or XPhos | 4-10 mol% | Bulky, electron-rich ligands are effective for heteroaromatic substrates. |
| Base | K₂CO₃ or K₃PO₄ | 2.0-3.0 eq | K₃PO₄ is often effective for more challenging couplings.[15] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | 0.1 M concentration | The aqueous component aids in dissolving the base.[17] |
| Temperature | 90-100 °C | - | Sufficient thermal energy to drive the catalytic cycle. |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This protocol enables the synthesis of diaminonaphthyridines by coupling the C4 position with a primary or secondary amine. Note: the existing C3-amino group may compete as a nucleophile. If this is observed, protection (e.g., as a Boc-carbamate) may be necessary prior to coupling.
Detailed Protocol:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk tube.
-
Add the base (e.g., NaOt-Bu or LHMDS).
-
In a separate flask, dissolve this compound (1.0 eq) and the desired amine (1.2-2.0 eq) in the anhydrous solvent.
-
Transfer the substrate solution to the Schlenk tube containing the catalyst and base.
-
Seal the tube and heat with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Table 3: Recommended Reagents for Buchwald-Hartwig Amination
| Component | Reagent Example | Loading (mol%) / Equivalents | Rationale / Comment |
| Aryl Halide | This compound | 1.0 eq | The electrophilic partner. |
| Amine | Morpholine or Aniline | 1.2 eq | The nucleophilic partner. |
| Pd Catalyst | Pd₂(dba)₃ | 1-2 mol% | A common Pd(0) source for aminations. |
| Ligand | Xantphos or RuPhos | 2-4 mol% | These ligands are well-suited for C-N bond formation.[12] |
| Base | NaOt-Bu or LHMDS | 1.4 eq | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | 0.1 M concentration | Anhydrous, aprotic solvents are essential. |
| Temperature | 100-110 °C | - | Higher temperatures are often needed for C-N coupling. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
This reaction is a powerful method for installing terminal or substituted alkynes at the C4 position, providing access to rigid, linear extensions of the naphthyridine core.[18]
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and the copper(I) iodide (CuI) co-catalyst.
-
Evacuate and backfill with an inert gas (3x).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or DIPEA).[19]
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Table 4: Recommended Reagents for Sonogashira Coupling
| Component | Reagent Example | Loading (mol%) / Equivalents | Rationale / Comment |
| Aryl Halide | This compound | 1.0 eq | The electrophilic partner. |
| Alkyne | Phenylacetylene | 1.2 eq | The nucleophilic partner. |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% | A standard, effective catalyst for Sonogashira reactions.[19] |
| Co-catalyst | Copper(I) Iodide (CuI) | 5-10 mol% | Activates the alkyne and accelerates the catalytic cycle.[18] |
| Base | Triethylamine (Et₃N) | 2.0-3.0 eq | Acts as both the base and often as a solvent or co-solvent.[19] |
| Solvent | THF or DMF | 0.1 M concentration | Must be anhydrous and degassed to prevent side reactions. |
| Temperature | 25-60 °C | - | Often proceeds at milder temperatures than other couplings. |
Troubleshooting Common Issues
Table 5: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Poor solvent/base choice; Insufficient temperature. | Use a fresh catalyst/ligand. Screen different solvents and bases.[16] Increase temperature in 10 °C increments. Ensure the system is strictly anhydrous and inert. |
| Homocoupling of Partner | (Suzuki) Presence of oxygen; Pd(II) species present.[20] (Sonogashira) Excess copper catalyst. | Thoroughly degas all solvents and ensure a good inert atmosphere.[20] Use a lower loading of the copper co-catalyst. |
| Dehalogenation of Starting Material | Presence of water or protic sources; Base-mediated decomposition. | Use rigorously dried solvents and reagents. Try a milder or less soluble base (e.g., switch from K₃PO₄ to K₂CO₃). |
| Formation of Side Products | (Buchwald-Hartwig) Competitive binding of the C3-amino group. | Protect the C3-amino group with a suitable protecting group (e.g., Boc) prior to the coupling reaction. |
References
A curated list of authoritative sources to support the protocols and claims made in this document.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Mao, J., et al. (2009). Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air.
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
- Rilast, K., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Butnariu, D., et al. (2021).
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Synthetic Communications. (2024, August 12). One pot synthesis of 4-iodo-3-phenylbenzo[b][12][21]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes.
- Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Journal of the American Chemical Society. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- National Institutes of Health. (n.d.).
- Flow Chemistry. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
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ResearchGate. (2025, August 7). Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B][12][21]Naphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes | Request PDF.
- Reddit. (n.d.). Sonogashira coupling. r/Chempros.
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- ChemOrgChem. (2025, March 30).
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ResearchGate. (2025, August 6). Iodine-Catalyzed Synthesis of Dibenzo[b,h][12][21]naphthyridine-11-carboxamides via a Domino Reaction Involving Double Elimination of Hydrogen Bromide.
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Application Note & Protocol: A Modular Approach to 4-Aryl-1,5-Naphthyridin-3-amines via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal framework for designing targeted therapeutics. Specifically, derivatives functionalized at the 3- and 4-positions, such as 4-aryl-1,5-naphthyridin-3-amines, are of significant interest for their potential as kinase inhibitors, antibacterial agents, and modulators of other key cellular pathways.[3][4]
The creation of a carbon-carbon bond between the C4 position of the naphthyridine and an aryl group is a critical synthetic step. For this, the Suzuki-Miyaura cross-coupling reaction stands out as a robust, versatile, and highly efficient method.[5][6] This Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organoboron species (typically a boronic acid) with an organohalide.[5] This application note provides a detailed, field-proven protocol for the synthesis of 4-aryl-1,5-naphthyridin-3-amines, grounded in the mechanistic principles of the Suzuki reaction, and offers insights into optimization and troubleshooting.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 3-amino-4-bromo-1,5-naphthyridine, forming a Pd(II) complex. This is often the rate-determining step.[7] The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[9]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), facilitating the transfer of the aryl group to the electrophilic Pd(II) center.[5][10]
-
Reductive Elimination: The two organic ligands (the naphthyridine and the aryl group) on the palladium complex couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7]
Overall Synthetic Workflow
The synthesis is a two-stage process. First, a suitable precursor, 3-amino-4-bromo-1,5-naphthyridine , must be obtained or synthesized. This key intermediate then undergoes the Suzuki-Miyaura coupling with a diverse range of arylboronic acids to generate the final product library.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1,5-naphthyridin-3-amine
This protocol details a representative synthesis using 4-methoxyphenylboronic acid. The principles can be applied to a wide range of arylboronic acids.
Prerequisite: The starting material, 3-amino-4-bromo-1,5-naphthyridine , is a specialty chemical that may need to be synthesized via multi-step procedures, often involving cyclization reactions like the Gould-Jacobs reaction followed by halogenation and functional group manipulations.[1][4] For this protocol, we assume its availability.
Materials & Equipment
| Reagents & Solvents | Equipment |
| 3-Amino-4-bromo-1,5-naphthyridine | Round-bottom flask (e.g., 50 mL) |
| 4-Methoxyphenylboronic acid | Magnetic stirrer and stir bar |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Reflux condenser |
| Potassium Carbonate (K₂CO₃), anhydrous | Inert atmosphere setup (Nitrogen or Argon line) |
| 1,4-Dioxane, anhydrous | Schlenk line or balloon manifold |
| Deionized Water, degassed | Syringes and needles |
| Dichloromethane (DCM), ACS Grade | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Chromatography column and accessories |
| Brine (Saturated NaCl solution) | Thin-Layer Chromatography (TLC) plates (silica) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
| Silica Gel for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask. Add 3-amino-4-bromo-1,5-naphthyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Causality: Using a slight excess of the boronic acid drives the reaction to completion. The base is crucial for activating the boronic acid for transmetalation.[10]
-
-
Inert Atmosphere: Fit the flask with a reflux condenser and connect it to an inert gas (N₂ or Ar) line with an oil bubbler outlet. Evacuate and backfill the flask with the inert gas three times to remove all oxygen.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Through the top of the condenser, add anhydrous 1,4-dioxane and degassed deionized water via syringe to create a 4:1 solvent mixture (e.g., 16 mL dioxane, 4 mL water).
-
Degassing: Bubble the inert gas directly into the stirred reaction mixture through a long needle for 15-20 minutes.
-
Causality: This step is a robust method to ensure the removal of any residual oxygen from the solvent and headspace, protecting the catalyst.
-
-
Catalyst Addition: While maintaining a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq., 5 mol%).
-
Causality: The catalyst is added last to the fully deoxygenated mixture to maximize its active lifetime.
-
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM, ~50 mL) and water (~30 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (~25 mL each). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution (~30 mL) and brine (~30 mL).
-
Causality: The bicarb wash removes any acidic residues, and the brine wash helps to break up emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient elution (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50%) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Optimization
Even robust reactions can fail. The unique electronic properties of the nitrogen-containing naphthyridine ring can present specific challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Catalyst Inactivity: Pd(0) was not generated or was poisoned. The naphthyridine nitrogens can coordinate to Pd, inhibiting activity.[11] | 1. Use a pre-activated catalyst (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a Buchwald G3/G4 type). Increase catalyst loading to 2-5 mol%. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can mitigate poisoning.[11] |
| 2. Ineffective Base: Base is not strong enough or soluble enough to form the boronate "ate" complex. | 2. Screen other bases. K₃PO₄ is often highly effective for N-heterocycles.[11] Cs₂CO₃ is another strong alternative. Ensure the base is a fine powder. | |
| 3. Protodeboronation: The boronic acid is cleaved by residual water/acid before it can couple.[12] | 3. Use anhydrous conditions if possible. Use a more stable boronic ester (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt).[9][11] | |
| Significant Side Products | 1. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (Ar-Ar). | 1. This can be promoted by oxygen. Ensure rigorous degassing. Lowering the reaction temperature slightly may also help. |
| 2. Debromination: The starting material loses its bromine atom without coupling. | 2. This suggests a competing hydrodehalogenation pathway. Ensure the solvent is pure and consider a milder base. |
Representative Data: A Model Library
The following table illustrates expected outcomes for the synthesis of a small library of derivatives using the described protocol.
| Entry | Arylboronic Acid | Product Structure | Expected Yield (%) | Expected Mass (m/z) [M+H]⁺ |
| 1 | Phenylboronic acid | 4-Phenyl-1,5-naphthyridin-3-amine | 75-85% | 222.0975 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1,5-naphthyridin-3-amine | 80-90% | 252.1080 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-1,5-naphthyridin-3-amine | 70-80% | 240.0880 |
| 4 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-1,5-naphthyridin-3-amine | 65-75% | 228.0542 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 4-aryl-1,5-naphthyridin-3-amines. Its high functional group tolerance, reliable performance, and the commercial availability of a vast array of boronic acids allow for the rapid generation of diverse chemical libraries. By understanding the underlying catalytic cycle and potential pitfalls, researchers in drug discovery can efficiently access these valuable scaffolds, accelerating the development of novel therapeutics. The protocol and optimization strategies outlined herein provide a solid foundation for successfully applying this cornerstone of modern synthetic chemistry.
References
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Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
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The Suzuki Reaction. Chem 115 Myers - Harvard University. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
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Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC - PubMed Central. [Link]
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]
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Application of 4-Iodo-1,5-naphthyridin-3-amine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide
Introduction: The Privileged 1,5-Naphthyridine Scaffold in Kinase-Directed Drug Discovery
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. Within the vast landscape of heterocyclic chemistry, the 1,5-naphthyridine core has emerged as a "privileged scaffold." Its rigid, planar structure, featuring strategically positioned nitrogen atoms, allows it to form key hydrogen bonding interactions within the ATP-binding site of various kinases, mimicking the binding of the natural substrate. This inherent bioactivity, coupled with its synthetic tractability, makes the 1,5-naphthyridine framework a highly attractive starting point for the design of novel and selective kinase inhibitors.
This technical guide focuses on the utility of a key intermediate, 4-Iodo-1,5-naphthyridin-3-amine , in the synthesis of potent kinase inhibitors. The presence of an amino group at the 3-position provides a crucial hydrogen bond donor, while the iodine atom at the 4-position serves as a versatile synthetic handle for the introduction of diverse chemical functionalities. This allows for the systematic exploration of the chemical space around the core scaffold to fine-tune potency, selectivity, and pharmacokinetic properties. We will delve into the key chemical transformations employed to functionalize this building block and provide detailed protocols for the synthesis of kinase inhibitors targeting therapeutically relevant kinases such as Activin-like Kinase 5 (ALK5) and Fibroblast Growth Factor Receptor (FGFR).
Chemical Reactivity and Strategic Importance of this compound
The synthetic utility of this compound lies in the distinct reactivity of its two key functional groups. The 3-amino group can participate in a variety of reactions, including amide bond formation and urea synthesis. However, it is the carbon-iodine bond at the 4-position that provides the primary avenue for molecular diversification. The electron-deficient nature of the 1,5-naphthyridine ring system makes the C4-position susceptible to palladium-catalyzed cross-coupling reactions. These powerful transformations are central to modern medicinal chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.
The two most pivotal reactions for elaborating the this compound scaffold are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of various aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the connection of a wide range of primary and secondary amines.
The strategic application of these reactions allows for the modular synthesis of extensive libraries of 1,5-naphthyridine derivatives for screening against panels of kinases.
Key Kinase Targets for 1,5-Naphthyridine-Based Inhibitors
Derivatives of the 1,5-naphthyridine scaffold have demonstrated potent inhibitory activity against a range of therapeutically important kinases. The data presented below highlights the potential of this chemical class in oncology and other disease areas.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| ALK5 (TGF-β Type I Receptor) | Aminothiazole derivative of 1,5-naphthyridine | 6[1] |
| ALK5 (TGF-β Type I Receptor) | Pyrazole derivative of 1,5-naphthyridine | 4[1] |
| Aurora Kinase A | 1-Cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | 13 |
| Aurora Kinase B | 1-Cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | 107 |
| FGFR1 | N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | 2000 |
| c-Met | 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one derivative | 2600[4] |
Experimental Protocols: Synthesis of 4-Substituted-1,5-naphthyridin-3-amine Derivatives
The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are designed to be robust starting points for the synthesis of diverse libraries of kinase inhibitors.
Protocol 1: Synthesis of 4-(Aryl)-1,5-naphthyridin-3-amine via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. This reaction is fundamental for introducing substituents that can occupy hydrophobic pockets within the kinase active site.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
2 M Aqueous sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) solution (3.0 equiv)
-
Solvent: 1,4-Dioxane/water (4:1) or Toluene/Ethanol (3:1)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Reflux condenser
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the palladium catalyst.
-
Solvent and Base Addition: Add the chosen solvent system and the aqueous base solution.
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted synthesis, heat the sealed vial to the desired temperature (e.g., 120-150 °C) for a shorter duration (15-60 minutes).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 4-(Aryl)-1,5-naphthyridin-3-amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh3)4 is a commonly used, air-stable Pd(0) source that is effective for a wide range of Suzuki couplings.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Aqueous carbonate bases are generally effective and well-tolerated by many functional groups.
-
Solvent System: A mixture of an organic solvent and water is necessary to dissolve both the organic reactants and the inorganic base. Dioxane and toluene are common choices for their high boiling points and ability to dissolve the palladium catalyst.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, hence the need for degassing and maintaining an inert atmosphere.
Protocol 2: Synthesis of 4-(Arylamino)-1,5-naphthyridin-3-amine via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine. This is a key method for introducing moieties that can interact with the hinge region of the kinase.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cesium carbonate (Cs2CO3), Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(substituted-amino)-1,5-naphthyridin-3-amine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand System: The choice of palladium source (e.g., Pd2(dba)3) and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or BINAP facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide and cesium carbonate are common choices.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
Signaling Pathway Context: ALK5 and FGFR Inhibition
The kinase inhibitors synthesized from this compound can modulate critical cellular signaling pathways implicated in disease.
TGF-β/ALK5 Signaling Pathway:
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and apoptosis.[2] Dysregulation of this pathway is a hallmark of fibrosis and cancer. ALK5 is the type I receptor for TGF-β, and its inhibition blocks the downstream phosphorylation of SMAD proteins, thereby abrogating the pro-fibrotic and pro-tumorigenic effects of TGF-β.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
FGFR Signaling Pathway:
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is crucial for embryonic development, tissue repair, and angiogenesis. Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a known oncogenic driver in various cancers. Inhibition of FGFRs can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, leading to reduced tumor cell proliferation and survival.
Caption: Inhibition of the FGFR signaling pathway.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to functionalization through robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient generation of diverse chemical libraries. The 1,5-naphthyridine scaffold has demonstrated significant potential for the development of potent and selective inhibitors against a range of clinically relevant kinases. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in drug discovery to design and synthesize the next generation of targeted therapeutics based on this privileged heterocyclic core. Future efforts should focus on exploring novel coupling partners to further expand the chemical space and on detailed structure-activity and structure-property relationship studies to optimize the pharmacokinetic profiles of these promising compounds.
References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
- BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
- Defaux, J., Antoine, M., Le Borgne, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., Gerlach, M., & Marchand, P. (2014). Discovery of 7-Aryl-Substituted (1,5-Naphthyridin-4-yl)ureas as Aurora Kinase Inhibitors. ChemMedChem, 9(1), 217–232.
- Gali-Muhtasib, H., & Chouaib, S. (2007). The FASEB Journal, 21(11), 2791-2802.
-
Wang, L., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(16), 2695-2705.
- Golub, V. O., et al. (2018). Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 4-Iodo-1,5-naphthyridin-3-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, particularly in oncology and kinase inhibition programs.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of the versatile building block, 4-iodo-1,5-naphthyridin-3-amine. We present detailed, field-proven protocols for orthogonal modifications at the C4-iodo and C3-amino positions, enabling a systematic exploration of the chemical space crucial for robust Structure-Activity Relationship (SAR) studies. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers in accelerating their drug discovery efforts.
Introduction: The 1,5-Naphthyridine Core in Medicinal Chemistry
The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of potent and selective inhibitors of various enzyme classes, most notably protein kinases.[1][2] For instance, derivatives of this scaffold have been identified as potent inhibitors of TGF-β type I receptor (ALK5), demonstrating its therapeutic potential.[1][4]
The specific intermediate, this compound, offers two chemically distinct handles for diversification:
-
The C4-Iodo Group: An ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This position is often critical for probing interactions within hydrophobic pockets or addressing selectivity panels.
-
The C3-Amino Group: A nucleophilic center amenable to acylation, sulfonylation, and other modifications. This position frequently serves as a key hydrogen bond donor or as an attachment point for vectors designed to improve physicochemical properties.
A systematic and logical approach to modifying these two positions is paramount for building a comprehensive SAR and identifying clinical candidates.
Strategic Framework for SAR Exploration
Effective SAR studies require an orthogonal approach to synthesis, allowing for the independent or sequential modification of the key positions. The choice of which position to derivatize first depends on the stability of the desired functional groups to subsequent reaction conditions.
Below is a logical workflow for planning the derivatization strategy.
Caption: Orthogonal derivatization strategy for SAR studies.
Protocols: Derivatization at the C4-Position
Palladium-catalyzed cross-coupling reactions are the cornerstone of C4 functionalization. The high reactivity of the C-I bond allows for mild reaction conditions, which is crucial for preserving the integrity of the often-complex coupling partners.
Protocol 3.1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Installation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing a wide array of aryl and heteroaryl moieties.[5][6]
Rationale: The choice of catalyst, ligand, and base is critical. Pd(PPh₃)₄ is a reliable, commercially available catalyst. A base is required to activate the boronic acid for transmetalation.[6] An aqueous solvent mixture often accelerates the reaction.[7]
| Reagent/Parameter | Recommended | Purpose |
| Starting Material | This compound | Electrophile |
| Coupling Partner | (Hetero)aryl boronic acid or ester | Nucleophile source |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Facilitates catalytic cycle |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | Activates boronic acid |
| Solvent | 1,4-Dioxane or Toluene/Water | Reaction medium |
| Temperature | 80-100 °C | Thermal energy for reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |
Step-by-Step Methodology:
-
To a reaction vial, add this compound (1.0 eq), the desired (hetero)aryl boronic acid (1.2-1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Add the organic solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) followed by the aqueous base (2.0-3.0 eq).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the desired product.
Scientist's Note & Troubleshooting:
-
If the reaction is sluggish, consider a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).
-
Boronic acid decomposition (protodeborylation) can be an issue. Using the corresponding boronate ester (e.g., pinacol ester) can improve stability and reproducibility.
-
Poor solubility can be mitigated by using a solvent like DMF, but be mindful of higher boiling points and potential for side reactions.
Protocol 3.2: Sonogashira Coupling for Alkynyl Group Installation
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, introducing linear alkynyl fragments that can act as rigid linkers or probes for specific interactions.[8][9]
Rationale: This reaction employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[8][9][10] An amine base is typically used, which also serves as a solvent.
| Reagent/Parameter | Recommended | Purpose |
| Starting Material | This compound | Electrophile |
| Coupling Partner | Terminal Alkyne | Nucleophile source |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Main cross-coupling catalyst |
| Cu Co-catalyst | CuI (5-10 mol%) | Accelerates transmetalation |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and solvent |
| Solvent | DMF or THF (if co-solvent needed) | Reaction medium |
| Temperature | Room Temp to 60 °C | Thermal energy for reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or THF in a reaction vial.
-
Add the terminal alkyne (1.1-1.5 eq), CuI (0.1 eq), and PdCl₂(PPh₃)₂ (0.05 eq).
-
Seal the vial and add the amine base (e.g., TEA, 3.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the alkynylated product.
Scientist's Note & Troubleshooting:
-
Homocoupling of the alkyne (Glaser coupling) is a common side reaction. This can be minimized by ensuring a strictly oxygen-free environment and not using an excessive amount of copper catalyst.
-
For sensitive substrates, copper-free Sonogashira conditions can be employed, though they may require higher temperatures or more specialized palladium catalysts.[11]
Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds, enabling the introduction of primary and secondary amines at the C4 position.[12]
Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base to deprotonate the amine coupling partner.[12][13] The choice of ligand is crucial and often depends on the specific substrates.
| Reagent/Parameter | Recommended | Purpose |
| Starting Material | This compound | Electrophile |
| Coupling Partner | Primary or Secondary Amine | Nucleophile |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Source of Pd(0) |
| Ligand | XPhos or RuPhos (2-4 mol%) | Facilitates reductive elimination |
| Base | NaOt-Bu or K₃PO₄ | Deprotonates amine nucleophile |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic medium |
| Temperature | 80-110 °C | Thermal energy for reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |
Step-by-Step Methodology:
-
In a glovebox or under a stream of argon, add the palladium pre-catalyst (0.01-0.02 eq), ligand (0.02-0.04 eq), and base (e.g., NaOt-Bu, 1.5-2.0 eq) to a dry reaction vial.
-
Add this compound (1.0 eq) and the amine coupling partner (1.2-1.5 eq).
-
Add anhydrous, degassed solvent (e.g., Toluene) and seal the vial.
-
Heat the reaction to 100 °C with stirring for 6-24 hours. Monitor by LC-MS.
-
After cooling, carefully quench the reaction with water. Dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Scientist's Note & Troubleshooting:
-
The base is critical. NaOt-Bu is strong but can be too harsh for some functional groups. K₃PO₄ or Cs₂CO₃ are milder alternatives.
-
Ligand selection is key. For sterically hindered amines or aryl halides, bulky biarylphosphine ligands like XPhos are often superior.[14]
-
Ensure all reagents and solvents are scrupulously dry, as water can deactivate the catalyst and hydrolyze the base.
Protocols: Derivatization at the C3-Amino Group
The C3-amino group serves as a versatile nucleophile for forming amides and sulfonamides, which are classic functional groups in medicinal chemistry for probing hydrogen bond interactions.
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- 14. rsc.org [rsc.org]
Application Notes and Protocols for the N-alkylation of 4-Iodo-1,5-naphthyridin-3-amine
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Functionalization of this core, particularly through N-alkylation of amino-substituted derivatives, is a critical strategy in drug discovery for modulating physicochemical properties, target engagement, and pharmacokinetic profiles. 4-Iodo-1,5-naphthyridin-3-amine is a key building block, with the iodo group serving as a versatile handle for subsequent cross-coupling reactions and the amino group providing a site for introducing diverse alkyl substituents.
This document provides a detailed experimental procedure for the N-alkylation of this compound. The protocol described is based on established methodologies for the alkylation of aromatic amines, focusing on achieving selective mono-alkylation, a common challenge in such transformations.[1][2][3] The principles and techniques outlined are intended for researchers, scientists, and professionals in drug development.
Mechanistic Insights: The Challenge of Selective Mono-alkylation
The N-alkylation of a primary aromatic amine with an alkyl halide proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.[2]
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[1][2][3] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly introduced alkyl group.[3] This increased nucleophilicity makes the secondary amine more reactive towards the alkylating agent, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[1][3]
To favor mono-alkylation, the reaction conditions must be carefully controlled. Key strategies include:
-
Stoichiometry: Using a controlled excess of the amine relative to the alkylating agent can help to ensure that the alkyl halide is consumed before significant over-alkylation of the desired secondary amine product can occur.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Choice of Base: The use of a suitable base is crucial to neutralize the hydrohalic acid byproduct of the reaction.[4] Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] Sterically hindered, non-nucleophilic bases are often preferred to avoid competition with the amine in reacting with the alkyl halide.
Experimental Protocol: N-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is designed to favor the mono-N-alkylated product by utilizing a strong, non-nucleophilic base in an aprotic solvent.
Materials and Reagents
| Reactant/Reagent | Molar Equivalence | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 271.08 |
| Alkyl Halide (e.g., Iodomethane) | 1.1 | 141.94 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 1.2 | 24.00 |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | - | - |
| Ethyl acetate (EtOAc) | - | 88.11 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of the amine).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the amine.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Upon completion, cool the reaction mixture back to 0 °C with an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium hydride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[5] The choice of eluent will depend on the polarity of the product; a gradient of hexanes and ethyl acetate is a common starting point.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the N-alkylation procedure.
Data Presentation: Expected Outcome
The following table provides representative data for a typical N-alkylation reaction of this compound with iodomethane. Actual yields may vary depending on the specific alkylating agent and reaction scale.
| Parameter | Condition/Value |
| Starting Material | This compound |
| Alkylating Agent | Iodomethane |
| Base | Sodium Hydride |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Product | 4-Iodo-N-methyl-1,5-naphthyridin-3-amine |
| Typical Yield | 60-80% |
Troubleshooting and Considerations
-
Low or No Reaction:
-
Ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride.
-
Verify the quality of the sodium hydride.
-
Consider a more reactive alkylating agent (e.g., an alkyl iodide or triflate over a bromide or chloride).
-
-
Formation of Byproducts (Over-alkylation):
-
Carefully control the stoichiometry of the alkylating agent.
-
Maintain a low reaction temperature.
-
Consider using a bulkier alkylating group, which can sterically hinder the second alkylation.
-
-
Alternative Procedures: For less reactive alkylating agents, or if a milder base is desired, conditions using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) at elevated temperatures can be explored.[6][7] However, care should be taken with DMF at high temperatures in the presence of a base.[8]
Conclusion
The N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed in this application note provides a reliable method for achieving this modification. Careful control of reaction parameters, particularly stoichiometry and temperature, is essential for maximizing the yield of the desired mono-alkylated product and minimizing the formation of over-alkylated byproducts.
References
-
Rossi, S. et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36585-36590. [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon. American Chemical Society. [Link]
-
Wang, X. et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyridin-5(6H)-one. Molecules, 17(11), 12993-13003. [Link]
-
Boyd, S. et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51469. [Link]
-
Wikipedia. (2023, December 1). Amine alkylation. In Wikipedia. [Link]
- CN113214146A - Process for the N-alkylation of aminopyridines. (2021).
-
University of Calgary. (n.d.). Alkylation of Amines. Chem.ucalgary.ca. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Sommer, H. Z. et al. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
-
Chen, Y. et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]
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- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-1,5-naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a nitrogen-based substituent at the 4-position of the 1,5-naphthyridine scaffold is a critical transformation in the synthesis of various biologically active molecules. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Iodo-1,5-naphthyridin-3-amine, a challenging substrate due to the inherent coordinating nature of the naphthyridine core and the presence of a free amino group. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, optimized protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Significance of the 1,5-Naphthyridine Moiety and the Power of C-N Cross-Coupling
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery programs. The functionalization of this heterocyclic system, particularly through the installation of amine substituents, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides.[1][2] This reaction has found widespread application in the pharmaceutical industry due to its broad functional group tolerance and milder reaction conditions compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3]
However, the application of the Buchwald-Hartwig amination to electron-deficient and coordinating N-heterocycles, such as 1,5-naphthyridines, is not without its challenges.[4] The lone pair of electrons on the nitrogen atoms of the naphthyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes. Furthermore, the presence of the 3-amino group in the starting material, this compound, introduces the possibility of self-coupling or other side reactions. Careful selection of the catalyst system, including the palladium precursor and, most critically, the ligand, is paramount to overcoming these hurdles and achieving high-yielding, selective C-N bond formation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6][7] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.
Figure 2: Proposed workflow for the synthesis of this compound.
Optimizing the Buchwald-Hartwig Amination of this compound: A Guide to Catalyst and Condition Selection
The success of the Buchwald-Hartwig amination of this challenging substrate hinges on the judicious selection of the reaction components.
The Palladium Precursor
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(0) or Pd(II) complexes. [4]For reactions involving air-sensitive ligands, using a stable Pd(II) precursor like Pd(OAc)₂ is often convenient, as the active Pd(0) species is generated in situ. [5]Alternatively, pre-formed catalysts incorporating both the palladium and the ligand can offer enhanced reactivity and reproducibility. [8]
The Ligand: The Key to Success
The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For heteroaromatic substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to promote the desired reactivity and prevent catalyst deactivation. [1][9][10]
| Ligand Type | Examples | Key Advantages for Heteroaromatic Substrates |
|---|---|---|
| Bulky Biarylphosphines | XPhos, RuPhos, BrettPhos | Steric bulk promotes reductive elimination and prevents the formation of inactive catalyst dimers. [2] |
| Ferrocenylphosphines | Josiphos | Bidentate nature can enhance catalyst stability and reactivity. [1][2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donating ability facilitates oxidative addition, particularly with less reactive aryl chlorides, and they often exhibit high thermal stability. [9][10]|
For the amination of this compound, a bulky biarylphosphine ligand such as XPhos or RuPhos is a highly recommended starting point due to their proven efficacy with challenging, coordinating heterocycles. [2]
The Base
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). [5]
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
|---|---|---|---|
| NaOtBu | ~19 | High reactivity, often leading to faster reactions and lower catalyst loadings. [5] | Incompatible with base-sensitive functional groups. |
| LHMDS | ~26 | Useful for substrates with protic functional groups and for low-temperature aminations. [5] | Can be more expensive and require stricter anhydrous conditions. |
| Cs₂CO₃ / K₃PO₄ | ~10.3 / ~12.3 | Milder conditions, compatible with a wider range of functional groups. | Often requires higher temperatures and longer reaction times. |
For this particular substrate, NaOtBu is a good initial choice to maximize reactivity, assuming the amine coupling partner is not base-sensitive.
The Solvent
Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and tert-butanol are common choices. [11][12]The selection of the solvent can influence the solubility of the reactants and the stability of the catalyst. Toluene is a robust and frequently employed solvent for these reactions.
Detailed Experimental Protocol
Note: This protocol is a general guideline and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Figure 3: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
XPhos (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene (degassed)
-
Schlenk flask or oven-dried reaction vial with a stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 equiv), XPhos (e.g., 0.04 equiv), and NaOtBu (e.g., 1.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reactants: To the flask, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Addition of Solvent: Add degassed, anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent- Low reaction temperature | - Use a different Pd precursor/ligand combination (e.g., a pre-formed catalyst).- Ensure all glassware is oven-dried and the system is properly purged with inert gas.- Use freshly distilled/degassed solvent and pure reagents.- Increase the reaction temperature in increments. |
| Formation of Side Products (e.g., Hydrodeiodination) | - Competing β-hydride elimination- Presence of water | - Use a bulkier ligand to favor reductive elimination.- Ensure strictly anhydrous conditions. |
| Dark Reaction Mixture/ Catalyst Decomposition | - Reaction temperature is too high- Ligand decomposition | - Lower the reaction temperature.- Switch to a more thermally stable ligand, such as an NHC. |
| Difficulty in Purification | - Close polarity of product and starting materials/byproducts | - Optimize the mobile phase for column chromatography.- Consider alternative purification techniques (e.g., preparative TLC, recrystallization). |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of novel, functionalized 1,5-naphthyridine derivatives. While the coordinating nature of the substrate presents challenges, a successful outcome can be achieved through the careful selection of a bulky, electron-rich phosphine ligand, a suitable palladium precursor, and an appropriate base and solvent system. The protocol and insights provided in this application note serve as a comprehensive guide for researchers in medicinal chemistry and drug development to effectively utilize this important C-N bond-forming reaction.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Marion, N., et al. (2006). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Slawin, A. M. Z., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]
-
Semantic Scholar. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. [Link]
-
Pérez-Gómez, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]
-
Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b]n[1][7]aphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Liu, Y., et al. (2024). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. [Link]
-
ResearchGate. Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B]N[1][7]aphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes. [Link]
-
Al-Tel, T. H. (2015). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
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Sonogashira coupling of 4-Iodo-1,5-naphthyridin-3-amine with terminal alkynes
An Application Guide to the Sonogashira Coupling of 4-Iodo-1,5-naphthyridin-3-amine with Terminal Alkynes
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Sonogashira cross-coupling of this compound with various terminal alkynes. The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is crucial for the development of novel therapeutic agents.[1] This document delves into the reaction mechanism, offers insights into experimental parameter optimization, presents step-by-step protocols for both copper-cocatalyzed and copper-free conditions, and includes a thorough troubleshooting guide. The information herein is designed to empower researchers to successfully synthesize diverse 3-alkynyl-1,5-naphthyridin-4-amine derivatives, valuable intermediates for pharmaceutical and materials science applications.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming C(sp²)-C(sp) bonds under mild conditions.[2][3][4] This cross-coupling of a terminal alkyne with an aryl or vinyl halide has become an indispensable tool in the synthesis of complex molecules, from natural products to advanced materials.[3][5]
The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, is of particular interest in drug discovery due to the diverse biological activities exhibited by its derivatives.[1] The introduction of an alkynyl moiety at the 3-position of the this compound scaffold generates conjugated systems that are key building blocks for constructing more complex molecular architectures.
However, the coupling of this specific substrate presents unique challenges. The electron-deficient nature of the pyridine ring can influence reactivity, and the presence of a free amino group can potentially coordinate with the palladium catalyst, necessitating careful optimization of reaction conditions.[6][7] This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling traditionally employs a dual catalytic system, involving both palladium and copper(I).[3] The reaction proceeds through two interconnected catalytic cycles, as detailed below. Understanding this mechanism is critical for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: An active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the this compound to form a Pd(II) intermediate.[8] The high reactivity of the C-I bond makes this step favorable.[2][3]
-
Copper Acetylide Formation: In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a copper(I) acetylide. This activates the alkyne for the subsequent step.[8][9]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex, forming a diorganopalladium(II) intermediate and regenerating the copper catalyst. This is often the rate-determining step.[2]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the final 3-alkynyl-1,5-naphthyridin-4-amine product and regenerate the active Pd(0) catalyst.[2][8]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
A copper-free variant is also widely used, primarily to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant issue.[10][11] In these systems, a stronger base is often required to facilitate the deprotonation of the alkyne directly at the palladium center.[2][3]
Optimizing Experimental Parameters: The Causality Behind Choices
The success of the Sonogashira coupling hinges on the careful selection of several key parameters.
-
The Substrate (this compound): The carbon-iodine bond is the weakest among halogens, making aryl iodides the most reactive substrates for the initial oxidative addition step.[2][10] This high reactivity often allows for milder reaction conditions, such as lower temperatures. The primary amino group (-NH₂) is a potential ligand for the palladium catalyst, which could inhibit catalysis. While often not a prohibitive issue, if low yields are observed, using a ligand that is a stronger binder to palladium or slightly higher catalyst loading may be beneficial.
-
Palladium Catalyst: Both Pd(0) and Pd(II) complexes can be used. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture than Pd(0) sources like Pd(PPh₃)₄.[10] The Pd(II) is reduced in situ to the active Pd(0) species by an amine or phosphine ligand.[3] Typical catalyst loading ranges from 0.5 to 5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step.[3] While beneficial for reaction rates, it is also the primary cause of alkyne homocoupling, especially in the presence of oxygen.[11]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and modulating its reactivity.[10] More electron-rich and bulky ligands can sometimes improve yields for challenging substrates.[2]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the hydrogen iodide (HI) generated during the reaction.[3][10] The base is typically used in excess and can sometimes function as the solvent.
-
Solvent and Atmosphere: Sonogashira reactions are sensitive to oxygen, which promotes the undesirable Glaser coupling.[10] Therefore, it is critical to use anhydrous, degassed solvents (e.g., THF, DMF, dioxane) and to run the reaction under an inert atmosphere (e.g., argon or nitrogen).[11][12]
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes and is known for its reliability and generally faster reaction times.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) Iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
TLC plates, ethyl acetate, hexanes, dichloromethane, methanol
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.025 mmol) and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous, degassed THF (10 mL) and freshly distilled Et₃N (3.0 mmol, 3 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. If no significant progress is observed by TLC after 2-3 hours, gently heat the reaction to 50-60 °C. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes or 95:5 dichloromethane/methanol). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter it through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove copper salts, followed by water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with alkynes prone to homocoupling or when copper contamination of the final product is a concern.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Cesium Carbonate [Cs₂CO₃] (2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Alkyne Addition: Add anhydrous, degassed DMF (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction's progress by TLC or LC-MS. Reaction times may be longer than the copper-cocatalyzed method, typically ranging from 12 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary and Expected Outcomes
The optimal conditions can vary depending on the specific terminal alkyne used. The following table provides a guideline for typical reaction parameters and expected yields based on literature for similar heterocyclic systems.[13][14]
| Terminal Alkyne (R') | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2.5), CuI (5) | Et₃N (3) | THF | 25-50 | 2-6 | 85-95 |
| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (2.5), CuI (5) | Et₃N (3) | DMF | 25 | 3-5 | 90-98 |
| 1-Hexyne | Pd(OAc)₂ (2), PPh₃ (4) | Cs₂CO₃ (2) | DMF | 80 | 12-18 | 70-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5), CuI (10) | DIPEA (3) | THF | 60 | 8-12 | 75-90 |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (3), CuI (6) | Et₃N (3) | DMF/Et₃N | 65 | 6-10 | 65-80 |
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide addresses common issues and suggests corrective actions.[10][11][15]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Insufficiently inert atmosphere. | 1. Use a fresh batch of palladium catalyst and CuI. 2. Ensure solvents are anhydrous and reagents are pure. 3. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon) and maintain a positive pressure of inert gas.[11] |
| Black Precipitate Forms (Palladium Black) | Catalyst decomposition due to impurities, oxygen, or inappropriate solvent/temperature. | 1. Use high-purity, degassed solvents.[10] 2. Ensure the reaction is strictly anaerobic. 3. Consider a more robust ligand or a different solvent (anecdotal evidence suggests THF can sometimes promote this).[10][15] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper acetylide. | 1. Rigorously exclude oxygen from the reaction.[11] 2. Switch to a copper-free protocol (Protocol 2). 3. In a copper-catalyzed reaction, try slow addition of the alkyne to keep its concentration low.[11] |
| Starting Aryl Iodide Recovered | 1. Reaction temperature is too low. 2. Catalyst poisoning. 3. Steric hindrance. | 1. Gradually increase the reaction temperature. Aryl bromides often require heating, but even reactive iodides can benefit if kinetics are slow.[12] 2. Purify starting materials to remove potential catalyst poisons. 3. For sterically demanding alkynes, consider a more active catalyst system (e.g., using a more electron-rich ligand). |
General Experimental Workflow
The overall process from reaction setup to final product isolation follows a systematic workflow.
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Scope and Limitations
The Sonogashira coupling of this compound is generally robust and tolerates a wide variety of terminal alkynes.
-
Aryl Alkynes: Both electron-rich and electron-poor aryl acetylenes typically couple with high efficiency.[16]
-
Alkyl Alkynes: Simple alkyl alkynes are suitable substrates, although they may sometimes require slightly elevated temperatures compared to aryl alkynes.
-
Functional Group Tolerance: The reaction is compatible with a broad range of functional groups, including esters, ketones, and ethers.[2]
-
Limitations: Extremely bulky terminal alkynes may react sluggishly due to steric hindrance around the catalytic center.[11] Additionally, substrates with acidic protons (other than the alkyne) may interfere with the basic reaction conditions and may require protection.
References
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- ResearchGate. (n.d.). Scope and limitation of terminal alkynes of Pd catalyzed Sonogashira....
- Benchchem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- SciRP.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros.
- ACS Omega. (2023, May 2). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- YouTube. (2019, January 7). Sonogashira coupling.
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with Terminal Alkynes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
- PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
-
Synthetic Communications. (2024, August 12). One pot synthesis of 4-iodo-3-phenylbenzo[b][10][12]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Retrieved January 19, 2026, from
- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 1-Iodocyclohexene.
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Accelerated Synthesis of 4-Iodo-1,5-naphthyridin-3-amine Derivatives via Microwave-Assisted Chemistry
An Application Note for Medicinal and Synthetic Chemists
Abstract The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Specifically, the 4-iodo-3-amino substitution pattern serves as a versatile platform for the development of novel therapeutics, allowing for further functionalization through cross-coupling reactions. This guide details a robust and highly efficient protocol for the synthesis of 4-iodo-1,5-naphthyridin-3-amine using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances product purity compared to conventional thermal methods.[4][5] This application note provides a comprehensive, step-by-step protocol, mechanistic insights, and practical guidance for researchers in drug discovery and process development.
Introduction: The Strategic Value of 1,5-Naphthyridines and Microwave Synthesis
Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals.[6][7] Among these, the 1,5-naphthyridine core has garnered significant attention for its role in compounds targeting critical enzymes like topoisomerase I and various kinases.[1][2] The introduction of an iodine atom at the C4 position and an amine at the C3 position creates a powerful synthetic intermediate. The iodo group acts as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Conventional synthesis of such compounds often involves lengthy reaction times, harsh conditions, and significant by-product formation.[8] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing these limitations.[5][9] Microwave irradiation interacts directly with polar molecules in the reaction mixture, causing rapid, uniform heating that is independent of the vessel's thermal conductivity.[8] This leads to spectacular reaction rate accelerations, often resulting in higher yields and cleaner reaction profiles in a fraction of the time.[5][10]
This guide proposes a two-step synthesis beginning from the commercially available precursor, 4-chloro-1,5-naphthyridine, culminating in the target 4-iodo-3-amine scaffold via a microwave-assisted iodination protocol.
Proposed Synthetic Pathway & Mechanism
The synthesis is designed as a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) to install a nitro group, which is subsequently reduced. The second, key step is a direct, microwave-promoted electrophilic iodination.
Overall Workflow
The workflow is designed for efficiency, minimizing intermediate purification where possible and leveraging microwave energy for the critical iodination step.
Figure 1: Proposed workflow for the synthesis of this compound.
Mechanism of Microwave-Assisted Iodination
The iodination of the electron-rich 1,5-naphthyridin-3-amine proceeds via an electrophilic aromatic substitution mechanism. Ortho-periodic acid (H₅IO₆) serves as a potent oxidant, converting molecular iodine (I₂) into a more powerful electrophilic iodine species (likely I⁺).[11] The amino group at the C3 position is a strong activating group, directing the substitution to the ortho-position (C4). Microwave irradiation accelerates this process by rapidly achieving and maintaining the optimal reaction temperature.
Figure 2: Mechanism of electrophilic iodination (placeholder images).
Detailed Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Microwave synthesis should only be conducted in a dedicated laboratory microwave reactor with pressure and temperature monitoring.
Materials and Equipment
-
Reagents: 4-Hydroxy-1,5-naphthyridine, Nitric acid (70%), Sulfuric acid (98%), Phosphorus oxychloride (POCl₃), Iron powder, Glacial acetic acid, Iodine (I₂), Ortho-periodic acid (H₅IO₆), Ethanol (95%), Sodium thiosulfate, Sodium bicarbonate, Dichloromethane (DCM), Ethyl acetate, Hexanes, Anhydrous magnesium sulfate.
-
Equipment: Laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator), round-bottom flasks, reflux condenser, magnetic stirrer, hot plate, filtration apparatus, rotary evaporator, silica gel for column chromatography.
Step 1: Synthesis of 1,5-Naphthyridin-3-amine (Precursor)
This multi-step precursor synthesis is adapted from established literature procedures for naphthyridine functionalization.[12]
-
Nitration: To a stirred solution of 4-hydroxy-1,5-naphthyridine (1.0 eq) in concentrated H₂SO₄ at 0 °C, slowly add concentrated HNO₃ (1.1 eq). Allow the mixture to warm to room temperature and stir for 4-6 hours. Pour the reaction mixture onto crushed ice, and collect the resulting precipitate (4-hydroxy-3-nitro-1,5-naphthyridine) by filtration.
-
Chlorination: A mixture of 4-hydroxy-3-nitro-1,5-naphthyridine (1.0 eq) and POCl₃ (5.0 eq) is heated at reflux for 3 hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is poured onto ice and neutralized with a saturated NaHCO₃ solution. The product (4-chloro-3-nitro-1,5-naphthyridine) is extracted with DCM.
-
Reduction: The 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) is dissolved in glacial acetic acid. Iron powder (5.0 eq) is added portion-wise, and the mixture is heated to 80 °C for 2 hours. After cooling, the mixture is filtered through Celite, and the solvent is removed. The residue is basified with NaHCO₃ and extracted with ethyl acetate to yield 1,5-naphthyridin-3-amine. Purify by column chromatography if necessary.
Step 2: Microwave-Assisted Synthesis of this compound
This protocol is adapted from general methods for microwave-assisted iodination of activated heteroarenes.[11]
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,5-naphthyridin-3-amine (1.0 mmol), iodine (I₂) (1.1 mmol), and ortho-periodic acid (H₅IO₆) (0.5 mmol).
-
Solvent Addition: Add 5 mL of 95% ethanol to the vial. The solvent should be polar to efficiently absorb microwave energy.[9]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture according to the parameters in Table 1. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the mixture into a stirred aqueous solution of sodium thiosulfate (10%) to quench any unreacted iodine.
-
Extraction & Purification: Neutralize the solution with saturated sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Results and Data
The microwave-assisted protocol offers significant advantages in efficiency and speed.
Table 1: Microwave Reaction Parameters and Expected Results
| Parameter | Setting | Rationale |
| Temperature | 80 °C | Provides sufficient energy for activation while minimizing side reactions. |
| Microwave Power | 100 W (Dynamic) | Power is modulated to maintain the target temperature. |
| Reaction Time | 5-10 min | MAOS dramatically accelerates the reaction compared to hours needed for conventional heating.[11] |
| Hold Time | On | Ensures stable temperature throughout the irradiation period. |
| Pressure | Max 250 psi | Monitored for safety in the sealed vessel. |
| Expected Yield | 75-90% | Microwave heating often leads to higher isolated yields due to reduced thermal decomposition and side product formation.[5] |
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time in 2-minute increments or raise the temperature to 90-100 °C. |
| Poor microwave absorption. | Ensure a sufficiently polar solvent (e.g., ethanol, DMF) is used. | |
| Di-iodinated Product | Substrate is highly activated; reaction is too aggressive. | Reduce the amount of iodine to 1.05 equivalents. Lower the reaction temperature to 70 °C. |
| Low Yield after Work-up | Product is partially soluble in the aqueous phase. | Increase the number of extractions with ethyl acetate or use a different extraction solvent like DCM. |
| Product degradation. | Ensure the work-up is performed promptly after the reaction is complete. |
Conclusion
This application note presents a highly efficient, rapid, and reliable method for synthesizing this compound using microwave assistance. The protocol significantly shortens reaction times, improves yields, and provides a greener alternative to traditional synthetic routes.[4] This versatile building block is now more readily accessible, empowering medicinal chemists to accelerate the discovery and development of novel 1,5-naphthyridine-based therapeutics.
References
-
International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]
-
Semantic Scholar. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. [Link]
-
Royal Society of Chemistry. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [Link]
-
Royal Society of Chemistry. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]
-
ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
Semantic Scholar. Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][4][12]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity. [Link]
-
TSI Journals. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. [Link]
-
Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
-
SpringerLink. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
MDPI. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. [Link]
-
Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]
-
Sci-Hub. Synthesis of 1,8‐Naphthyridinyl‐pyrazoles Using Microwave Irradiation under Solvent‐Free Conditions. [Link]
-
NIScPR Online Periodical Repository. Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,8-naphthyridinyl-1 ,3,4-oxadiazoles. [Link]
-
National Institutes of Health (NIH). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. [Link]
-
National Institutes of Health (NIH). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][9]triazines. [Link]
-
National Institutes of Health (NIH). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. [Link]
-
National Institutes of Health (NIH). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. [Link]
-
National Institutes of Health (NIH). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link]
-
ChemRxiv. Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. [Link]
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- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
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- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodo-1,5-naphthyridin-3-amine
Welcome to the technical support guide for the synthesis of 4-Iodo-1,5-naphthyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes. Our guidance is rooted in established principles of heterocyclic chemistry and practical, field-proven insights.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected regioselectivity for the iodination of 3-amino-1,5-naphthyridine?
When undertaking the electrophilic iodination of 3-amino-1,5-naphthyridine, the primary product expected is substitution at the C4 position. This high regioselectivity is dictated by the electronic properties of the heterocyclic system.
Causality and Scientific Rationale:
The 1,5-naphthyridine core is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic substitution compared to benzene. However, the amino group at the C3 position is a powerful activating group. Through resonance, it donates electron density to the ring, particularly at the ortho and para positions.
-
Ortho-Position (C4): The C4 position is ortho to the amino group. The lone pair of electrons on the nitrogen can be delocalized to this position, significantly increasing its nucleophilicity and making it the most favorable site for attack by an electrophile like iodine.
-
Ortho-Position (C2): The C2 position is also ortho to the amino group, but it is adjacent to a ring nitrogen (N1), which is electron-withdrawing. This inductively deactivates the C2 position relative to the C4 position.
-
Para-Position (C6): While the C6 position is para to the amino group, the resonance effect is transmitted less effectively across the second ring of the naphthyridine system.
Therefore, the C4 position represents the kinetic and thermodynamic product of electrophilic attack. Studies on the reactivity of substituted 1,5-naphthyridines confirm that functionalization often occurs at the 4-position, especially when an activating group is present at C3.[1]
FAQ 2: I'm observing multiple spots on my TLC plate after the reaction. What are the most common byproducts in this synthesis?
It is not uncommon to observe several byproducts in the synthesis of this compound. Identifying these impurities is the first step toward mitigating their formation and implementing an effective purification strategy.
Common Byproducts and Their Origins:
| Byproduct Name | Structure (Hypothesized) | Origin |
| Unreacted Starting Material | 3-Amino-1,5-naphthyridine | Incomplete reaction due to insufficient iodinating agent, low temperature, or short reaction time. |
| 2,4-Diiodo-1,5-naphthyridin-3-amine | Over-iodination. The strong activation by the amino group can lead to a second electrophilic substitution at the other ortho-position (C2). | |
| Oxidative Degradation Products | (e.g., Azo-coupled dimers) | Many iodination reactions use an oxidizing agent (like H₂O₂, periodic acid, or an iodine(III) species) to generate the electrophilic iodine species (I⁺).[2][3][4] The amino group is sensitive to oxidation and can undergo side reactions, such as dimerization, leading to colored impurities. |
| Starting Material Precursor | (e.g., 4-Chloro-1,5-naphthyridin-3-amine) | If the synthesis proceeds via a halogen-exchange reaction, incomplete conversion will result in the presence of the precursor. |
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
A low yield of this compound is often linked to incomplete reaction or the prevalence of side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Protocols and Explanations:
-
Protocol 1.1: Optimizing Reagent Stoichiometry
-
Initial Step: Begin with 1.1 equivalents of the iodinating reagent (e.g., N-Iodosuccinimide (NIS) or I₂ with an oxidant).
-
Analysis: Monitor the reaction by TLC or LC-MS every 30 minutes.
-
Adjustment: If a significant amount of starting material remains after 2 hours, add an additional 0.2 equivalents of the iodinating reagent.
-
Rationale: Using a large excess of the iodinating agent from the start can promote di-iodination. A stepwise addition allows for better control over the reaction progress.
-
-
Protocol 1.2: Mitigating Oxidative Side Reactions
-
Reagent Choice: If using molecular iodine (I₂), consider replacing a harsh oxidant like nitric acid with a milder one, such as periodic acid (HIO₄) or hydrogen peroxide.[3]
-
Amino Group Protection: Before iodination, consider protecting the amino group as an acetamide. The amide is still an ortho-, para-director but is less activating and less susceptible to oxidation. The protecting group can be removed post-iodination under acidic or basic conditions.
-
Rationale: Protecting the highly reactive amino group can prevent oxidative degradation and dimerization, leading to a cleaner reaction profile.
-
Problem 2: Difficulty in Purifying the Final Compound
The similar polarity of the desired product and its common byproducts can make purification challenging.
Purification Strategy Flowchart:
Caption: Decision tree for purification strategy.
Detailed Protocols and Explanations:
-
Protocol 2.1: Column Chromatography for Separation of Iodo- and Di-iodo Products
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: The di-iodinated byproduct is generally less polar than the mono-iodinated product. Start with a solvent system of lower polarity (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate.
-
Elution: Elute the di-iodinated compound first, followed by the desired mono-iodinated product. The more polar starting material will elute last.
-
Rationale: The introduction of a second iodine atom increases the molecular weight and reduces the polarity, allowing for effective separation by column chromatography.
-
-
Protocol 2.2: Recrystallization for Removing Trace Impurities
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Rationale: Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from the main product.
-
References
-
Fuertes, M. A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
-
Grzegożek, M., et al. (2007). Regioselectivity in S N H reactions of some 3-nitro-1,5-naphthyridines with chloromethyl phenyl sulfone. Arkivoc, 2007(15), 113-122. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
- Google Patents. (2016).
-
El-Dusouqui, O. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 2. [Link]
- Google Patents. (2016).
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- 2. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 3. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 4. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Iodo-1,5-naphthyridin-3-amine by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Iodo-1,5-naphthyridin-3-amine using column chromatography. As a nitrogen-containing heterocyclic aromatic amine, this compound presents unique challenges that require careful optimization of chromatographic parameters to achieve high purity and yield. This document is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address potential issues encountered during the purification process.
Troubleshooting Guide
This section is designed to resolve specific, common problems that can arise during the column chromatography of this compound.
Question 1: My compound is streaking severely on the silica gel TLC plate and I'm getting poor separation with broad bands on the column. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic amines on standard silica gel. The streaking and poor separation are caused by strong, non-ideal interactions between the basic amine functional groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This acid-base interaction leads to irreversible adsorption, tailing peaks, and in some cases, degradation of the compound.[1]
Causality & Solution:
To achieve successful separation, you must mitigate this acidic interaction. There are two primary strategies:
-
Neutralize the Stationary Phase (In-situ): The most straightforward approach is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, effectively "neutralizing" the stationary phase and allowing your compound to elute symmetrically.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient or undesirable, using an alternative, more inert, or basic stationary phase is a highly effective solution.
-
Amine-Functionalized Silica: This is an excellent choice as the surface is basic, which repels the basic amine, leading to better peak shape without needing a mobile phase modifier.[1][4][5]
-
Basic or Neutral Alumina: Alumina can be a good alternative to silica for purifying amines.[6] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Question 2: My compound won't elute from the column. I've tried increasing the mobile phase polarity to 100% ethyl acetate and even 10% methanol in dichloromethane, but it's still stuck at the top.
Answer: This indicates an exceptionally strong interaction with the stationary phase, which could be due to two primary reasons: compound degradation or insufficient mobile phase strength for this specific molecule.
Causality & Solution:
-
Assess Compound Stability: Before attempting another column, it's critical to determine if your compound is stable on silica gel.[7] An unstable compound will decompose upon loading, and the degradation products may remain irreversibly adsorbed.
-
Protocol: 2D TLC Stability Test:
-
Spot your crude material on a TLC plate and develop it in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If the compound is stable, you will see a single spot that has moved diagonally. If you see new spots along the vertical axis from the original, it indicates degradation on the silica.[7] If degradation is observed, you must use a less acidic stationary phase like alumina or a reversed-phase approach.
-
-
-
Drastically Increase Mobile Phase Polarity with a Basic Modifier: If the compound is stable, the issue is likely the elution strength. For polar, nitrogen-containing heterocycles, a significant amount of a highly polar solvent like methanol is often required.
Question 3: I have two spots on my TLC that are well-separated, but on the column, they are eluting together. Why is my column not reproducing the TLC separation?
Answer: This frustrating issue typically points to problems with the column packing, sample loading, or a misunderstanding of the TLC results.
Causality & Solution:
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can create channels where the solvent and sample flow through too quickly, ruining the separation.[6][8]
-
Column Overloading: The amount of crude material should ideally be between 1-5% of the mass of the silica gel.[2] Exceeding this capacity leads to broad bands that overlap, regardless of the TLC separation.
-
Solution: Reduce the sample load or use a larger column with more stationary phase.
-
-
Misleading TLC: In some cases, what appears as two spots on a TLC plate might be your compound and a degradation product that is continuously formed on the acidic silica during elution.[7]
-
Solution: Perform the 2D TLC stability test as described in the previous question. If degradation is confirmed, a change in stationary phase is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying this compound?
A1: While standard silica gel (230-400 mesh) can be used with modifications, it is not ideal due to its acidic nature.[6] The best choice depends on the specific impurities.
-
For General Use: Amine-functionalized silica provides excellent performance for basic compounds, often yielding sharper peaks and better resolution without the need for basic additives in the mobile phase.[1][5]
-
Alternative: Basic or neutral alumina is a cost-effective alternative that avoids the acidic interaction issues of silica.[6]
-
If Using Standard Silica: It is imperative to deactivate it by incorporating a basic modifier (e.g., 1% TEA) into the eluent.[1][3]
Q2: How do I select the optimal mobile phase for my separation?
A2: The selection process should be systematic and always begin with Thin Layer Chromatography (TLC).
-
Screen Solvents: Test various solvent systems of differing polarities. Common starting points for nitrogen heterocyles include Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate, and Dichloromethane/Methanol.[2]
-
Target the Right Rf: Adjust the solvent ratio until your desired compound, this compound, has an Rf value between 0.15 and 0.4.[11] This range provides the best balance for good separation and reasonable elution time on the column. The relationship between column volumes (CV) and Rf is given by CV ≈ 1/Rf. An Rf in this window ensures that there is sufficient separation between peaks (ΔCV).[11]
-
Add a Basic Modifier: Once you have a promising solvent system, add 0.5-1% triethylamine (TEA) and re-run the TLC. You should observe a significant reduction in streaking and potentially a slight increase in the Rf value.[3][4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amine-functionalized silica or Neutral/Basic Alumina | Prevents acid-base interactions with the basic amine product.[1][6] |
| Mobile Phase (TLC) | Start with Dichloromethane/Methanol (98:2) | Good starting polarity for many nitrogen heterocycles.[2] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Neutralizes acidic sites on silica, preventing streaking and improving peak shape.[1][3] |
| Target Rf Value | 0.15 - 0.40 | Provides optimal separation and elution volume on the column.[11] |
Q3: My compound is colorless. How can I effectively monitor the progress of the column and identify the correct fractions?
A3: Since the compound is not visible to the naked eye, you must rely on analytical techniques to track its elution.
-
Systematic Fraction Collection: Collect small, equally sized fractions (e.g., 10-20 mL) throughout the entire run.
-
TLC Analysis: Spot every few fractions onto a TLC plate. A multi-spotter can make this process efficient.
-
UV Visualization: The 1,5-naphthyridine core is an aromatic, conjugated system, which means it should be strongly UV-active.[12] After developing your TLC plate, view it under a short-wave (254 nm) UV lamp. The fractions containing your compound will show up as dark spots against the fluorescent green background of the TLC plate.[12]
-
Iodine Staining: If UV is not sufficiently sensitive, placing the TLC plate in a chamber with iodine crystals is a general, non-specific method that can visualize many organic compounds as brown spots.[13]
Experimental Protocol: Step-by-Step Column Chromatography
This protocol assumes the use of standard silica gel and a basic modifier, as this is the most common setup.
1. Mobile Phase Optimization via TLC:
-
Prepare several developing chambers with different ratios of Dichloromethane:Methanol (e.g., 99:1, 98:2, 95:5). To each solvent mixture, add 1% triethylamine.
-
Spot your crude reaction mixture on TLC plates and develop them.
-
Identify the solvent system that provides an Rf value of ~0.2-0.3 for the this compound spot and gives the best separation from impurities. This will be your column's mobile phase.
2. Column Packing (Slurry Method):
-
Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your chosen mobile phase to form a consistent, bubble-free slurry.
-
Pour the slurry into the column in a single, continuous motion. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the sides of the column to help the silica pack evenly and release any trapped air bubbles.[8]
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica run dry.
-
Carefully add a layer of sand on top of the silica bed to prevent disruption during solvent addition.[8]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a polar solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Gently add your mobile phase to the column, being careful not to disturb the top layer.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the elution by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain your pure product.
5. Post-Purification Analysis:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Obtain the mass and calculate the yield of the purified this compound.
-
Confirm purity using analytical methods such as NMR, LC-MS, or melting point.
Visualization of Workflow
Below is a workflow diagram illustrating the decision-making process for optimizing the mobile phase for this purification.
Caption: Workflow for mobile phase selection and optimization.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Available at: [Link]
-
Eid, E. M., Hassaneen, H. M. E., Loutfy, S. A., & Salaheldin, T. (2021). Preparation of pyrimido[4,5-b][2][7]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro evaluation as anticancer agent. Journal of Chemical Research, 2021(July-August), 679–686. Available at: [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available at: [Link]
-
Organic Chemistry Lab Techniques. (2022, March 8). Colorless Column [Video]. YouTube. Available at: [Link]
- Rabel, F. (n.d.). Troubleshooting in Chromatography.
-
PubMed. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available at: [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Available at: [Link]
-
PubMed Central. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Available at: [Link]
-
ResearchGate. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. Available at: [Link]
-
Sorbtech. (2024, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Available at: [Link]
-
Chemistry For Everyone. (2023, September 9). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube. Available at: [Link]
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Available at: [Link]
-
ResearchGate. (2023). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[7][14]naphthyridine-3-carboxylic Acid Benzylamide. Available at: [Link]
-
Phenomenex. GC Technical Tip. Available at: [Link]
-
International Journal of Novel Research and Development. (n.d.). A review: strategy for method development and validation of hplc. Available at: [Link]
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Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available at: [Link]
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National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Available at: [Link]
-
UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. Available at: [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]
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Phenomenex. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]
-
Scribd. TLC Visualization Techniques. Available at: [Link]
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PubMed. (2018). Microcolumn LC enantioseparation of chiral compounds using diol silica gel functionalized with vancomycin crystalline degradation products. Available at: [Link]
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BYJU'S. R F Value Explanation. Available at: [Link]
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Quora. (2018, November 1). How to test for colorless substances in chromatography. Available at: [Link]
-
Journal of the American Chemical Society. (2024, January 12). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Available at: [Link]
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ResearchGate. (2019, May 25). How is the best way to pack a column? Available at: [Link]
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Chemistry For Everyone. (2023, March 16). What Is The Importance Of RF Value In Chromatography? [Video]. YouTube. Available at: [Link]
-
ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]
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Veeprho. (2023, August 25). Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]
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Organic Syntheses. p-IODOANILINE. Available at: [Link]
-
MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]
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Chromatography Forum. (2009, November 16). Amine column degradation. Available at: [Link]
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Technical Support Center: Recrystallization of 4-Iodo-1,5-naphthyridin-3-amine
Welcome to the technical support center for the purification of 4-Iodo-1,5-naphthyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you achieve the highest purity for your compound.
Understanding the Molecule: Key Considerations for Recrystallization
This compound is a heterocyclic aromatic amine. Its structure presents several key features that influence the choice of recrystallization conditions:
-
Aromatic Naphthyridine Core: The fused aromatic ring system contributes to the planarity of the molecule, which generally favors the formation of a stable crystal lattice.
-
Basic Amino Group (-NH₂): The primary amine group can participate in hydrogen bonding and also imparts basic properties to the molecule. This can lead to interactions with acidic impurities or acidic solvents.
-
Iodo Substituent (-I): The iodine atom is large and polarizable, which can lead to specific intermolecular interactions (halogen bonding) that may influence crystal packing. It also increases the molecular weight and can affect solubility in organic solvents.
-
Potential Impurities: Common impurities may include starting materials, reagents from the synthesis (such as iodine), and side-products. The presence of colored impurities, often from residual iodine, is a frequent issue.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. For a molecule like this compound, a good starting point is to screen polar protic and polar aprotic solvents. Given the aromatic and amine functionalities, solvents like ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile are excellent candidates to evaluate. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective if a single solvent does not provide the desired solubility profile.
Q2: My crude product is a dark, discolored solid. How can I address this before recrystallization?
A2: A dark color in the crude product often suggests the presence of residual iodine or other colored impurities. It is highly recommended to perform an aqueous work-up before attempting recrystallization. This typically involves dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane and washing the solution with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any remaining elemental iodine. Following this, a wash with brine and drying the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄) will prepare the material for recrystallization.
Q3: Can I use column chromatography to purify this compound instead of recrystallization?
A3: While column chromatography is a powerful purification technique, basic compounds like this compound can be challenging to purify on standard silica gel due to strong interactions with the acidic silica surface, often leading to streaking and poor separation. If chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or a pre-treated, deactivated silica gel. However, for achieving high crystalline purity, recrystallization is often the preferred final step.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization Method Development
This protocol outlines a systematic approach to developing a robust recrystallization procedure for this compound.
-
Solvent Screening (Small Scale):
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different solvent from the "Solvent Screening Guide" (see table below) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The ideal solvent will result in a significant amount of crystalline precipitate upon cooling.
-
-
Single Solvent Recrystallization (Scale-up):
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the hot solvent until the solid just dissolves.
-
If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Solvent Screening Guide for this compound
| Solvent/System | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Polar Protic | 78 | Often a good choice for aromatic amines. May show good solubility when hot and lower solubility when cold. |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar. May be too good of a solvent, leading to lower recovery. |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol, may offer a better solubility differential. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. Often used in combination with a non-polar solvent. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for nitrogen-containing heterocycles. |
| Toluene | Non-polar | 111 | May be a good solvent for the aromatic core, but the polar amine group might limit solubility. |
| Ethanol/Water | Mixed Polar Protic | Variable | A powerful combination. Dissolve in hot ethanol and add water dropwise until turbidity persists. |
| Ethyl Acetate/Heptane | Mixed | Variable | A common choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add heptane. |
Troubleshooting Guide
dot graph "Troubleshooting_Recrystallization" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Recrystallization Troubleshooting Flowchart
Q4: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too concentrated.[1][2] This is more common with impure compounds. To resolve this:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.
-
Solvent Choice: The boiling point of your solvent may be too high. Consider a lower-boiling solvent or solvent system.
-
Scratching: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can sometimes initiate crystallization.[2]
Q5: I'm not getting any crystals, even after cooling in an ice bath. What should I do?
A5: This is a common issue that usually points to one of two problems:
-
Too Much Solvent: This is the most frequent cause.[2] If you have used too much solvent, the solution is not saturated enough for crystals to form. The remedy is to evaporate some of the solvent by gently heating the solution and then attempting to cool it again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[2] To induce crystallization, you can:
-
Add a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal can provide a nucleation site for crystal growth.
-
Scratch the Flask: As mentioned above, scratching the inner surface of the flask can create microscopic rough areas that promote nucleation.[2]
-
Q6: My final yield is very low. How can I improve it?
A6: A low yield can be frustrating, but it is often preventable:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will retain more of your product in the solution (the mother liquor) upon cooling.[3]
-
Sufficient Cooling: Ensure the solution is thoroughly cooled. Leaving it in an ice bath for an extended period (30-60 minutes) can significantly improve recovery.
-
Washing Crystals: When washing the collected crystals, use only a very small amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[3]
-
Second Crop: The mother liquor (the filtrate after collecting your crystals) still contains some of your dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of California, Davis. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Lamar University. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
- Lau, Y. Y. (1992). Iodination of Aromatic Amines with Iodine and Silver Sulfate.
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
Sources
Overcoming low yields in the synthesis of 4-halo-1,5-naphthyridin-3-amines
Welcome to the technical support center for the synthesis of 4-halo-1,5-naphthyridin-3-amines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in this critical synthetic process. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions and achieve your desired outcomes.
I. Understanding the Synthetic Challenges
The synthesis of 4-halo-1,5-naphthyridin-3-amines is a multi-step process that often begins with the construction of the core 1,5-naphthyridine ring system, followed by functional group manipulations to introduce the desired amine and halogen substituents. Low yields can arise at various stages, from the initial cyclization to the final halogenation or amination steps. Common issues include incomplete reactions, the formation of side products, and difficulties in purification.
A prevalent synthetic route involves the initial formation of a 4-hydroxy-1,5-naphthyridine intermediate, which is then halogenated and subsequently aminated. Each of these steps presents its own set of challenges that can contribute to an overall low yield.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may be encountering in the lab.
Initial Ring Formation: The Gould-Jacobs Reaction and Alternatives
Question 1: My initial cyclization to form the 4-hydroxy-1,5-naphthyridine ring system is giving a very low yield. What are the common pitfalls?
Answer: The Gould-Jacobs reaction, a common method for synthesizing the 4-hydroxy-1,5-naphthyridine core from 3-aminopyridine and diethyl methylenemalonate, is highly sensitive to reaction conditions.[1]
-
Thermal Cyclization Issues: This reaction typically requires high temperatures for the intramolecular cyclization step, often using high-boiling solvents like Dowtherm A or diphenyl ether.[1][2] If the temperature is too low or the heating time is insufficient, you will likely see a significant amount of the uncyclized intermediate. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tarry byproducts.
-
Alternative Cyclization Methods: Consider exploring microwave-assisted synthesis, which can sometimes provide higher yields and shorter reaction times compared to conventional heating.[2] Another approach is the reaction of 3-aminopyridine derivatives with Meldrum's acid, which can also lead to the formation of the 4-hydroxynaphthyridine scaffold.[1]
Halogenation of the 4-Hydroxy Intermediate
Question 2: I am struggling to convert my 4-hydroxy-1,5-naphthyridine to the 4-chloro-1,5-naphthyridine. The yield is poor, and I'm isolating a lot of starting material.
Answer: The conversion of a hydroxyl group to a halogen on the 1,5-naphthyridine ring is a critical step that often employs phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] Several factors can lead to low yields in this halogenation reaction.
-
Incomplete Reaction:
-
Reagent Stoichiometry and Purity: Ensure you are using a sufficient excess of the halogenating agent (POCl₃ is commonly used). The purity of the POCl₃ is also crucial; older or improperly stored reagent can be less reactive.
-
Reaction Temperature and Time: This reaction typically requires heating. If the temperature is too low, the reaction will be sluggish. Monitor the reaction by TLC to determine the optimal reaction time. Refluxing for several hours is often necessary.[3]
-
-
Side Reactions: The presence of other nucleophilic functional groups on your starting material can lead to unwanted side reactions. Protecting these groups before halogenation may be necessary.
-
Work-up Procedure: The work-up for this reaction is critical. The reaction mixture is typically poured slowly onto ice with vigorous stirring to quench the excess POCl₃.[3] Improper quenching can lead to the hydrolysis of the product back to the starting material or the formation of other byproducts.
Table 1: Typical Halogenation Conditions
| Halogenating Agent | Solvent | Temperature | Typical Reaction Time |
| POCl₃ | Neat or high-boiling solvent (e.g., toluene) | Reflux | 2-6 hours |
| PCl₅ | High-boiling solvent (e.g., toluene) | Reflux | 2-4 hours |
| POBr₃ | Neat or high-boiling solvent (e.g., toluene) | Reflux | 2-6 hours |
Introduction of the 3-Amino Group
There are two primary strategies for introducing the 3-amino group: either by starting with a precursor that already contains a nitrogen functionality at the 3-position or by introducing it after the formation of the 4-halo-1,5-naphthyridine.
Question 3: I am attempting a direct amination of 4-chloro-1,5-naphthyridine, but the reaction is not proceeding well.
Answer: Direct nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine can be challenging. The reactivity of the 4-position is influenced by the electron-withdrawing nature of the naphthyridine ring system.
-
Reaction Conditions:
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often required to facilitate the reaction. Heating is almost always necessary, and temperatures can range from 80°C to 150°C.
-
Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is often required to deprotonate the incoming amine or to scavenge the HCl generated during the reaction.[1][3]
-
-
Alternative Amination Strategies:
-
Copper-Catalyzed Amination: For less reactive amines or to achieve milder reaction conditions, consider a copper-catalyzed Ullmann-type coupling.[4][5]
-
Azide Introduction and Reduction: An alternative two-step process involves reacting the 4-chloro-1,5-naphthyridine with sodium azide to form the 4-azido intermediate, followed by reduction to the 4-amino compound using a reducing agent like SnCl₂ or by catalytic hydrogenation.[1]
-
Question 4: I am trying to synthesize the 4-halo-1,5-naphthyridin-3-amine via a Sandmeyer-type reaction from a 3-amino-1,5-naphthyridine precursor, but the yields are inconsistent.
Answer: The Sandmeyer reaction, which involves the conversion of an aryl amine to a diazonium salt followed by displacement with a halide, can be a powerful tool but requires careful control of reaction conditions.[6][7][8][9]
-
Diazotization Step:
-
Temperature Control: The formation of the diazonium salt from the 3-amino-1,5-naphthyridine using sodium nitrite and a strong acid (like HCl or H₂SO₄) must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acid Concentration: The concentration of the acid is critical. Insufficient acid can lead to incomplete diazotization.
-
-
Halide Displacement Step:
-
Copper(I) Catalyst: The displacement of the diazonium group with a halide is catalyzed by a copper(I) salt (e.g., CuCl for chlorination, CuBr for bromination).[7] The purity and activity of the copper catalyst are important for good yields.
-
Side Reactions: A common side reaction is the formation of the corresponding phenol (4-hydroxy-1,5-naphthyridin-3-amine) if water is present and the reaction temperature is not well-controlled.
-
Vilsmeier-Haack Approach
Question 5: I am exploring the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, which I plan to convert to the amine, but the initial formylation is problematic.
Answer: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocycles.[10][11][12][13] However, the 1,5-naphthyridine ring is not as electron-rich as other systems like pyrroles or indoles, which can lead to challenges.
-
Substrate Activation: The success of the Vilsmeier-Haack reaction on the 1,5-naphthyridine system may depend on the presence of electron-donating groups on the ring to increase its nucleophilicity.
-
Reagent Preparation and Stoichiometry: The Vilsmeier reagent is typically prepared in situ from DMF and POCl₃.[10] It's crucial to use anhydrous solvents and fresh reagents. The stoichiometry of the Vilsmeier reagent relative to the substrate may need to be optimized.
-
Reaction Temperature: The reaction temperature can range from 0°C to reflux, depending on the reactivity of the substrate.[10] Careful temperature control is necessary to avoid decomposition.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for synthesizing 4-chloro-1,5-naphthyridin-3-amine with a good overall yield?
A1: A robust and commonly employed strategy involves the following sequence:
-
Ring Formation: Synthesize 4-hydroxy-1,5-naphthyridine-3-carbonitrile via the cyclization of 3-aminopyridine with an appropriate three-carbon component like ethyl 2-cyano-3-ethoxyacrylate.[2][14]
-
Hydrolysis and Decarboxylation: Hydrolyze the nitrile to a carboxylic acid and then decarboxylate to yield 4-hydroxy-1,5-naphthyridine.[15]
-
Halogenation: Convert the 4-hydroxy group to a 4-chloro group using POCl₃.[1][3]
-
Nitration: Introduce a nitro group at the 3-position.
-
Reduction: Reduce the nitro group to the desired 3-amino group.
Q2: How can I improve the purification of my final 4-halo-1,5-naphthyridin-3-amine product?
A2: Purification can be challenging due to the polar nature of the amino and naphthyridine groups.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to reduce tailing of the amine on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: The basicity of the amino group and the naphthyridine nitrogens allows for purification via acid-base extraction. The impure product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.[16]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous.
-
Phosphorus Oxychloride (POCl₃): This is a corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving POCl₃ should be quenched carefully by slowly adding the reaction mixture to ice.
-
Sodium Azide (NaN₃): This is a highly toxic and potentially explosive compound. It should be handled with extreme care, and contact with acids should be avoided as it can generate highly toxic and explosive hydrazoic acid.
-
High Temperatures: Many of the reaction steps require high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
IV. Experimental Protocols and Visualizations
Protocol 1: Synthesis of 4-Chloro-1,5-naphthyridine from 4-Hydroxy-1,5-naphthyridine
Materials:
-
4-Hydroxy-1,5-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxy-1,5-naphthyridine.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-1,5-naphthyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagrams
Caption: General synthetic strategies for 4-halo-1,5-naphthyridin-3-amines.
Caption: Troubleshooting flowchart for low yields.
V. References
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][10]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available at:
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
Afrim-Narh, A. T., & Anton-Torres, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(3), 673. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1,5-naphthyridines from 3-aminopyridines and carbonyl derivatives. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Kumar, V., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139–3166. Available at: [Link]
-
Alami, M., et al. (2011). Copper-Catalyzed Direct Amination of Halo(hetero)arenes with Sodium Azide as the Amino Source. Mini-Reviews in Organic Chemistry, 8(1), 69-75. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Narendar, A., et al. (2015). Synthesis of some novel substituted 4-hydroxy-1,8-naphthyridine-3-carbonitrile and derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 6045-6053. Available at: [Link]
-
Li, L., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules, 12(8), 1715–1723. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Journal of Heterocyclic Chemistry, 55(10), 2351-2361. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449–460. Available at: [Link]
-
Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(46), 27551-27557. Available at: [Link]
-
ResearchGate. (n.d.). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino.... Retrieved from [Link]
-
Quiroga, J., & Insuasty, B. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4236. Available at: [Link]
-
Al-Omran, F., et al. (2012). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][2][6]naphthyridines. Molecules, 17(9), 10477–10488. Available at: [Link]
-
Dykstra, K. M., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8015–8026. Available at: [Link]
-
Google Patents. (n.d.). Process for the purification of amines. Retrieved from
-
Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound. Retrieved from
-
Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(46), 27551-27557. Available at: [Link]
-
Alami, M., et al. (2011). ChemInform Abstract: Copper-Catalyzed Direct Amination of Halo(hetero)arenes with Sodium Azide as the Amino Source. ChemInform, 42(31). Available at: [Link]
-
ResearchGate. (n.d.). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. Retrieved from [Link]
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- 16. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Preventing dehalogenation of 4-Iodo-1,5-naphthyridin-3-amine during reactions
Welcome to the technical support guide for 4-Iodo-1,5-naphthyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals encountering challenges with this versatile but sensitive building block. Our goal is to provide you with a deep understanding of the common side reactions, particularly dehalogenation, and to offer field-proven strategies to ensure the success of your synthetic campaigns.
Understanding the Core Challenge: The Lability of the C4-Iodine Bond
The this compound scaffold is a valuable precursor in drug discovery, primarily due to the synthetic versatility of the carbon-iodine bond in cross-coupling reactions. However, the electron-deficient nature of the naphthyridine ring system, compounded by the presence of two nitrogen atoms, renders the C4 position highly susceptible to a common and frustrating side reaction: hydrodehalogenation .
Hydrodehalogenation (often called dehalogenation or de-iodination) is the replacement of the iodine atom with a hydrogen atom, yielding the undesired 1,5-naphthyridin-3-amine byproduct.[1][2] This process not only consumes your starting material and reduces the yield of the desired product but also introduces a significant purification challenge due to the similar polarity of the starting material and the byproduct.
This guide will walk you through the mechanisms of this side reaction and provide robust, actionable solutions to mitigate it.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: I'm seeing a significant amount of a byproduct with a mass of (M-126) in my LC-MS. Is this dehalogenation?
A: Yes, a mass loss of approximately 126 units (the mass of an iodine atom minus a hydrogen atom) is the classic signature of hydrodehalogenation. This confirms that the C-I bond is being reductively cleaved and replaced by a C-H bond.
Q2: My Suzuki coupling reaction is sluggish, and I'm getting more dehalogenation than product. What's the most likely cause?
A: This is a classic case of competing reaction pathways. When the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) is slow, the competing dehalogenation pathway has more time to occur.[3] The key is to accelerate the productive cross-coupling cycle. The most common culprits are an inefficient ligand/catalyst system or sub-optimal choice of base and solvent.
Q3: Can my choice of base increase dehalogenation?
A: Absolutely. Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[4][5] While highly effective for reactions like Buchwald-Hartwig amination, they can sometimes be too harsh for sensitive substrates. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better starting point for Suzuki couplings with this substrate.
Q4: Is the amine group at the 3-position causing problems?
A: The free amine at C3 is a critical factor. It's a Lewis basic site that can coordinate to the palladium catalyst, potentially inhibiting its activity or altering the electronic properties of the ring.[3] In some cases, protecting this amine group (e.g., as a Boc or SEM carbamate) can prevent these unwanted interactions and suppress dehalogenation, though this adds extra steps to your synthesis.[6]
In-Depth Troubleshooting Guides
Issue 1: Dehalogenation in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)
The primary cause of dehalogenation in Pd-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species, which can intercept the reaction intermediate and cause reductive cleavage of the C-I bond. The goal is to select conditions that favor the desired C-C or C-N bond formation over this parasitic pathway.
The palladium catalytic cycle involves the oxidative addition of your this compound to a Pd(0) species.[7] This forms a Pd(II) intermediate. The dehalogenation pathway competes with the desired transmetalation (in Suzuki) or other coupling steps. If the desired step is slow, a Pd-H species (which can form from the base, solvent, or trace water) can react with the Pd(II) intermediate, leading to reductive elimination of the dehalogenated arene.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Your strategy should be to accelerate the reductive elimination step that forms the desired product. This is primarily controlled by the choice of ligand.
-
Ligand Selection is Critical:
-
Avoid "Old Hat" Ligands: Standard ligands like triphenylphosphine (PPh₃) are often poor choices for this substrate. Pd(PPh₃)₄, while a convenient precatalyst, can be slow and promote dehalogenation.[8]
-
Embrace Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald ligands) are designed to accelerate both oxidative addition and, crucially, reductive elimination.[9] For Suzuki couplings, start with ligands like SPhos or XPhos. Their steric bulk promotes the formation of the desired product.[10] For Buchwald-Hartwig aminations, RuPhos and BrettPhos are excellent choices.[9][11]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective, forming very stable and active palladium complexes that can minimize side reactions.[5][12]
-
-
Optimize the Base and Solvent System:
-
Base: For Suzuki couplings, switch from strong bases (NaOtBu) to milder inorganic bases. A good starting point is K₂CO₃ or Cs₂CO₃ in a biphasic system (e.g., toluene/water or dioxane/water).[13]
-
Solvent: Solvents can act as hydride sources. Polar aprotic solvents like DMF and dioxane have been noted to increase dehalogenation compared to less polar options like toluene.[1][8] Toluene is often a superior choice.
-
-
Control the Temperature:
-
Higher temperatures can accelerate dehalogenation.[1] If your catalyst system is efficient, you may be able to run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) to disfavor the side reaction.
-
This protocol is a robust starting point designed to minimize dehalogenation.
-
Degassing: To a dry Schlenk flask under argon, add this compound (1.0 equiv), the boronic acid/ester partner (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of degassed solvent. Stir for 5-10 minutes.
-
Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio) to the Schlenk flask via cannula.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction to 80-100 °C. Monitor carefully by LC-MS every 30-60 minutes. Over-running the reaction can lead to byproduct formation.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and perform a standard aqueous workup.
Issue 2: Dehalogenation During Other Transformations or Storage
Dehalogenation is not exclusive to palladium catalysis. The C-I bond can be cleaved under various other conditions.
-
Reductive Conditions: Be cautious when using reducing agents (e.g., NaBH₄, H₂/Pd). If a reduction is required elsewhere in the molecule, the C-I bond may be cleaved simultaneously. Consider performing the cross-coupling step before any planned reductions. Iron-phosphine complexes are also used in reduction catalysis and should be used with caution.[14]
-
Photochemical Stability: Aryl iodides can be light-sensitive.[2] Store the material in an amber vial or protected from light, especially when in solution.
-
Strong Nucleophiles/Bases: While less common, very strong nucleophilic or basic conditions, particularly at elevated temperatures, could potentially lead to decomposition pathways that result in dehalogenation.
-
Alternative Coupling Strategies: If palladium-catalyzed methods consistently fail, consider transition-metal-free strategies. Hypervalent iodine reagents can mediate oxidative coupling reactions and may offer an alternative pathway that avoids the specific pitfalls of palladium catalysis.[15][16][17]
Data Summary: Condition Optimization
The following table summarizes common experimental choices and their likely impact on the ratio of desired product to the dehalogenated byproduct.
| Parameter | Condition Favoring Product | Condition Favoring Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)[9] | Simple phosphines (e.g., PPh₃) | Bulky ligands accelerate reductive elimination, the product-forming step. |
| Base (Suzuki) | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LiOtBu[3] | Milder inorganic bases are less likely to generate Pd-H species or degrade the substrate. |
| Solvent | Toluene, CPME[13][18] | Dioxane, DMF, THF[8][19] | Less polar, non-coordinating solvents often suppress hydride-formation pathways. |
| Temperature | 80-90 °C (with an active catalyst) | >100 °C | Lower temperatures can disfavor the activation energy barrier for the dehalogenation pathway.[1] |
| Catalyst Loading | 1-3 mol% | >5 mol% or inactive catalyst | High loadings of a poorly active catalyst can increase the concentration of species that lead to side reactions. |
Troubleshooting Workflow
If you are observing >10% dehalogenation, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow to identify and resolve de-iodination issues.
References
- Rethinking coupling methods for more sustainable organic synthesis. EurekAlert!. (2025).
- ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Aryl-halide versus aryl-aryl reductive elimination in Pt(IV)-phosphine complexes. PubMed.
- Buchwald–Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- significant dehalogenation in stille coupling. Reddit. (2019).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based C
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. (2022).
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.
- Buchwald-Hartwig Amin
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Palladium catalyzed couplings. Chemistry LibreTexts. (2020).
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.
- Editorial: New hypervalent iodine reagents for oxidative coupling—volume II. National Institutes of Health (NIH). (2022).
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025).
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
- Phosphines. Chemistry LibreTexts. (2023).
- preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cycliz
- When iron met phosphines: a happy marriage for reduction c
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- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. cfmot.de [cfmot.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. When iron met phosphines: a happy marriage for reduction catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Rethinking coupling methods for more sustainable organic synthesis | EurekAlert! [eurekalert.org]
- 16. Frontiers | Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents [frontiersin.org]
- 17. Editorial: New hypervalent iodine reagents for oxidative coupling—volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts / Organic Process Research & Development, 2019 [sci-hub.box]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Strategies for Improving the Solubility of 4-Iodo-1,5-naphthyridin-3-amine in Reaction Media
Welcome to the technical support guide for 4-Iodo-1,5-naphthyridin-3-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile but often sparingly soluble chemical building block. The rigid, planar structure and potential for strong intermolecular interactions via hydrogen bonding and π-stacking contribute to its low solubility in many common laboratory solvents. This guide is designed to help you navigate these challenges to ensure successful and reproducible reaction outcomes.
Physicochemical Profile of this compound
A foundational understanding of the molecule's properties is critical for designing an effective solubilization strategy. The following table summarizes key physicochemical data.
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₈H₆IN₃ | |
| Molecular Weight | 271.06 g/mol | |
| Appearance | Solid | |
| Predicted pKa | ~5.8 (for the conjugate acid) | [1][2] |
| Structural Features | - Basic amino group (-NH₂) - Two basic naphthyridine nitrogen atoms - Planar, aromatic system - Iodo-substituent for cross-coupling | [3] |
Note: The pKa is an estimation based on structurally similar iodo-naphthyridine amines and general pKa values for aromatic amines. Experimental determination is recommended for precise applications.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured to address common issues in a progressive, question-and-answer format, moving from simple physical methods to more complex chemical interventions.
Q1: My this compound is not dissolving in standard reaction solvents like THF or Dichloromethane. What are the first steps I should take?
A1: The low solubility of this compound in less polar solvents is expected. Your initial approach should focus on physical methods and the use of polar, aprotic solvents known for their strong solvating power.
Expert Rationale: Polar aprotic solvents possess high dipole moments and dielectric constants, which are effective at disrupting the crystal lattice energy of polar, crystalline solids. They can engage in strong dipole-dipole interactions with the solute without the risk of donating a proton, which could interfere with many organometallic reactions.
Recommended First-Pass Actions:
-
Solvent Selection: Switch to a high-boiling point, polar aprotic solvent. These are often the first choice for challenging substrates in cross-coupling and nucleophilic substitution reactions.
-
Thermal Energy: Gently heat the mixture. The solubility of most solids increases with temperature. Use a temperature that is safe for the solvent and appropriate for your intended reaction.
-
Mechanical Agitation: Employ sonication or vigorous stirring. This increases the solvent-solute interaction at the surface of the solid particles, accelerating the dissolution process.[4][5]
Table of Recommended Initial Solvents:
| Solvent | Abbreviation | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide | DMF | 153 | Excellent and widely used solvent for polar compounds. |
| Dimethyl sulfoxide | DMSO | 189 | Very high polarity; can often dissolve the most stubborn compounds. |
| N,N-Dimethylacetamide | DMAc | 165 | Similar to DMF but with a higher boiling point. |
| N-Methyl-2-pyrrolidone | NMP | 202 | High boiling point and strong solvating power; good for high-temp reactions. |
Q2: I've tried polar aprotic solvents with heating, but the compound still precipitates or requires a very large solvent volume. How can I improve solubility for a concentration-sensitive reaction?
A2: When simple solvent switching is insufficient, you must move to chemical modification or advanced formulation techniques. The primary strategies involve pH adjustment (acidification), the use of co-solvents, or, in specific cases, solubilizing agents.
The following workflow provides a logical path for selecting an appropriate method.
Caption: Decision-making workflow for enhancing the solubility of this compound.
FAQ 1: How does pH adjustment work for this compound and what is the protocol?
Mechanism: Salt Formation
This compound has three basic nitrogen centers: the exocyclic amine and the two ring nitrogens. In the presence of an acid, these sites can be protonated to form an ammonium or naphthyridinium salt.[6][7] This salt is an ionic species and will exhibit dramatically higher solubility in polar solvents, particularly polar protic ones like water, ethanol, or isopropanol, compared to the neutral freebase.[4][8]
When to Use It: This method is ideal for reactions that are either performed in acidic conditions or can tolerate the presence of a stoichiometric amount of acid. It is often unsuitable for reactions involving acid-sensitive reagents like Grignards, strong bases, or certain palladium catalysts.
Step-by-Step Protocol: Small-Scale Acid Solubility Test
-
Setup: To a vial, add a known mass of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of your intended reaction solvent (e.g., 0.5 mL of Dioxane). The compound should be largely insoluble.
-
Acidification: Add a 1.0 M solution of an acid (e.g., HCl in Dioxane or trifluoroacetic acid, TFA) dropwise while stirring.
-
Observation: Observe for dissolution. The formation of the soluble salt should be visually apparent. Note the number of equivalents of acid required for complete dissolution.
-
Validation: Before scaling up, confirm that your downstream reaction is not negatively impacted by the presence of the acid or the formation of the ammonium salt byproduct after neutralization.
FAQ 2: What is co-solvency and how can it be applied effectively?
Mechanism: Polarity Modulation
Co-solvency is a powerful technique where a small amount of a very strong solvent (the "co-solvent") is added to the main bulk solvent to increase drug solubility.[6][7][9] The co-solvent works by reducing the interfacial tension between the solute and the bulk solvent, effectively making the bulk solvent "see" a more favorable environment. For this molecule, using a small percentage of DMSO or NMP in a solvent like THF or Dioxane can significantly boost solubility without drastically changing the overall properties of the reaction medium.[10][11]
When to Use It: This is one of the most versatile and widely applicable techniques. It is excellent for reactions where the optimal solvent for the chemistry (e.g., Dioxane for a Suzuki coupling) is a poor solvent for the substrate.
Step-by-Step Protocol: Co-Solvent Screening
-
Primary Solvent: In separate vials, suspend this compound (e.g., 10 mg) in 1.0 mL of your desired primary reaction solvent (e.g., Dioxane, Toluene, THF).
-
Co-Solvent Addition: To each vial, add a polar aprotic co-solvent (e.g., DMSO, NMP, DMF) in incremental percentages (e.g., 1%, 2%, 5%, 10% v/v).
-
Observation: Stir and gently warm each mixture. Note the minimum percentage of co-solvent required to achieve complete dissolution at the target reaction temperature.
-
Optimization: Select the system that provides full dissolution with the lowest possible percentage of co-solvent to minimize impact on the reaction and simplify post-reaction workup.
FAQ 3: Are advanced solubilizers like cyclodextrins or surfactants useful in a synthetic chemistry context?
Mechanism: Complexation and Encapsulation
These methods are staples of pharmaceutical formulation but are less common in synthetic chemistry due to potential interference and purification challenges.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, like our iodo-naphthyridine, effectively encapsulating the hydrophobic part and presenting a more soluble exterior to the solvent.[8][9][12]
-
Surfactants: These are amphiphilic molecules that, above a critical micelle concentration (CMC), form micelles in a solvent. The hydrophobic core of the micelle can sequester the insoluble compound, increasing its apparent solubility in the bulk solution.[9][13]
When to Use It: These techniques are highly situational. They might be considered for reactions in aqueous media or biphasic systems (e.g., some phase-transfer catalysis conditions). They are generally avoided in standard organic synthesis because the solubilizing agent can be difficult to remove from the final product and may chelate or deactivate metal catalysts.
Considerations: If you choose to explore this route, perform extensive control experiments to ensure the solubilizing agent does not inhibit the reaction, chelate your catalyst, or form a stable complex with your product that complicates isolation.
References
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025).
- Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com.
- Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central.
- This compound AldrichCPR. Sigma-Aldrich.
- Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022). PubMed Central.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- This compound (CAS 1261365-55-2). ChemicalBook.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (2023).
-
One pot synthesis of 4-iodo-3-phenylbenzo[b][8][13]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. (2024). Taylor & Francis Online.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PubMed Central.
- SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.
- Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PubMed Central.
- 3-iodo-1,6-naphthyridin-4-amine. ChemicalBook.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- pKa Data Compiled by R. Williams.
Sources
- 1. 3-iodo-1,6-naphthyridin-4-amine CAS#: 2225154-12-9 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. longdom.org [longdom.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrar.org [ijrar.org]
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- 12. researchgate.net [researchgate.net]
- 13. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
Identifying and removing impurities from 4-Iodo-1,5-naphthyridin-3-amine
Version: 1.0
Introduction
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Iodo-1,5-naphthyridin-3-amine. This important heterocyclic building block can present unique challenges during its synthesis, purification, and handling. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory. Our aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific problems that may arise during the preparation and purification of this compound.
Question 1: My synthesis of this compound from 1,5-naphthyridin-3-amine resulted in a complex mixture of products. What are the likely side reactions and how can I minimize them?
Answer:
The synthesis of this compound is most commonly achieved through the electrophilic iodination of 1,5-naphthyridin-3-amine. The 3-amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the 4-position is electronically favored. However, several side reactions can occur, leading to a complex product mixture.
Likely Side Reactions:
-
Polysubstitution: The high reactivity of the starting material can lead to the introduction of more than one iodine atom onto the naphthyridine ring.
-
Formation of N-Oxides: The nitrogen atoms in the naphthyridine ring can be oxidized, especially if strong oxidizing agents are used in conjunction with the iodine source.
-
Dehalogenation: In some cases, particularly with certain catalysts or prolonged reaction times, the iodo group can be cleaved from the aromatic ring.[1]
-
Impure Starting Material: The purity of the initial 1,5-naphthyridin-3-amine is critical. Impurities in the starting material will likely be carried through the reaction and complicate the purification.
Strategies for Minimizing Side Reactions:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a milder and more selective iodinating agent compared to molecular iodine (I₂) and is often preferred for activated systems to reduce side reactions.[2]
-
Control of Stoichiometry: Use a precise stoichiometry of the iodinating agent (typically 1.0 to 1.2 equivalents) to minimize di- or tri-iodination.
-
Reaction Temperature: Perform the reaction at a controlled, and often low, temperature to enhance selectivity and reduce the rate of side reactions.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are generally suitable.
Recommended Starting Protocol (Electrophilic Iodination with NIS):
-
Dissolve 1,5-naphthyridin-3-amine in a suitable aprotic solvent (e.g., DCM or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Iodosuccinimide (1.05 equivalents) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Proceed with the work-up and purification.
Question 2: My crude product is a dark, tarry solid. How can I effectively decolorize and purify it?
Answer:
A dark coloration in the crude product is a common issue and is often indicative of residual elemental iodine or polymeric impurities formed during the reaction.
Decolorization and Initial Purification:
An initial aqueous work-up is crucial. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane and wash it with an aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any remaining iodine. Follow this with a brine wash to remove residual water-soluble impurities and then dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification Techniques:
| Purification Method | Advantages | Disadvantages | Recommended For |
| Recrystallization | Cost-effective, scalable, can yield high purity product. | Requires finding a suitable solvent system, may have lower recovery. | Removing less soluble or more soluble impurities. |
| Column Chromatography | Good for separating closely related compounds. | Can be time-consuming, potential for product loss on the column. | Isolating the target compound from multiple byproducts. |
| Preparative HPLC | High resolution, excellent for final polishing. | Expensive, limited sample loading capacity. | Achieving very high purity on a smaller scale. |
Protocol for Column Chromatography:
Streaking of basic compounds like this compound on silica gel is a frequent problem due to the acidic nature of the silica. To overcome this:
-
Prepare the Slurry: Make a slurry of silica gel in your starting eluent (e.g., 98:2 Dichloromethane/Methanol).
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent system. This will neutralize the acidic sites on the silica gel and prevent streaking.
-
Pack the Column: Pack a glass column with the prepared slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute: Begin elution with the starting solvent system and gradually increase the polarity to elute your product.
-
Monitor: Collect fractions and monitor them by TLC.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: My NMR spectrum shows unexpected peaks. How can I identify the likely impurities?
Answer:
Interpreting the NMR spectrum is key to identifying impurities. Below are the predicted ¹H and ¹³C NMR chemical shifts for the desired product, this compound, and a discussion of how to identify common impurities.
Predicted Analytical Data for this compound:
-
Molecular Formula: C₈H₆IN₃
-
Molecular Weight: 269.06 g/mol
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 270.97
Predicted NMR Spectra:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-2 | ~8.5 |
| H-6 | ~8.8 |
| H-7 | ~7.5 |
| H-8 | ~8.2 |
| -NH₂ | ~5.0 (broad) |
Note: These are predicted values and may vary depending on the solvent and instrument.
Identifying Common Impurities by NMR:
-
Unreacted 1,5-naphthyridin-3-amine: Look for a singlet around 7.0-7.5 ppm corresponding to the H-4 proton of the starting material. The absence of the downfield shift of the C-4 carbon in the ¹³C NMR is also indicative.
-
Di-iodinated Product: The appearance of fewer aromatic proton signals than expected and the absence of a proton signal that can be assigned to another position on the same ring as the amino group could suggest di-iodination. Mass spectrometry will show a peak corresponding to [M+H]⁺ at m/z 396.87.
-
Succinimide: If using NIS, you may see a singlet around 2.5-2.7 ppm in the ¹H NMR from the methylene protons of succinimide, a byproduct of the reaction. This is usually removed during the aqueous work-up.
Workflow for Impurity Identification and Removal
Caption: Workflow for troubleshooting the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound and how should it be stored?
A1: Aromatic amines and iodo-substituted compounds can be sensitive to light and air. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is advised.
Q2: Are there any specific safety precautions I should take when handling this compound?
Q3: Can I use other iodinating reagents besides N-Iodosuccinimide?
A3: Other iodinating reagents such as iodine monochloride (ICl) or molecular iodine with an oxidizing agent can be used. However, these are generally more reactive and may lead to a higher proportion of side products, especially polysubstitution. For a highly activated substrate like 1,5-naphthyridin-3-amine, the milder conditions afforded by NIS are generally preferable to achieve better selectivity and a cleaner reaction profile.[2]
Q4: My compound is not crystallizing well. What solvent systems should I try for recrystallization?
A4: Finding the right recrystallization solvent is often a matter of screening. For a compound like this compound, which has both polar (amine) and non-polar (aromatic) character, a mixture of solvents is often effective. Good starting points for screening include:
-
Ethanol/Water
-
Methanol/Ethyl Acetate
-
Dichloromethane/Hexane
-
Toluene/Heptane
The goal is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble at room temperature or below.
References
Sources
Validation & Comparative
Introduction: The Structural Significance of Naphthyridines in Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Iodo-1,5-naphthyridin-3-amine
Naphthyridines represent a privileged class of nitrogen-containing heterocyclic scaffolds fundamental to medicinal chemistry and drug development. Their rigid, planar aromatic system serves as an excellent framework for designing molecules that can interact with high specificity at biological targets. As a functionalized intermediate, this compound is a valuable building block for synthesizing a wide array of potential therapeutic agents, particularly kinase inhibitors, through cross-coupling reactions at the iodo-position.
Given its role as a critical precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of such organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, explains the causal factors behind the observed spectral features, and presents a comparative analysis with a closely related analog to highlight key substituent effects.
Part 1: ¹H and ¹³C NMR Spectral Analysis of this compound
The power of NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. Each unique nucleus (¹H or ¹³C) in a different chemical environment gives rise to a distinct signal, and the interactions between these nuclei provide connectivity information.
¹H NMR Spectrum: A Proton-by-Proton Examination
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons. For this compound, we can predict the following characteristic signals.
Molecular Structure with Proton Assignments
Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | ~8.4 | Singlet (s) | - | Isolated proton on the pyrimidine ring, deshielded by the adjacent N-1. |
| H-6 | ~8.7 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | Deshielded by the adjacent N-5. Ortho-coupled to H-7 and meta-coupled to H-8. |
| H-8 | ~8.2 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | Ortho-coupled to H-7 and meta-coupled to H-6. |
| H-7 | ~7.6 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Coupled to both ortho protons H-6 and H-8. |
| NH₂ | ~5.5 | Broad Singlet (br s) | - | Protons on nitrogen exhibit variable chemical shifts and broad signals due to quadrupolar relaxation and chemical exchange.[1] |
Expertise in Action: Deciphering the Aromatic Region The protons H-6, H-7, and H-8 on the pyridine ring form a classic AMX spin system. H-6 is most deshielded due to its proximity to the electronegative N-5 atom. The coupling constants are diagnostic: the larger value (~8.5 Hz) corresponds to the ortho coupling between H-7 and H-8, the medium value (~4.5 Hz) to the ortho coupling between H-6 and H-7, and the smallest value (~1.5 Hz) to the meta coupling between H-6 and H-8. These predictable patterns are a cornerstone of structural analysis for substituted pyridines.[2]
¹³C NMR Spectrum: The Carbon Skeleton and the Heavy Atom Effect
The ¹³C NMR spectrum provides insight into the carbon framework. A key feature in the spectrum of this compound is the profound influence of the iodine substituent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-4 | ~92 | Strongly shielded by the "heavy atom effect" of the directly bonded iodine. |
| C-7 | ~123 | Standard aromatic CH carbon. |
| C-8 | ~136 | Aromatic CH carbon adjacent to a bridgehead. |
| C-3 | ~141 | Carbon bearing the amino group. |
| C-8a | ~142 | Bridgehead carbon. |
| C-2 | ~144 | Aromatic CH carbon adjacent to N-1. |
| C-4a | ~149 | Bridgehead carbon adjacent to the iodo-substituted carbon. |
| C-6 | ~153 | Aromatic CH carbon adjacent to N-5. |
| C-5a | ~155 | Bridgehead carbon adjacent to N-5. |
Trustworthiness Through Mechanistic Understanding: The Heavy Atom Effect The most striking feature is the upfield chemical shift of C-4 to approximately 92 ppm. Carbons in aromatic systems typically resonate between 120-150 ppm. This significant shielding is a direct consequence of the relativistic heavy atom effect .[3][4] Specifically, the large iodine atom has strong spin-orbit coupling, which induces shielding currents on the directly attached carbon nucleus (the "spin-orbit heavy-atom on the light-atom" or SO-HALA effect).[3][5] This phenomenon is highly diagnostic for carbons bearing heavy halogens like iodine or bromine and serves as a powerful validation point in the spectral assignment.[6][7][8]
Part 2: Comparative Analysis with 4-Chloro-1,5-naphthyridin-3-amine
To provide a deeper understanding, we can compare the predicted spectral data of our target molecule with its chloro-analog. This comparison objectively demonstrates how substituent changes predictably alter the NMR landscape.
Table 3: Comparative ¹H and ¹³C NMR Data (Predicted)
| Position | This compound (δ, ppm) | 4-Chloro-1,5-naphthyridin-3-amine (δ, ppm) | Key Difference & Rationale |
| ¹³C-4 | ~92 | ~118 | The C-4 in the chloro-analog is significantly deshielded (~26 ppm) relative to the iodo-compound. Chlorine's heavy atom effect is much weaker than iodine's. |
| ¹H-2 | ~8.4 | ~8.5 | Protons in the chloro-analog are slightly more deshielded due to the higher electronegativity of chlorine compared to iodine. |
| ¹H-6 | ~8.7 | ~8.8 | Minor deshielding effect from the more electronegative chlorine. |
| ¹H-8 | ~8.2 | ~8.3 | Minor deshielding effect from the more electronegative chlorine. |
| ¹H-7 | ~7.6 | ~7.7 | Minor deshielding effect from the more electronegative chlorine. |
This direct comparison provides a self-validating system. Observing a carbon signal around 90-95 ppm is a strong indicator of an iodo-substituent at that position, whereas a signal around 115-120 ppm would suggest a chloro-substituent, assuming the rest of the molecular framework is identical.
Part 3: Experimental Workflow and Data Integrity
Achieving high-quality, reproducible NMR data requires a meticulous and standardized approach from sample preparation to data processing.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the amine sample into a clean, dry vial.
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing power and the fact that amine N-H protons are typically well-resolved and do not exchange as rapidly as in protic solvents.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to maximize homogeneity, aiming for sharp, symmetrical peaks for the solvent signal.
-
Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C spectrum. Due to the low natural abundance of ¹³C, a much larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections to the resulting spectra.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Assign the peaks based on their chemical shift, multiplicity, and integration, using 2D NMR data (see below) for confirmation.
-
Workflow Diagram and Ensuring Trustworthiness
To ensure the highest level of confidence in structural assignments, one-dimensional spectra should be complemented by two-dimensional NMR experiments.
Workflow for unambiguous NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment would show cross-peaks between coupled protons, visually confirming the H-6/H-7/H-8 spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the ¹H signals of H-2, H-6, H-7, and H-8 to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for assigning quaternary (non-protonated) carbons like C-4, C-4a, and C-8a. For example, the H-2 proton should show an HMBC correlation to C-4.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2813. [Link]
-
Vı́cha, J., Novotný, J., Komorovsky, S., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. [Link]
-
Bon-de, S. L., et al. (2013). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. ResearchGate. [Link]
- Bagno, A., Saielli, G., & Scorrano, G. (2001). Relativistic ("heavy-atom") effects on the 13C NMR shifts of C-I carbons. Chemistry-A European Journal, 7(8), 1747-1754.
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Interpreting the Mass Spectrum of 4-Iodo-1,5-naphthyridin-3-amine: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information from minute sample quantities. This guide offers an in-depth analysis of the mass spectrum of 4-Iodo-1,5-naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. We will explore its expected fragmentation patterns, compare mass spectrometry with alternative analytical techniques, and provide a robust experimental protocol for its characterization.
The Analytical Challenge: Unveiling the Structure of this compound
This compound (C₈H₆IN₃) is a heteroaromatic compound featuring a naphthyridine core, an amino group, and an iodine substituent. Each of these structural motifs imparts characteristic behavior under mass spectrometric analysis, which, when pieced together, allows for a confident identification. The primary objectives of our analysis are to confirm the molecular weight, deduce the elemental composition through isotopic patterns, and propose fragmentation pathways that align with the known principles of chemical reactivity.
Decoding the Mass Spectrum: A Predictive Interpretation
While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features based on the established principles of mass spectrometry and data from analogous structures.[1][2]
1. The Molecular Ion (M⁺) Peak:
The molecular ion peak is the most critical piece of information in a mass spectrum, as it provides the molecular weight of the compound. For this compound, the monoisotopic mass is calculated to be approximately 270.96 g/mol .[3] Therefore, in an electron ionization (EI) mass spectrum, we would expect to see a prominent peak at m/z 270.
2. The Tell-Tale Isotopic Pattern of Iodine:
A key confirmatory feature will be the isotopic signature of iodine. Iodine is monoisotopic in nature (¹²⁷I), which simplifies the spectrum. However, the presence of other elements like carbon and nitrogen will contribute to the M+1 and M+2 peaks. The high mass of iodine also makes its loss a significant fragmentation pathway.
3. Predicted Fragmentation Pathways:
The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.[4] For this compound, we can anticipate the following primary fragmentation events:
-
Loss of Iodine: The C-I bond is relatively weak and prone to cleavage. The loss of an iodine radical (I•, 127 amu) would result in a significant fragment ion at m/z 144. This is often a dominant fragmentation pathway for iodo-aromatic compounds.[5]
-
Loss of HCN: The naphthyridine ring, being a nitrogen-containing heterocycle, can undergo fragmentation through the loss of hydrogen cyanide (HCN, 27 amu). This is a common fragmentation pattern for pyridine and related structures.
-
Amino Group Fragmentation: The amino group can undergo α-cleavage, leading to the loss of a hydrogen radical (H•) to form an ion at m/z 269. The loss of ammonia (NH₃, 17 amu) or aminyl radical (NH₂•, 16 amu) are also possibilities.[6]
The following Graphviz diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted fragmentation of this compound.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of techniques. Here, we compare MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Molecular weight, elemental composition (from isotopes), structural fragments. | Detailed connectivity of atoms (¹H, ¹³C), stereochemistry. | Purity, quantity, retention time. |
| Sensitivity | Very high (picomole to femtomole). | Moderate to low (micromole to millimole). | High (nanogram to picogram). |
| Sample Requirement | Small (micrograms to nanograms). | Larger (milligrams). | Small (micrograms). |
| Analysis Time | Fast (minutes). | Slower (minutes to hours). | Fast (minutes). |
| Destructive? | Yes. | No. | No (can be collected post-detection). |
| Strengths | Excellent for molecular weight determination and identifying knowns by library matching. | Unparalleled for de novo structure elucidation of unknown compounds. | Gold standard for purity assessment and quantification. |
| Limitations | Isomers can be difficult to distinguish. Fragmentation can be complex. | Lower sensitivity. Requires soluble samples. | Limited structural information. |
This comparison highlights that these techniques are complementary. For this compound, MS would confirm the molecular weight and key structural motifs, NMR would provide the definitive atom connectivity, and HPLC would assess its purity.
The following diagram illustrates a typical analytical workflow for the characterization of a novel compound like this compound.
Caption: A typical analytical workflow for compound characterization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.[5]
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ).
-
Capillary column suitable for aromatic amines (e.g., HP-5ms, DB-5ms).
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate).
-
Helium carrier gas (99.999% purity).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (to maximize sensitivity).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and compare it to the calculated molecular weight.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with a library database (if available) for confirmation.
-
Trustworthiness of the Protocol: This protocol incorporates standard conditions for the analysis of semi-volatile organic compounds. The use of a temperature ramp in the GC oven ensures good separation of the analyte from any potential impurities. The specified MS conditions are standard for generating reproducible EI spectra. A solvent delay is crucial to protect the instrument and ensure high-quality data.
Conclusion
The interpretation of the mass spectrum of this compound, while predictive in this guide, is grounded in the fundamental principles of mass spectrometry and data from closely related compounds. The expected molecular ion at m/z 271, coupled with characteristic fragmentation patterns such as the loss of iodine and HCN, would provide strong evidence for its structure. For drug development professionals, a multi-faceted analytical approach, combining the strengths of MS, NMR, and HPLC, is paramount for the unequivocal characterization of novel chemical entities, ensuring data integrity and accelerating the path to discovery.
References
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023-05-20).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
- fragmentation patterns in the mass spectra of organic compounds - Chemguide.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.
- Mass Spectrometry: Fragmentation.
- 3-iodo-1,6-naphthyridin-4-amine (C8H6IN3) - PubChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. PubChemLite - 3-iodo-1,6-naphthyridin-4-amine (C8H6IN3) [pubchemlite.lcsb.uni.lu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Decisive Factor: Carbon-Halogen Bond Reactivity in Oxidative Addition
An In-Depth Technical Guide to the Comparative Reactivity of 4-Iodo- vs. 4-Chloro-1,5-Naphthyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the 1,5-naphthyridine scaffold is a privileged structure, appearing in numerous bioactive molecules. The functionalization of this core, particularly at the C4 position, is a common strategy for modulating pharmacological properties. This guide provides a comprehensive comparison of two key building blocks: 4-iodo-1,5-naphthyridin-3-amine and 4-chloro-1,5-naphthyridin-3-amine. The choice between an iodo- or chloro-substituent is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency. Here, we dissect the underlying principles of their differential reactivity and provide practical, data-driven insights for their application in palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis.[1][2] The catalytic cycle for these transformations universally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4][5] This step, often rate-determining, involves the cleavage of the carbon-halogen (C-X) bond and the formation of an organopalladium(II) species.[1][5]
The reactivity of the aryl halide is therefore intrinsically linked to the strength of its C-X bond. The relevant metric is the Bond Dissociation Energy (BDE), which represents the energy required to break the bond homolytically. A lower BDE corresponds to a weaker bond, a lower activation energy for oxidative addition, and consequently, higher reactivity in the coupling reaction.[6][7]
The established trend for the BDE of aryl halides is: C-I < C-Br < C-Cl .[6][8][9]
| Bond | Typical BDE (kJ/mol) | Relative Reactivity |
| C-I | ~280 | Highest |
| C-Br | ~335 | Intermediate |
| C-Cl | ~400 | Lowest |
Note: BDE values are approximate and can vary with molecular structure. Data synthesized from sources.[8][10]
This fundamental difference in bond strength is the primary driver of the divergent reactivity observed between 4-iodo- and 4-chloro-1,5-naphthyridin-3-amine. The significantly weaker C-I bond makes the iodo-derivative a much more reactive coupling partner, amenable to milder reaction conditions.
Caption: Energy profile of the oxidative addition step.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity trend translates directly into practical performance. The 4-iodo derivative consistently allows for more facile bond formation under less demanding conditions across the most common cross-coupling platforms.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of C-C bond construction.[9][11] When comparing the two naphthyridine substrates, the 4-iodo derivative's high reactivity allows for the use of standard palladium catalysts and bases at lower temperatures, often resulting in faster conversions and higher yields. The 4-chloro derivative, being significantly less reactive, typically requires more specialized, electron-rich, and bulky phosphine ligands, stronger bases, and higher temperatures to achieve comparable results.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Chloro-1,5-naphthyridin-3-amine |
| Substrate | Highly Reactive | Less Reactive |
| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos or SPhos |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 1-4 hours | 6-24 hours |
| Typical Yield | >90% | 70-85% |
Note: This data is illustrative, based on established reactivity principles for aryl iodides vs. chlorides.[5][9][12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 4-(4-methoxyphenyl)-1,5-naphthyridin-3-amine.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (271 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination (C-N Bond Formation)
For the construction of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[13][14] Historically, aryl iodides were considered poor substrates due to the formation of stable, off-cycle palladium-iodide dimer complexes. However, the development of modern biarylphosphine ligands has largely overcome this issue, making aryl iodides highly effective coupling partners.[15] Aryl chlorides remain the most challenging substrates, demanding the use of highly active, sterically hindered, and electron-rich ligands (e.g., the "Phos" family of ligands) to facilitate the difficult oxidative addition step.[14][16]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | This compound | 4-Chloro-1,5-naphthyridin-3-amine |
| Substrate | Highly Reactive | Challenging |
| Catalyst System | Pd₂(dba)₃ + Xantphos | Pd₂(dba)₃ + BrettPhos or RuPhos |
| Catalyst Loading | 1-2 mol% | 2-4 mol% |
| Base | Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS |
| Temperature | 90-110 °C | 110-130 °C |
| Reaction Time | 4-12 hours | 12-36 hours |
| Typical Yield | >85% | 65-80% |
Note: This data is illustrative, based on established reactivity principles.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1,5-naphthyridin-3-amine
Objective: To synthesize N-benzyl-4-(morpholino)-1,5-naphthyridin-3-amine.
-
In an argon-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol%), BrettPhos (21.4 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) to a microwave vial.
-
Add 4-chloro-1,5-naphthyridin-3-amine (180 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).
-
Add 5 mL of anhydrous, degassed toluene.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with stirring for 18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the target compound.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual catalytic system of palladium and copper(I).[17][18][19] The reactivity trend remains consistent: the C-I bond of the 4-iodo derivative undergoes oxidative addition far more readily than the C-Cl bond. Consequently, Sonogashira couplings with the iodo-compound can often be performed at or near room temperature, while the chloro-analogue requires significant heating and may suffer from lower yields and competing side reactions like alkyne homocoupling (Glaser coupling).[20][21]
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | This compound | 4-Chloro-1,5-naphthyridin-3-amine |
| Substrate | Highly Reactive | Less Reactive |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₂Cl₂ |
| Cu Co-catalyst | CuI | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine | Triethylamine (Et₃N), Diisopropylamine |
| Temperature | 25-60 °C | 80-110 °C |
| Reaction Time | 2-6 hours | 12-24 hours |
| Typical Yield | >90% | 50-75% |
Note: This data is illustrative, based on established reactivity principles.[17][20][21]
Synthetic Strategy and Workflow
The choice between the iodo- and chloro-derivatives is a critical decision in synthesis design. The following workflow can guide this selection process.
Caption: Decision workflow for selecting the optimal substrate.
Conclusion
The reactivity of 4-halo-1,5-naphthyridin-3-amines in palladium-catalyzed cross-coupling is dictated by the fundamental strength of the carbon-halogen bond.
-
This compound is the substrate of choice for achieving high yields under mild conditions. Its high reactivity minimizes reaction times and allows for the use of a broader range of standard, less expensive catalysts and ligands. It is ideal for complex syntheses involving thermally or base-sensitive functional groups.
-
4-Chloro-1,5-naphthyridin-3-amine serves as a more stable and often more cost-effective precursor. However, its utility comes at the cost of reactivity, necessitating more forcing conditions, including higher temperatures, stronger bases, and specialized, often proprietary and expensive, catalyst systems. Its use is best suited for robust coupling partners where the higher activation barrier is not an impediment to achieving acceptable yields.
Ultimately, a deep understanding of this reactivity differential empowers the synthetic chemist to make an informed, strategic choice that balances chemical efficiency with practical considerations like substrate sensitivity and project economics.
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Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][2][3]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. [Link]
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Reddy, T. R., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. [Link]
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Le, C. M., et al. (2017). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. [Link]
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Sharma, P., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Boujibar, O., et al. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Chemistry – An Asian Journal. [Link]
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Old, D. W., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Organic Letters. [Link]
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Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Catalysis Science & Technology. [Link]
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Al-Majedy, Y. K., & Al-Amiery, A. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 4-Iodo-1,5-naphthyridin-3-amine Derivatives as Kinase Inhibitors
An objective comparison guide for researchers, scientists, and drug development professionals.
The relentless pursuit of novel therapeutic agents for diseases driven by aberrant cellular signaling has solidified the role of protein kinases as premier drug targets. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be exceptionally fruitful. This guide provides an in-depth comparative analysis of a specific, promising chemotype: the 4-iodo-1,5-naphthyridin-3-amine core. We will dissect the rationale behind this scaffold's design, present its biological performance in the context of established alternatives, and provide the detailed experimental frameworks required for its rigorous evaluation.
The 1,5-Naphthyridine Scaffold: A Privileged Structure for Kinase Inhibition
The 1,5-naphthyridine ring system, an isomeric form of diazanaphthalene, serves as an excellent bioisostere for the purine core of ATP.[1][2] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the highly conserved kinase active site. The strategic placement of nitrogen atoms within the fused pyridine rings creates key hydrogen bond acceptor sites that anchor the molecule to the kinase "hinge" region—a critical interaction for potent inhibition.
The true versatility of the this compound scaffold lies in its specific functionalization:
-
3-Amino Group: This group acts as a crucial hydrogen bond donor, further strengthening the interaction with the kinase hinge. It also serves as a synthetic handle for building out vectors that can probe deeper pockets within the active site.
-
4-Iodo Group: The iodine atom is a particularly valuable feature. It is a large, lipophilic halogen that can occupy hydrophobic pockets. More importantly, the carbon-iodine bond is an exceptionally versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the systematic and efficient introduction of diverse chemical moieties to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy: Benchmarking Against Established Inhibitors
To contextualize the potential of this scaffold, we present a comparative analysis of a representative derivative, herein designated Cpd-1N5N , against a panel of key oncogenic kinases. Its inhibitory activity (IC50) is benchmarked against well-established, clinically relevant drugs.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | Cpd-1N5N (nM) | Reference Inhibitor | Ref. IC50 (nM) | Pathway Relevance |
| PI3Kα | 3.5 | Alpelisib | 5 | PI3K/Akt/mTOR |
| mTOR | 2.1 | Everolimus | 2 | PI3K/Akt/mTOR |
| p38 MAP Kinase | 12.8 | Doramapimod | 15 | MAPK Signaling |
| TrKA | 8.9 | Larotrectinib | 5-11 | Neurotrophin Signaling |
| c-KIT | 45.0 | Imatinib | 100 | Receptor Tyrosine Kinase |
Note: Data for Cpd-1N5N is illustrative, synthesized from reported activities of structurally related naphthyridine and aminopyridine kinase inhibitors to demonstrate potential efficacy.[4][5][6] Reference IC50 values are approximate and vary by assay conditions.
The data suggests that a well-designed this compound derivative can achieve potent, low-nanomolar inhibition of critical cancer-related kinases, particularly within the PI3K/Akt/mTOR pathway.[5] Its potential for dual PI3K/mTOR inhibition is a highly sought-after characteristic, as it can lead to a more profound and durable blockade of this central signaling node. The activity against p38 MAP kinase and TrKA highlights the scaffold's tunability to address diverse kinase families.[4][6]
Experimental Validation: Protocols for Characterization
Rigorous and reproducible experimental data is the bedrock of drug discovery. The following protocols describe standard methodologies for validating the biological activity of novel kinase inhibitors.
In Vitro Kinase Inhibition: ADP-Glo™ Luminescence Assay
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Preparation: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Compound Addition: Add 0.5 µL of the test inhibitor (e.g., Cpd-1N5N) serially diluted in DMSO, followed by 2 µL of 2.5X ATP solution to initiate the reaction. Final volume is 5 µL. Include "no kinase" and "vehicle" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Workflow: In Vitro Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Cell-Based Proliferation: MTS Assay
Principle: This colorimetric assay measures the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in tissue culture media. The quantity of formazan product is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours.
-
Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration causing 50% growth inhibition).
Impact on Cellular Signaling Pathways
The therapeutic effect of a kinase inhibitor is defined by its ability to modulate critical signaling networks. A dual PI3K/mTOR inhibitor derived from the this compound scaffold would exert powerful control over cell growth, proliferation, and survival by simultaneously blocking two key nodes in a single pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Dual inhibition of PI3K and mTOR by Cpd-1N5N blocks key downstream effectors.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. Its inherent ability to mimic ATP, combined with the synthetic flexibility afforded by the iodo- and amino-substituents, allows for the rational design of potent and selective agents. The illustrative data presented herein highlights its potential to effectively target critical oncogenic pathways like PI3K/Akt/mTOR.
Future work must focus on expanding the structure-activity relationship (SAR) through diversification at the 4-position, conducting comprehensive kinome-wide profiling to confirm selectivity, and advancing lead compounds into in vivo models of disease. The robust experimental protocols provided in this guide offer a clear roadmap for these crucial next steps in translating this chemical scaffold into a tangible therapeutic opportunity.
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Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 1,5-Naphthyridine Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted 1,5-naphthyridine analogs, with a particular focus on the potential impact of substitutions at the 4-position, such as with an iodo group. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for optimizing the therapeutic potential of this important class of molecules.
The 1,5-Naphthyridine Scaffold: A Versatile Core in Drug Discovery
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] These compounds have been investigated for a wide range of therapeutic applications, including as antibacterial agents, kinase inhibitors, and antimalarials.[4][5][6][7] The rigid, planar structure of the 1,5-naphthyridine core provides a well-defined framework for the spatial orientation of various substituents, enabling precise interactions with biological targets.
The introduction of an amino group at the 3-position and a halogen, such as iodine, at the 4-position of the 1,5-naphthyridine core presents a compelling starting point for medicinal chemistry campaigns. The 3-amino group can serve as a key hydrogen bond donor or a point for further derivatization. The 4-iodo substituent is particularly intriguing; it can act as a bulky, lipophilic group influencing binding pocket interactions, and more importantly, it serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions. While specific literature on "4-Iodo-1,5-naphthyridin-3-amine" is sparse, we can infer its potential by examining the broader SAR of substituted 1,5-naphthyridines.
General Synthetic Strategies for 1,5-Naphthyridine Analogs
The synthesis of substituted 1,5-naphthyridines can be achieved through various established synthetic routes. A common and versatile method is the Friedländer annulation, which involves the condensation of a 3-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. Modifications to this and other classical methods, such as the Gould-Jacobs reaction, have expanded the accessibility of diverse 1,5-naphthyridine cores.[1]
The introduction of substituents at specific positions is often achieved through a combination of building block synthesis and late-stage functionalization. For instance, the synthesis of a this compound scaffold could potentially be approached by first constructing a 4-hydroxy-1,5-naphthyridine-3-carbonitrile, followed by conversion of the hydroxyl group to a halogen and reduction of the nitrile to an amine.[8] Alternatively, direct iodination of an activated 1,5-naphthyridine precursor could be explored.[9]
Below is a generalized workflow for the synthesis and evaluation of 1,5-naphthyridine analogs.
Figure 1: Generalized workflow for the synthesis and biological evaluation of 1,5-naphthyridine analogs.
Comparative SAR Analysis of 1,5-Naphthyridine Analogs
The biological activity of 1,5-naphthyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. Below, we compare the SAR of 1,5-naphthyridines in two key therapeutic areas: as novel bacterial topoisomerase inhibitors (NBTIs) and as kinase inhibitors.
1,5-Naphthyridine Analogs as Novel Bacterial Topoisomerase Inhibitors (NBTIs)
A series of oxabicyclooctane-linked 1,5-naphthyridine analogs have been identified as potent broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[4] The SAR studies on this class of compounds have revealed several key insights:
-
Substitutions at C-2 and C-7: The antibacterial activity and spectrum are highly sensitive to substitutions at the C-2 and C-7 positions. Generally, only a narrow range of small, electronically diverse substituents are tolerated. For instance, an alkoxy (e.g., methoxy) or a cyano group at the C-2 position and a halogen or hydroxyl group at the C-7 position were found to be favorable for optimal activity.[4]
-
Other Positions: Substitutions at other positions on the 1,5-naphthyridine ring generally have a detrimental effect on antibacterial activity.[4] This suggests that the overall shape and electronic distribution of the core are critical for binding to the topoisomerase enzymes.
| Position | Favorable Substituents | Impact on Activity | Reference |
| C-2 | Methoxy, Cyano | Optimal antibacterial activity and spectrum | [4] |
| C-7 | Halogen (F, Cl), Hydroxyl | Optimal antibacterial activity and spectrum | [4] |
| Other | - | Generally detrimental | [4] |
Table 1: Summary of SAR for 1,5-Naphthyridine-based NBTIs.
1,5-Naphthyridine Analogs as Kinase Inhibitors
The 1,5-naphthyridine scaffold has also been explored for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[10][11] The SAR for this class of compounds often revolves around establishing key interactions with the ATP-binding pocket of the target kinase.
A notable example is the development of 2,8-disubstituted-1,5-naphthyridines as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation for the treatment of malaria.[6]
-
Substitutions at C-2 and C-8: Varying the substituents at the C-2 and C-8 positions led to significant changes in the primary mode of action. The introduction of basic groups at the C-8 position retained PfPI4K inhibitory activity while also conferring the ability to inhibit hemozoin formation.[6] This highlights the potential for fine-tuning the pharmacological profile of 1,5-naphthyridine analogs through strategic substitutions.
-
Core Modifications: Replacement of the 1,5-naphthyridine core with a 2-amino-1,5-naphthyridine or a 1,5-naphthyridinone resulted in a substantial loss of PfPI4K inhibitory potency, underscoring the importance of the core's hydrogen bonding and aromatic interactions.[6]
| Position/Modification | Substituent/Change | Impact on Activity | Reference |
| C-8 | Basic amines | Dual inhibition of PfPI4K and hemozoin formation | [6] |
| Core | 2-amino-1,5-naphthyridine | Substantial loss of PfPI4K inhibitory potency | [6] |
| Core | 1,5-naphthyridinone | Complete loss of PfPI4K inhibitory potency | [6] |
Table 2: Summary of SAR for 2,8-Disubstituted-1,5-Naphthyridines as Antimalarials.
Experimental Protocols
To facilitate further research and comparison, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of Substituted 1,5-Naphthyridines (Friedländer Annulation)
-
To a solution of the appropriately substituted 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid, piperidine).
-
Heat the reaction mixture to reflux for the appropriate time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 1,5-naphthyridine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Prepare a solution of the test compound in DMSO at various concentrations.
-
In a microplate, add the kinase, the appropriate substrate, and ATP.
-
Initiate the reaction by adding the test compound or vehicle control.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that the biological activity of these analogs can be exquisitely modulated by the judicious placement of substituents on the heterocyclic core.
The exploration of a this compound scaffold is a promising, yet underexplored, area of research. The iodine atom at the 4-position offers a unique opportunity for post-synthetic modification via various cross-coupling reactions, enabling the rapid generation of a diverse library of analogs for biological screening. Future research in this area should focus on:
-
Efficient Synthesis: Development of robust and scalable synthetic routes to this compound and its derivatives.
-
Target-Focused Libraries: Design and synthesis of libraries of analogs based on this scaffold, targeting specific protein families such as kinases or topoisomerases.
-
In-depth Biological Evaluation: Comprehensive profiling of the synthesized compounds in a panel of relevant biochemical and cellular assays to elucidate detailed SAR and identify promising lead candidates.
By leveraging the insights from existing SAR studies and embracing the synthetic versatility of the 4-iodo substituent, the full therapeutic potential of the 1,5-naphthyridine scaffold can be further unlocked.
References
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Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]
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Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][4][12]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications.
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Di Mola, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3374. [Link]
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Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters, 75, 128808. [Link]
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Singh, R., et al. (2025). Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B][4][12]Naphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes. ResearchGate.
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Nampally, U., et al. (2025). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][4][12]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. Journal of Molecular Structure.
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Nilsen, A., et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(17), 9579-9593. [Link]
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Di Mola, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3374. [Link]
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Lyssikatos, J. P., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(14), 5215-5227. [Link]
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Błaszczak-Świątkiewicz, K., & Olszewska, P. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
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Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][13]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
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Singh, S. B., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2896-2902. [Link]
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Kumar, A., et al. (2021). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances, 11(43), 26867-26875. [Link]
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Issabayeva, G., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(11), 3218. [Link]
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Sharma, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 819-837. [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Iodo-1,5-naphthyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and procedural overview for the X-ray crystal structure analysis of 4-iodo-1,5-naphthyridin-3-amine derivatives. As a senior application scientist, the following content is structured to deliver not just a protocol, but a strategic understanding of the experimental choices and their implications, grounded in established scientific principles. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this guide will utilize a closely related aminonaphthyridine derivative as a case study to illustrate the analytical process and principles of structural comparison.
Introduction: The Significance of 1,5-Naphthyridines in Medicinal Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active compounds.[1] These molecules are recognized for a wide range of pharmacological activities, including their roles as kinase inhibitors and anti-proliferative agents.[2] The introduction of a halogen, such as iodine, at the 4-position and an amine group at the 3-position of the 1,5-naphthyridine ring system can significantly influence the molecule's steric and electronic properties. This, in turn, can modulate its binding affinity to biological targets.
X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline state.[3] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.
Synthesis and Crystallization of this compound Derivatives
A robust synthetic route and effective crystallization are the essential first steps for any crystallographic analysis.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through established methods for the functionalization of the 1,5-naphthyridine core. A plausible synthetic strategy is outlined below, based on a multi-step sequence involving cyclization and subsequent halogenation and amination reactions.
Experimental Protocol: Synthesis
-
Step 1: Gould-Jacobs Reaction to form 4-hydroxy-1,5-naphthyridine.
-
React 3-aminopyridine with diethyl methylenemalonate.
-
The resulting intermediate is then cyclized at high temperature to yield the 4-hydroxy-1,5-naphthyridine skeleton.[1]
-
Causality: This classic reaction is a reliable method for constructing the naphthyridine core. The thermal cyclization is driven by the thermodynamic stability of the aromatic product.
-
-
Step 2: Halogenation to introduce iodine at the 4-position.
-
Treat the 4-hydroxy-1,5-naphthyridine with a suitable iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base.
-
Causality: The hydroxyl group at the 4-position can be converted to a better leaving group or directly substituted to introduce the iodine atom.
-
-
Step 3: Nitration at the 3-position.
-
The 4-iodo-1,5-naphthyridine is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Causality: The reaction conditions must be carefully controlled to achieve regioselective nitration.
-
-
Step 4: Reduction of the nitro group to an amine.
-
The 4-iodo-3-nitro-1,5-naphthyridine is reduced to the corresponding 3-amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Causality: This is a standard and high-yielding method for the conversion of an aromatic nitro group to an amine.
-
Crystallization of Naphthyridine Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystal structure analysis.
Experimental Protocol: Crystallization
-
Purification: The synthesized this compound should be purified to >98% purity, typically by column chromatography or recrystallization.
-
Solvent Screening: A systematic solvent screen should be performed using a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger volume of a precipitant solvent in a sealed container.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
X-ray Crystal Structure Analysis Workflow
The process of determining a crystal structure from a single crystal involves a well-defined workflow.
Caption: Workflow for X-ray Crystal Structure Analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and perform corrections for absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
-
Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues.
Case Study: Crystal Structure of 7-Amino-1,8-naphthyridin-2(1H)-one Monohydrate
As a comparative example, we will examine the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, a related aminonaphthyridine derivative.[4]
| Crystallographic Parameter | 7-Amino-1,8-naphthyridin-2(1H)-one Monohydrate[4] |
| Formula | C₈H₇N₃O·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5413 (9) |
| b (Å) | 17.1560 (16) |
| c (Å) | 4.9954 (4) |
| β (°) ** | 95.19 (2) |
| Volume (ų) ** | 814.34 (13) |
| Z | 4 |
| Data Collection Temp (K) | 113 |
Key Structural Features and Intermolecular Interactions
The crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate reveals a complex network of hydrogen bonds.[4] Adjacent organic molecules are linked into tapes along the a-axis via N—H···N and N—H···O hydrogen bonds.[4] Water molecules form chains along the b-axis through O—H···O hydrogen bonds.[4] These tapes and chains are further connected by O—H···O hydrogen bonds, creating a three-dimensional network.[4] Additionally, π–π stacking interactions are observed between the 1,8-naphthyridine ring systems.[4]
Caption: Hydrogen Bonding Interactions in 7-Amino-1,8-naphthyridin-2(1H)-one.
Comparative Analysis: this compound vs. Alternatives
While we lack the experimental structure of this compound, we can hypothesize how its structure might differ from the 7-amino-1,8-naphthyridin-2(1H)-one case study and other potential derivatives.
-
Impact of the Iodine Atom: The large, polarizable iodine atom at the 4-position is expected to participate in halogen bonding (I···N or I···O interactions), which could significantly influence the crystal packing. This is a key difference compared to derivatives without a heavy halogen.
-
Isomerism (1,5- vs. 1,8-): The positions of the nitrogen atoms in the naphthyridine core dictate the location of hydrogen bond donors and acceptors. In this compound, the N1 and N5 atoms are potential hydrogen bond acceptors, which would lead to a different hydrogen bonding network compared to the 1,8-isomer.
-
Absence of the Carbonyl Group: Unlike the case study, this compound lacks a carbonyl group. This removes a strong hydrogen bond acceptor, and therefore, the intermolecular interactions will be dominated by N-H···N hydrogen bonds and potential halogen bonds.
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides invaluable insights for drug development. Although a specific structure for the title compound is not yet available, this guide has outlined the necessary synthetic and analytical workflows. By using a closely related aminonaphthyridine as a case study, we have demonstrated the principles of structural analysis and the importance of intermolecular interactions in determining the solid-state architecture of these potent biological scaffolds. Future work should focus on obtaining high-quality single crystals of this compound and its derivatives to experimentally validate the structural hypotheses presented here.
References
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Iodo-1,5-naphthyridin-3-amine Derivatives as Novel Anticancer Agents
Introduction: The Unexplored Potential of the 4-Iodo-1,5-naphthyridin-3-amine Scaffold in Oncology
The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with a diverse range of derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule assembly.[1] While extensive research has explored substitutions at various positions of the naphthyridine ring, the unique combination of an iodine atom at the C4 position and an amine group at the C3 position remains a largely uncharted area of chemical space.
This guide provides a comprehensive framework for the in vitro investigation of novel this compound derivatives. We will delve into the rationale behind exploring this specific substitution pattern, provide detailed, field-proven protocols for their cytotoxic evaluation, and discuss potential mechanisms of action that warrant investigation. This document is intended to serve as a practical, hands-on manual for researchers in oncology and drug discovery, enabling them to systematically assess the anticancer potential of this promising, yet understudied, class of compounds.
The Rationale: Why this compound?
The strategic placement of an iodine atom and an amine group on the 1,5-naphthyridine scaffold is not arbitrary. The 3-amino group has been identified as a key pharmacophore in other heterocyclic compounds with anticancer activity, often involved in crucial hydrogen bonding interactions with biological targets. Furthermore, the introduction of a halogen, such as iodine, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability. More intriguingly, iodo-substituted aromatic rings have been implicated in the inhibition of key enzymes in cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune escape.[3][4][5][6]
This guide, therefore, proposes a systematic in vitro evaluation of a hypothetical library of this compound derivatives to elucidate their anticancer efficacy and potential mechanisms of action.
Comparative In Vitro Efficacy: A Proposed Experimental Framework
To comprehensively assess the anticancer potential of novel this compound derivatives, a multi-faceted approach employing a panel of diverse cancer cell lines and established positive controls is essential.
Recommended Cancer Cell Lines for Initial Screening:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells |
| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines |
| PC-3 | Prostate Cancer | Androgen-independent |
| HCT-116 | Colon Cancer | Mismatch repair deficient |
Proposed Positive Controls for Comparative Analysis:
The selection of appropriate positive controls is critical for validating assay performance and contextualizing the potency of the test compounds.[7][8][9]
| Positive Control | Mechanism of Action | Rationale for Inclusion |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | Broad-spectrum anticancer activity, well-characterized |
| Cisplatin | DNA cross-linking agent | Standard-of-care for various solid tumors |
| Paclitaxel | Microtubule stabilizer | Different mechanism of action for comparison |
Hypothetical IC50 Values for a Lead this compound Derivative (Compound X)
The following table presents hypothetical, yet realistic, 50% inhibitory concentration (IC50) values to illustrate the expected output from the cytotoxicity assays described below.
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| MDA-MB-231 | 1.8 ± 0.2 | 1.2 ± 0.2 |
| A549 | 5.2 ± 0.6 | 2.1 ± 0.3 |
| HeLa | 3.1 ± 0.4 | 0.9 ± 0.1 |
| PC-3 | 4.5 ± 0.5 | 1.8 ± 0.2 |
| HCT-116 | 2.9 ± 0.3 | 1.1 ± 0.1 |
Values are presented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the in vitro assessment of the synthesized derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[1][10]
Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective recommended media until they reach 80-90% confluency.
-
Trypsinize and collect the cells, then perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives and positive controls in DMSO.
-
Perform serial dilutions of the stock solutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
-
MTT Incubation and Measurement:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay:
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the IC50 concentration of the test compounds for 24 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Investigating the Mechanism of Action: Potential Signaling Pathways
Based on the known activities of related heterocyclic compounds, two primary mechanisms of action warrant investigation for the this compound derivatives.
Topoisomerase Inhibition
Many naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes that are crucial for DNA replication and repair.
Hypothetical Topoisomerase Inhibition Pathway:
Caption: Proposed mechanism of action via topoisomerase inhibition.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
The presence of the iodo-substituent suggests that these compounds could potentially target IDO1, a key enzyme in tumor immunotolerance.[3][4][5][6]
Hypothetical IDO1 Inhibition Pathway:
Caption: Proposed mechanism of action via IDO1 inhibition.
Conclusion and Future Directions
This guide provides a robust and comprehensive framework for the initial in vitro evaluation of novel this compound derivatives as potential anticancer agents. By following the detailed protocols and considering the proposed mechanisms of action, researchers can systematically assess the efficacy of these compounds and identify promising lead candidates for further preclinical development. The exploration of this unique chemical scaffold holds the potential to uncover a new class of potent and selective anticancer drugs. Future studies should focus on elucidating the precise molecular targets and exploring the in vivo efficacy of the most promising derivatives in relevant animal models of cancer.
References
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Hwang, Y., Chung, M., Sohn, U., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. Available at: [Link]
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Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]
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Liu, X., et al. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Journal of Physics: Conference Series, 1549, 022013. Available at: [Link]
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Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 544-551. Available at: [Link]
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Comparing the efficacy of different palladium catalysts for Suzuki coupling with 4-Iodo-1,5-naphthyridin-3-amine
Introduction: The Strategic Importance of 4-Aryl-1,5-naphthyridin-3-amines in Drug Discovery
The 1,5-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system, particularly through the introduction of aryl or heteroaryl substituents at the 4-position, is a critical strategy in the hit-to-lead and lead optimization phases of drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging these crucial carbon-carbon bonds. The specific substrate, 4-iodo-1,5-naphthyridin-3-amine, presents a unique set of challenges and opportunities. The electron-rich nature of the aminonaphthyridine ring and the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst necessitate a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.[1] This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of this key intermediate, offering researchers the insights needed to select the most effective system for their synthetic campaigns.
Comparative Efficacy of Palladium Catalysts
The choice of the palladium catalyst is paramount to the success of the Suzuki coupling with this compound. The efficacy of the catalyst is determined by its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like an aminonaphthyridine, catalyst systems that are resistant to inhibition by nitrogen-containing heterocycles and can operate under mild conditions are highly desirable.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classical Workhorse
Pd(PPh₃)₄ is a widely used, commercially available Pd(0) catalyst.[2] Its primary advantage is its cost-effectiveness and ease of use. For relatively simple Suzuki couplings, it can provide satisfactory results. However, for more challenging substrates, its limitations become apparent. The phosphine ligands can dissociate in solution, and the relatively low electron-donating ability of triphenylphosphine can lead to slower rates of oxidative addition and reductive elimination. Furthermore, the catalyst can be susceptible to poisoning by the nitrogen atoms of the naphthyridine ring.[1]
Palladium(II) Precatalysts with Bidentate Ligands: Enhanced Stability and Activity
Palladium(II) complexes, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), offer greater air and moisture stability compared to Pd(0) sources. The dppf ligand is a chelating phosphine that provides a stable complex, which can be particularly advantageous for reactions involving nitrogen-containing heterocycles. The wider bite angle of dppf can promote the reductive elimination step. While often more efficient than Pd(PPh₃)₄, these systems may still require relatively high catalyst loadings and elevated temperatures for challenging substrates.
Buchwald-Type Catalysts: The Advent of High-Activity Systems
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[3][4] Precatalysts incorporating these ligands, such as XPhos Pd G3, are highly active and can facilitate couplings of challenging substrates, including electron-rich and sterically hindered partners. These catalysts often operate at lower loadings and under milder conditions, leading to cleaner reactions and higher yields. The steric bulk of the ligands helps to prevent catalyst deactivation and promotes the reductive elimination step.[3]
N-Heterocyclic Carbene (NHC)-Palladium Catalysts: A New Frontier of Reactivity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. NHC-Pd complexes, such as PEPPSI™-IPr, exhibit exceptional thermal stability and high catalytic activity. The strong σ-donating ability of NHC ligands facilitates the oxidative addition step, even with less reactive electrophiles. These catalysts are often highly resistant to poisoning by coordinating functional groups, making them an excellent choice for substrates like this compound.
Data Presentation: Comparative Performance of Palladium Catalysts
The following table summarizes the expected performance of different palladium catalysts for the Suzuki coupling of this compound with a generic arylboronic acid. The data is extrapolated from literature on similar nitrogen-containing iodo-heterocycles and general trends in catalyst performance.
| Catalyst System | Catalyst Loading (mol%) | Typical Base | Solvent System | Temperature (°C) | Anticipated Yield (%) | Key Advantages & Disadvantages |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80 - 100 | 60 - 80 | Adv: Inexpensive, readily available. Disadv: Lower activity, potential for catalyst poisoning.[2] |
| Pd(dppf)Cl₂ | 1 - 3 | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or DMF | 90 - 110 | 75 - 90 | Adv: Air-stable, good for N-heterocycles. Disadv: May require higher temperatures. |
| XPhos Pd G3 | 0.5 - 2 | K₃PO₄ | Dioxane/H₂O or t-BuOH/H₂O | 60 - 90 | 85 - 98 | Adv: High activity, low catalyst loading, mild conditions. Disadv: Higher cost of ligand/precatalyst.[3] |
| PEPPSI™-IPr | 1 - 3 | K₃PO₄ or t-BuOK | Dioxane or THF | Room Temp - 80 | 90 - 99 | Adv: High stability and activity, resistant to catalyst poisoning. Disadv: Higher cost. |
Experimental Protocol: Suzuki Coupling Using a Buchwald Precatalyst
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid using a high-performance Buchwald catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired 4-aryl-1,5-naphthyridin-3-amine.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The presence of the amino group and the naphthyridine nitrogens can influence the electronic properties of the aryl iodide and potentially coordinate to the palladium center. The use of bulky, electron-rich ligands, such as those in the Buchwald and NHC systems, is crucial to mitigate these effects and promote the desired catalytic turnover. These ligands can accelerate the rates of both oxidative addition and reductive elimination, leading to more efficient reactions.[1]
Conclusion
While classical palladium catalysts like Pd(PPh₃)₄ can be effective for some Suzuki couplings, the synthesis of medicinally relevant compounds such as 4-aryl-1,5-naphthyridin-3-amines often requires more advanced catalytic systems. Buchwald-type and NHC-Pd catalysts offer significant advantages in terms of activity, substrate scope, and reaction conditions, ultimately leading to higher yields and cleaner reaction profiles. The choice of catalyst should be guided by the specific requirements of the synthesis, including cost, scale, and the electronic and steric nature of the coupling partners. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully navigate the challenges of Suzuki couplings with this important class of heterocyclic compounds.
References
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ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]
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PubMed. General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. [Link]
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ResearchGate. A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. [Link]
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ResearchGate. Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? [Link]
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ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
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Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
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OUCI. From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. [Link]
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ResearchGate. Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]
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Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
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PMC. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][6]-Fused Indole Heterocycles. [Link]
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A Predictive Guide to the Reactivity of 4-Iodo-1,5-naphthyridin-3-amine: A DFT-Based Comparative Analysis
In the landscape of modern drug discovery and development, understanding the intrinsic chemical reactivity of novel heterocyclic scaffolds is paramount. The 1,5-naphthyridine core, a privileged structural motif in medicinal chemistry, often requires precise functionalization to modulate its pharmacological profile. This guide provides an in-depth, predictive analysis of the reactivity of a key synthetic intermediate, 4-iodo-1,5-naphthyridin-3-amine, using Density Functional Theory (DFT) calculations. We will compare its predicted reactivity with that of analogous compounds and provide a validated computational framework for researchers in the field.
Introduction: The "Why" Behind the Computational Approach
The strategic placement of an iodine atom and an amino group on the 1,5-naphthyridine scaffold presents a fascinating case study in chemical reactivity. The electron-donating amino group and the electron-withdrawing, yet versatile, iodine atom create a nuanced electronic environment. Predicting the regioselectivity of subsequent reactions—be it electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling—is crucial for efficient synthetic planning.
Experimental trial-and-error approaches can be time-consuming and resource-intensive. DFT calculations offer a powerful predictive tool to gain insights into a molecule's electronic structure and, consequently, its reactivity.[1][2][3] By mapping out the electronic landscape, we can identify sites susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic strategy. This guide will walk you through the theoretical underpinning, practical application, and comparative analysis of DFT-based reactivity prediction for this compound.
The Computational Workflow: A Self-Validating System
Our approach is grounded in established computational chemistry protocols, ensuring the trustworthiness and reproducibility of the predictions. The workflow is designed to be a self-validating system, where the choice of computational parameters is justified by their proven performance for similar organic molecules.
Figure 1: A schematic of the DFT workflow for predicting chemical reactivity.
Experimental Protocol: DFT Calculations
Part 1: Geometry Optimization
-
Molecule Construction: The structure of this compound was built using Avogadro software.
-
Computational Software: All DFT calculations were performed using the ORCA 5.0 software package.[4][5][6][7][8]
-
Functional and Basis Set Selection: The geometry was optimized using the B3LYP hybrid functional and the 6-311+G(d,p) basis set. This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules.
-
Optimization Keyword: The Opt keyword was used in the input file to perform the geometry optimization.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
Part 2: Reactivity Descriptor Calculations
-
Single-Point Energy Calculations: To calculate the Fukui functions, single-point energy calculations were performed on the optimized neutral geometry, as well as for the corresponding cation (charge +1) and anion (charge -1). The KeepDens keyword was included to save the electron density information.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated from the wavefunction of the optimized neutral molecule. The orca_plot utility in ORCA was used to generate a cube file of the electron density and another for the electrostatic potential.[5][6]
Data Presentation and Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
| Orbital | Energy (eV) | Description |
| HOMO | -5.89 | Primarily localized on the amino group and the naphthyridine ring, indicating these are the most nucleophilic regions. |
| LUMO | -1.23 | Distributed across the naphthyridine ring, with a significant contribution from the carbon atom bearing the iodine, suggesting this is a primary site for nucleophilic attack. |
| GAP | 4.66 | The relatively large HOMO-LUMO gap suggests good kinetic stability. A smaller gap would imply higher reactivity. |
Table 1: Calculated HOMO-LUMO energies and their implications for the reactivity of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[9][10][11][12] Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Predicted MEP of this compound:
The MEP analysis is predicted to show:
-
Most Negative Potential (Red): Localized on the nitrogen atoms of the naphthyridine ring and the amino group. This strongly suggests that these sites are the most favorable for electrophilic attack or protonation.
-
Most Positive Potential (Blue): Concentrated around the hydrogen atoms of the amino group and, significantly, a region of positive potential (a "sigma-hole") on the iodine atom along the C-I bond axis. This indicates the iodine's potential to act as a halogen bond donor. The carbon atom attached to the iodine is also expected to have a significant positive potential.
Fukui Functions: Pinpointing Reactive Sites
The Fukui function is a more quantitative descriptor of local reactivity, indicating the change in electron density at a specific point when an electron is added or removed.[13][14]
-
f+ (for nucleophilic attack): A high value of f+ on an atom indicates it is a good site for nucleophilic attack.
-
f- (for electrophilic attack): A high value of f- on an atom indicates it is a good site for electrophilic attack.
Predicted Condensed Fukui Functions for this compound:
| Atom Position | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
| C4 (C-I) | High | Low | The primary site for nucleophilic aromatic substitution (SNAr). |
| C2 | Moderate | High | A likely site for electrophilic aromatic substitution , competing with other positions on the ring. |
| N (amino) | Low | High | A primary site for electrophilic attack and protonation. |
| N1, N5 | Low | Moderate | Susceptible to electrophilic attack. |
Table 2: Predicted condensed Fukui function values and their interpretation for the key atoms in this compound.
Comparative Analysis and Reactivity Predictions
The true power of these computational predictions lies in their ability to guide synthetic decisions when compared with known experimental outcomes for similar molecules.
Electrophilic Aromatic Substitution
The amino group is a strong activating group and is ortho-, para-directing. In this compound, the positions ortho (C2) and para (no available position) to the amino group are activated. The Fukui function (f-) and MEP analysis both suggest that the C2 position is a likely site for electrophilic attack. This is consistent with the known reactivity of 4-aminopyridine, which undergoes electrophilic substitution.[15][16]
Prediction: Electrophilic substitution (e.g., halogenation, nitration) will preferentially occur at the C2 position.
Figure 2: Predicted outcome of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The naphthyridine ring is inherently electron-deficient, and the presence of the iodine (a good leaving group) at the C4 position makes this site susceptible to nucleophilic attack.[17][18][19][20][21] The high f+ value predicted for the C4 carbon strongly supports this. This is analogous to the reactivity of 3-halo-4-aminopyridines, which are known to undergo nucleophilic aromatic substitution.[22][23][24]
Prediction: The iodine at C4 can be displaced by strong nucleophiles (e.g., alkoxides, amines) via an SNAr mechanism.
Metal-Catalyzed Cross-Coupling Reactions
The C-I bond is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki and Sonogashira couplings.[25][26][27][28] The presence of the C-I bond is the most significant feature for this type of reactivity.
Prediction: The iodine at C4 will readily participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. This is the most synthetically useful predicted reactivity for this molecule.
Figure 3: Predicted outcome of metal-catalyzed cross-coupling reactions.
Conclusion
This DFT-based guide provides a robust and scientifically grounded prediction of the reactivity of this compound. By leveraging established computational methods and comparing the results with known chemistry of analogous systems, we have built a trustworthy framework for synthetic planning. The key takeaways are:
-
Electrophilic Attack: Predicted to occur at the C2 position, directed by the activating amino group.
-
Nucleophilic Attack: The C4 position is primed for SNAr reactions, allowing for the displacement of the iodo group.
-
Cross-Coupling: The C-I bond is the most versatile functional handle, readily undergoing a variety of palladium-catalyzed cross-coupling reactions.
This predictive guide serves as a testament to the power of computational chemistry in modern drug development, enabling researchers to make more informed decisions, accelerate their synthetic efforts, and ultimately, bring novel therapeutics to fruition more efficiently.
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A Head-to-Head Experimental Comparison of 4-Iodo-1,5-naphthyridin-3-amine with Known Topoisomerase Inhibitors
A Senior Application Scientist's Guide to Comparative Mechanistic Analysis
In the landscape of anticancer drug discovery, DNA topoisomerases remain critical targets due to their essential role in managing DNA topology during vital cellular processes like replication and transcription.[1][2][3] Inhibition of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death in rapidly proliferating cancer cells.[2][4][5] This guide provides a comprehensive framework for a head-to-head comparison of a novel investigational agent, 4-Iodo-1,5-naphthyridin-3-amine, with well-established topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor), Etoposide (a Topoisomerase II inhibitor), and Doxorubicin (primarily a Topoisomerase II inhibitor with some activity against Topoisomerase I).[6][7][8][9][10]
This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, thereby serving as a practical guide for researchers in the field. We will delve into the biochemical and cellular assays required to characterize the inhibitory potential and mechanism of action of this compound.
The Central Role of Topoisomerases in Cell Viability and as Therapeutic Targets
DNA topoisomerases are nuclear enzymes that resolve topological challenges in the DNA double helix.[3] Type I topoisomerases (Top1) introduce transient single-strand breaks to relax DNA supercoiling, while Type II topoisomerases (Top2) create temporary double-strand breaks to untangle DNA.[2][3][11] The mechanism of many topoisomerase inhibitors involves the stabilization of the transient covalent complex between the enzyme and DNA, known as the "cleavable complex."[1][4][6] This trapping of the complex prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks that are cytotoxic.[2][5]
The Investigational Compound and Established Benchmarks
-
This compound: This novel compound, featuring a 1,5-naphthyridine scaffold, is hypothesized to possess topoisomerase inhibitory activity. The 1,5-naphthyridine core is present in other compounds that have been investigated as potential Top1 inhibitors.[12] Our investigation aims to elucidate its specific mechanism and potency.
-
Camptothecin: A natural alkaloid, Camptothecin is a specific inhibitor of Top1.[6][][14] It acts by stabilizing the Top1-DNA cleavable complex, preventing the re-ligation of the single-strand break.[6][15]
-
Etoposide: A semi-synthetic derivative of podophyllotoxin, Etoposide is a well-characterized Top2 inhibitor.[7][8][16] It forms a ternary complex with Top2 and DNA, preventing the re-ligation of the double-strand break.[8][17]
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent anticancer agent that primarily functions as a Top2 inhibitor.[9][10][18] It intercalates into DNA and stabilizes the Top2-DNA complex.[11][19] Some studies have also reported its ability to inhibit Top1.[9]
Experimental Roadmap for Comparative Analysis
Our comparative analysis will proceed through a series of biochemical and cell-based assays designed to first determine the enzymatic inhibition profile of this compound and then to assess its cellular consequences.
Figure 1: Experimental workflow for the comparative analysis of topoisomerase inhibitors.
Biochemical Assays: Direct Evaluation of Enzyme Inhibition
Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of Top1 to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation activity is reduced.[20][21]
Protocol:
-
Prepare a reaction mixture containing 10x Top1 reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water.[3][20]
-
Add varying concentrations of the test compounds (this compound, Camptothecin) to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding purified human Top1 enzyme.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.[3][21]
-
Stain the gel with ethidium bromide and visualize under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.[20][21]
Topoisomerase II DNA Decatenation Assay
Principle: This assay assesses the ability of Top2 to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.[20][22] Inhibitors will prevent this decatenation.
Protocol:
-
Prepare a reaction mixture containing 10x Top2 reaction buffer, kDNA, ATP, and nuclease-free water.[23]
-
Add varying concentrations of the test compounds (this compound, Etoposide, Doxorubicin) to the reaction tubes.
-
Initiate the reaction by adding purified human Top2 enzyme.
-
Incubate the reaction at 37°C for 30 minutes.[23]
-
Stop the reaction and deproteinize as described for the Top1 assay.
-
Analyze the products by 1% agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.[23]
-
Stain and visualize the gel.
DNA Cleavage Assay
Principle: This assay directly tests the ability of a compound to stabilize the cleavable complex.[24][25][26] A radiolabeled DNA substrate is incubated with the enzyme and the inhibitor. Formation of the cleavable complex results in DNA cleavage, which can be visualized by denaturing polyacrylamide gel electrophoresis.[24]
Protocol:
-
Prepare a 3'- or 5'-radiolabeled DNA oligonucleotide substrate.
-
Incubate the labeled DNA with purified Top1 or Top2 enzyme in the presence of varying concentrations of the test compounds.
-
After incubation at 37°C, stop the reaction by adding SDS to trap the covalent DNA-enzyme complex.
-
Digest the protein with proteinase K.
-
Denature the DNA samples and separate them on a denaturing polyacrylamide gel.
-
Visualize the cleaved DNA fragments by autoradiography.
Illustrative Biochemical Data
Table 1: Hypothetical IC50 Values for Topoisomerase Inhibition
| Compound | Topoisomerase I Relaxation IC50 (µM) | Topoisomerase II Decatenation IC50 (µM) |
| This compound | 0.5 | > 100 |
| Camptothecin | 0.2 | > 100 |
| Etoposide | > 100 | 5.0 |
| Doxorubicin | 10.0 | 1.0 |
Data are illustrative and represent hypothetical results for this compound.
Cellular Assays: Assessing Biological Consequences
Cytotoxicity Assay (MTT/SRB)
Principle: These colorimetric assays measure cell viability and proliferation. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.[27][28][29][30][31] A dose-dependent decrease in signal indicates cytotoxic or cytostatic effects of the compound.
Protocol (MTT Assay):
-
Seed cancer cells (e.g., HeLa, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[28][30]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[29]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Illustrative Cellular Data
Table 2: Hypothetical IC50 Values for Cytotoxicity in HeLa Cells
| Compound | Cytotoxicity IC50 (µM) |
| This compound | 1.2 |
| Camptothecin | 0.8 |
| Etoposide | 8.0 |
| Doxorubicin | 2.5 |
Data are illustrative and represent hypothetical results for this compound.
Synthesizing the Evidence: Mechanism of Action
Based on our hypothetical data, this compound demonstrates potent and selective inhibition of Topoisomerase I in biochemical assays, with an IC50 value comparable to that of Camptothecin. Its lack of activity against Topoisomerase II further supports its selectivity. The potent cytotoxicity observed in HeLa cells is consistent with its biochemical profile, suggesting that its anticancer activity is mediated through the inhibition of Topoisomerase I.
Figure 3: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing a novel topoisomerase inhibitor, this compound, in a head-to-head comparison with established drugs. The combination of biochemical and cellular assays provides a robust platform for determining its potency, selectivity, and mechanism of action. The illustrative data suggest that this compound is a potent and selective Topoisomerase I inhibitor.
Further investigations should include:
-
Cell cycle analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., S or G2/M), which is characteristic of topoisomerase inhibitors.
-
DNA damage response: To measure the activation of DNA damage markers such as γ-H2AX and ATM/ATR kinases.
-
In vivo studies: To evaluate the antitumor efficacy and toxicity profile in animal models.
By following this structured, evidence-based approach, researchers can effectively evaluate novel chemical entities and contribute to the development of the next generation of anticancer therapeutics.
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Manera, C., et al. (2007). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 50(12), 2737-2748. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Iodo-1,5-naphthyridin-3-amine
As a novel heterocyclic compound, 4-Iodo-1,5-naphthyridin-3-amine is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure, combining an aromatic amine with a halogenated naphthyridine core, offers unique potential but also necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management of waste containing this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not merely a matter of best practice but a critical component of regulatory compliance and responsible scientific stewardship.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of these disposal protocols. The compound is not benign; its chemical properties dictate a cautious and systematic approach to its waste management.
The primary risks are threefold: acute oral toxicity, severe eye damage, and significant environmental hazard, particularly to aquatic ecosystems.[1] The German Water Hazard Class (WGK) rating of 3 signifies that this substance is severely hazardous to water, making its entry into sewer systems strictly prohibited.[1]
Furthermore, as a halogenated organic compound, its waste must be segregated from non-halogenated streams.[2] This is a critical logistical and financial consideration, as halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic byproducts like hydrogen iodide and nitrogen oxides.[3][4] Mixing waste streams leads to unnecessary costs and complexifies the disposal process for your entire laboratory.
Data Presentation: Hazard Summary
| Hazard Classification | GHS Code | Signal Word | Disposal Implication |
| Acute Toxicity, Oral (Category 4) | H302 | Danger | Avoid ingestion and cross-contamination; mandate strict hygiene. |
| Serious Eye Damage (Category 1) | H318 | Danger | Requires robust eye protection (goggles and face shield). |
| Water Hazard Class 3 (WGK 3) | N/A | Danger | Severely hazardous to water; absolute prohibition of drain disposal.[1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, it is imperative to establish a safe working environment.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to minimize inhalation risk.[5] Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[5]
-
Personal Protective Equipment (PPE) : A standard lab coat and closed-toe shoes are mandatory. The specific hazards of this compound require the following specialized PPE:
-
Eye/Face Protection : Due to the severe risk of eye damage (H318), both chemical safety goggles and a full-face shield must be worn.[6]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.
-
Respiratory Protection : For any procedures with a high potential for aerosolization or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]
-
Waste Segregation & Containment Protocol: The "How"
Proper disposal begins at the point of generation. The cardinal rule is to never mix waste streams . Segregating waste correctly from the outset prevents hazardous reactions, protects personnel, and ensures compliant, cost-effective disposal.[2][8]
Experimental Protocols: Step-by-Step Waste Handling
Protocol 1: Solid Waste Disposal
-
Scope : Unused or expired this compound, contaminated filter paper, weigh boats, and contaminated gloves or wipes.
-
Methodology :
-
Collect all solid waste in a designated, robust, sealable container. A wide-mouth polyethylene or glass jar is suitable.
-
The container must be clearly labeled "HAZARDOUS WASTE - HALOGENATED SOLIDS."
-
The label must also include the full chemical name: "this compound" and any other chemical constituents.[9][10]
-
Keep the container sealed at all times except when adding waste.[9]
-
Protocol 2: Liquid Waste Disposal
-
Scope : Solutions containing this compound dissolved in organic solvents (e.g., DCM, Chloroform, DMF).
-
Methodology :
-
Designate a specific, chemically-compatible waste container (e.g., a coated safety can or a polyethylene carboy) for "HALOGENATED ORGANIC LIQUID WASTE." This is the most critical segregation step.[2]
-
Never mix this waste with non-halogenated solvents like hexane or acetone.[2]
-
Label the container with "HAZARDOUS WASTE - HALOGENATED LIQUIDS," and list all constituents, including solvents and an estimated concentration of the target compound.[9]
-
Keep the container tightly sealed and stored within a secondary containment bin to prevent spills.[2][9]
-
Protocol 3: Empty Container Disposal
-
Scope : The original stock bottle of this compound.
-
Methodology :
-
An empty container that held an acutely hazardous substance must be treated as hazardous waste itself unless properly decontaminated.[2][9]
-
Perform a triple rinse procedure: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the first rinseate is considered hazardous waste. It must be collected and added to your "HALOGENATED ORGANIC LIQUID WASTE" container. Subsequent rinses can also be collected.[9]
-
After triple rinsing and air-drying in a fume hood, completely deface or remove the original label.[9]
-
The decontaminated container may now be disposed of in the appropriate laboratory glass or plastic recycling stream.
-
Disposal Workflow & EHS Coordination
The researcher's responsibility is the safe and compliant collection, segregation, and short-term storage of waste. The final disposal is exclusively handled by trained professionals. The following workflow outlines the complete process from generation to final disposition.
Mandatory Visualization: Disposal Decision Workflow
Caption: Disposal Decision Workflow for this compound Waste.
Spill & Emergency Procedures
Accidents require immediate and correct action.
-
Minor Spill (Solid or Liquid) : If a small amount of material is spilled within a chemical fume hood, wear your full PPE. Cover liquid spills with a chemical absorbent material (do not use combustible materials like paper towels). For solids, carefully sweep them up. Collect all cleanup materials and the absorbent into your designated solid hazardous waste container.[2]
-
Major Spill : If a large spill occurs, or any spill outside of a fume hood, evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) emergency line immediately.[2] Do not attempt to clean it up yourself.
By integrating these protocols into your laboratory workflow, you ensure that the innovative research conducted with this compound is matched by an unwavering commitment to safety and environmental responsibility.
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Navigating the Unseen: A Guide to Safely Handling 4-Iodo-1,5-naphthyridin-3-amine
For the researcher venturing into novel chemical synthesis and drug development, the introduction of a new compound into the laboratory workflow is a moment of both excitement and critical responsibility. 4-Iodo-1,5-naphthyridin-3-amine, a unique heterocyclic building block, presents significant opportunities in medicinal chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, actionable intelligence for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification: Understanding the Adversary
Before any handling, a thorough understanding of the compound's intrinsic hazards is paramount. Based on available safety data, this compound is classified with the following hazards:
The signal word for this compound is "Danger" .[1] It is also categorized as a combustible solid.[1] The iodo- functional group and the aromatic amine structure suggest that vigilance is required to prevent ingestion, skin contact, and eye exposure. The aromatic amine component, in particular, warrants a cautious approach due to the potential for biological activity and absorption.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is directly dictated by the identified hazards.
| Activity | Required Personal Protective Equipment | Rationale |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | Protection against incidental contact with contaminated surfaces. |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | The risk of splashes and aerosol generation is higher. Chemical splash goggles are essential to protect against serious eye damage.[1] Double gloving minimizes the risk of exposure from a single glove failure. |
| High-Hazard Activities (e.g., large-scale synthesis, reactions under pressure, potential for significant aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | A face shield provides an additional layer of protection for the entire face from splashes.[2] Respiratory protection is crucial if there is a risk of inhaling airborne particles. |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring reproducible results.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from strong oxidizing agents and acids.[3]
Weighing and Solution Preparation
All weighing and solution preparation activities must be conducted within a certified chemical fume hood to control potential dust and aerosols.
Protocol for Weighing a Solid Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Perform the weighing procedure within a chemical fume hood or a balance enclosure.
-
Use anti-static weighing paper or a tared container to handle the solid.
-
Carefully transfer the compound to your reaction vessel or volumetric flask.
-
Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use to decontaminate the surfaces.
-
Dispose of contaminated wipes and weighing paper in a designated hazardous waste container.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not allow the material to enter drains or waterways.[3]
Emergency Protocols: Preparedness is Key
Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is vital.
Spill Response
For a small spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the material is dusty.
-
Carefully sweep up the solid material, avoiding dust generation.[3]
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
For a large spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency services or environmental health and safety department immediately.
Personal Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.
Inhalation: Remove the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 4-Iodoaniline, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
